Denibulin hydrochloride

Catalog No.
S548141
CAS No.
779356-64-8
M.F
C18H20ClN5O3S
M. Wt
421.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Denibulin hydrochloride

CAS Number

779356-64-8

Product Name

Denibulin hydrochloride

IUPAC Name

methyl N-[6-[4-[[(2S)-2-aminopropanoyl]amino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate;hydrochloride

Molecular Formula

C18H20ClN5O3S

Molecular Weight

421.9 g/mol

InChI

InChI=1S/C18H19N5O3S.ClH/c1-10(19)16(24)20-11-3-5-12(6-4-11)27-13-7-8-14-15(9-13)22-17(21-14)23-18(25)26-2;/h3-10H,19H2,1-2H3,(H,20,24)(H2,21,22,23,25);1H/t10-;/m0./s1

InChI Key

JUMSCXLBFWHCRA-PPHPATTJSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N.Cl

solubility

Soluble in DMSO, not in water

Synonyms

MN029; MN-029; MN 029; Denibulin

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N.Cl

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N.Cl

The exact mass of the compound Denibulin hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Denibulin HCl mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action

Denibulin's mechanism can be broken down into a sequence of molecular and cellular events, which can be visualized in the following pathway and detailed explanation.

denibulin_mechanism Denibulin HCl Mechanism of Action Denibulin HCl Denibulin HCl Tubulin Heterodimer Tubulin Heterodimer Denibulin HCl->Tubulin Heterodimer Binds to Colchicine Site Inhibited Tubulin Polymerization Inhibited Tubulin Polymerization Tubulin Heterodimer->Inhibited Tubulin Polymerization  Inhibits   Disrupted Microtubule Cytoskeleton Disrupted Microtubule Cytoskeleton Inhibited Tubulin Polymerization->Disrupted Microtubule Cytoskeleton Leads to Altered Endothelial Cell Shape Altered Endothelial Cell Shape Disrupted Microtubule Cytoskeleton->Altered Endothelial Cell Shape Causes Vascular Disruption & Reduced Blood Flow Vascular Disruption & Reduced Blood Flow Altered Endothelial Cell Shape->Vascular Disruption & Reduced Blood Flow Results in Tumor Cell Necrosis Tumor Cell Necrosis Vascular Disruption & Reduced Blood Flow->Tumor Cell Necrosis Induces

Denibulin's pathway from tubulin binding to tumor necrosis.

  • Binding to Tubulin: Denibulin is a small molecule that reversibly binds to the colchicine-binding site on β-tubulin [1] [2]. This site is located at the intra-dimer interface between the α- and β-tubulin subunits.
  • Inhibition of Polymerization: Upon binding, Denibulin inhibits the polymerization of tubulin heterodimers into microtubules. Microtubules are critical components of the cytoskeleton, and their disruption is particularly damaging to cells that rely on a dynamic cytoskeleton, such as the endothelial cells that line blood vessels [1] [3].
  • Cytoskeletal Collapse in Endothelial Cells: The inhibition of tubulin polymerization leads to the collapse of the cytoskeletal structure within the endothelial cells of tumor blood vessels [1].
  • Morphological Changes and Vascular Shutdown: The loss of cytoskeletal integrity causes the endothelial cells to change shape, rounding up and increasing vascular permeability. This process physically disrupts the blood vessel, leading to a rapid shutdown of blood flow within the tumor [4] [2].
  • Induction of Tumor Necrosis: By cutting off the blood supply, Denibulin deprives tumor cells of oxygen and nutrients. This results in extensive central necrosis (cell death in the core of the tumor), while typically leaving a rim of viable cells at the periphery [4].

Key Experimental Evidence and Protocols

The understanding of Denibulin's mechanism is supported by specific preclinical and clinical experiments.

Clinical Trial: Phase I Safety & Pharmacodynamics

A first-in-human Phase I study provided direct evidence of Denibulin's mechanism in cancer patients [1] [5].

  • Objective: To determine the safety, pharmacokinetics (PK), and acute anti-vascular effects of MN-029 (Denibulin HCl) in patients with advanced solid tumors.
  • Methodology:
    • Design: Open-label, dose-escalation study.
    • Dosing: IV administration every 3 weeks, with doses ranging from 4.0 to 225 mg/m².
    • Anti-Vascular Assessment: Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) was used to quantify changes in tumor blood flow. Scans were acquired at baseline and 6-8 hours post-dose. The primary parameter measured was Ktrans, a volume transfer constant that reflects vascular permeability and blood flow.
  • Key Findings:
    • A significant linear correlation was found between the reduction in Ktrans and the systemic exposure to Denibulin (AUC) [1].
    • This correlation provided direct clinical proof that Denibulin exerts a rapid and measurable anti-vascular effect in human tumors.
Preclinical Evidence: Tubulin Polymerization Assay

While a specific protocol for Denibulin was not detailed in the search results, the general methodology for confirming its mechanism as a tubulin polymerization inhibitor is well-established and is described for analogous benzimidazole compounds [6] [3].

  • Objective: To evaluate the direct inhibitory effect of a compound on tubulin polymerization in vitro.
  • Protocol Outline:
    • Reagents: Purified tubulin proteins (e.g., from porcine brain) are commercially available. The assay buffer typically contains GTP, which is necessary for polymerization.
    • Procedure: Tubulin is mixed with the test compound (Denibulin) and a vehicle control in a cuvette or microplate. The temperature is then raised to 37°C to induce polymerization. The process is monitored in real-time by measuring the increase in light scattering or absorbance (at 340 nm) over 30-60 minutes.
    • Controls: A negative control (vehicle alone) shows normal polymerization, while a positive control (e.g., known inhibitor like nocodazole or colchicine) shows suppressed polymerization.
    • Analysis: The polymerization curves are compared. An inhibitor like Denibulin will show a retarded nucleation phase and a reduced maximum rate or extent of polymerization compared to the control [3].
  • Supporting Evidence: Immunofluorescence staining can be used as a complementary technique to visualize the disrupted microtubule network in treated cells compared to untreated controls [3].

Pharmacological and Clinical Profile

The tables below consolidate key data on Denibulin's clinical safety and physical properties.

Clinical Safety Profile (from Phase I Study) [1]

Category Details
Most Common Toxicities Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia.
Notable Absence of Toxicity No clinically significant myelotoxicity, stomatitis, or alopecia. No evidence of cumulative toxicity.
Dose-Limiting Toxicities (DLT) Transient ischemic attack and grade 3 transaminitis at 225 mg/m².
Other Significant Adverse Events One reversible episode of acute coronary ischemia at 180 mg/m².
Anti-Tumor Response No objective responses; five patients had stable disease for ≥6 months.

Physicochemical and Developmental Data [4]

Property Description
Chemical Formula C₁₈H₁₉N₅O₃S
Average Molecular Weight 385.44 g/mol
Developer MediciNova
Status Experimental (Development appears inactive based on available data)
Synonyms MN-029, MN 029

Denibulin HCl represents a mechanistically distinct approach to cancer therapy that targets the tumor's support system rather than the tumor cells directly. Although its clinical development for solid tumors has not advanced beyond early phases, it remains an important prototype for vascular-disrupting strategies.

References

Mechanism of Action and Chemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Denibulin's mechanism centers on selectively disrupting newly-formed tumor blood vessels. It reversibly inhibits microtubule assembly in the endothelial cells that line tumor blood vessels, leading to cytoskeleton collapse [1]. This action shuts down tumor blood flow, causing central necrosis of the solid tumor [2].

The table below summarizes its core chemical and pharmacological properties:

Property Description
Generic Name Denibulin (also known as MN-029 or MN-029) [2]
Developer MediciNova [2] [3]
Modality Small Molecule [2]
Chemical Formula C18H19N5O3S [2]
Average Weight 385.44 g/mol [2]
Mechanism of Action (MOA) Vascular Disrupting Agent (VDA); disrupts microtubules in tumor endothelial cells [2] [1]
Primary Effect Selective disruption of tumor vasculature, reduction in tumor blood flow, and induction of central tumor necrosis [2]
Associated Conditions Solid Tumors (investigated for use/treatment) [2]

This mechanism of action can be visualized as a sequential pathway. The DOT script below models this process.

G Start Denibulin Administration A Binds to Tubulin in Endothelial Cells Start->A B Disrupts Microtubule Assembly A->B C Collapse of Cytoskeleton B->C D Reduction in Tumor Blood Flow C->D E Induction of Tumor Cell Necrosis D->E

Diagram of Denibulin's mechanism of action as a vascular-disrupting agent.

Clinical Trial Data and Key Findings

A Phase I clinical study established the foundational human data for Denibulin's safety, pharmacokinetics, and pharmacodynamics [1]. The table below summarizes the quantitative findings from this study.

Aspect Findings from Phase I Study
Dosing Escalating doses from 4.0 to 225 mg/m², intravenously every 3 weeks [1]
Maximum Tolerated Dose (MTD) 180 mg/m² [1]
Dose-Limiting Toxicities (DLTs) Transient ischemic attack and grade 3 transaminitis at 225 mg/m² [1]
Most Common Toxicities Nausea, vomiting, diarrhea, fatigue, headache, anorexia [1]
Notable Absence of Toxicity No clinically significant myelotoxicity, stomatitis, or alopecia [1]
Pharmacokinetics (PK) Dose-related increases in C~max~ and AUC, with substantial inter-subject variability [1]
Efficacy (Objective Response) No objective responses noted; 5 patients had stable disease for ≥6 months [1]
Pharmacodynamics (PD) Significant linear correlation between reduction in K~trans~ (a DCE-MRI measure of vascular permeability) and drug exposure [1]

G Design Study Design: Accelerated Titration Patients Patients (n=34) Advanced Solid Tumors Design->Patients Dosing IV Dosing (4-225 mg/m²) Every 3 weeks Patients->Dosing Assessments Assessments: Safety, PK, DCE-MRI Dosing->Assessments Result1 MTD Defined: 180 mg/m² Assessments->Result1 Result2 Evidence of Vascular Disruption Assessments->Result2 Result3 Stable Disease in 5 Patients Assessments->Result3

Workflow of the Phase I clinical trial for Denibulin [1].

Research and Development Context

  • Current Status: Denibulin is classified as an experimental drug [2]. While the initial Phase I study is completed, its further development status for solid tumors is not clearly defined in the available search results. The developer, MediciNova, appears to have shifted recent public focus towards other assets in its pipeline, such as Ibudilast, for conditions like chemotherapy-induced peripheral neuropathy and multiple sclerosis [3].
  • Class of Drugs: Denibulin belongs to a class known as Microtubule Targeting Agents (MTAs) [4]. VDAs are a subset of MTAs that specifically target the vasculature of tumors. The exploration of tubulin as a target remains a significant area in cancer research, with efforts ongoing to develop agents with better specificity and reduced side effects [4] [5].

References

MN-029 (Denibulin) Technical Profile

Author: Smolecule Technical Support Team. Date: February 2026

MN-029 (denibulin HCl) is a novel small-molecule vascular disrupting agent (VDA). Its core mechanism involves the reversible inhibition of microtubule assembly, specifically targeting the cytoskeleton of tumor vascular endothelial cells. This action damages the immature, poorly formed blood vessels in tumors, leading to vascular leakage, clotting, and eventual shutdown of blood flow within the tumor, as confirmed in preclinical models by dynamic contrast-enhanced MRI (DCE-MRI) [1] [2].

Clinical Trial Data and Quantitative Findings

The clinical development of MN-029 included two primary Phase I study designs in patients with advanced solid tumors. The key parameters and outcomes are summarized below.

Table 1: Summary of Phase I Clinical Trials for MN-029

Parameter Study 1 (Every 3 Weeks) [1] [2] Study 2 (Weekly for 3 weeks per 4-week cycle) [1] [3]
Dosing Schedule Intravenous infusion once every 3 weeks (20-day recovery) [1] IV infusion on Days 1, 8, 15 of a 28-day cycle [1]
Maximum Tolerated Dose (MTD) 180 mg/m² [1] [2] 180 mg/m² (based on the other trial) [1]
Recommended Phase II Dose 180 mg/m² [2] 180 mg/m²/week [3]
Most Common Adverse Events Nausea, vomiting, fatigue, diarrhea [1] Nausea, vomiting, arthralgia, headache [1]
Dose-Limiting Toxicities (DLTs) Not specified at MTD; DLTs (TIA, transaminitis) occurred at 225 mg/m² [2] No DLTs or Grade 4 toxicities reported [3]
Efficacy (Stable Disease) 9/34 patients after three cycles; 6 had >6 months stability [1] 11/20 patients after two cycles [1]
Best Objective Response No objective responses per RECIST [1] 1 partial response (metastatic pancreatic cancer, 74 days) [1]
Pharmacokinetics (PK) Dose-related increase in Cmax and AUC, with substantial inter-subject variability [2] Information not specified in provided results
Pharmacodynamics (PD) Significant linear correlation between reduction in Ktrans (DCE-MRI parameter) and drug exposure [2] Tumor blood flow reduction recorded at doses ≥120 mg/m² [1]

Key Findings:

  • Tolerability: MN-029 was generally well-tolerated, with no clinically significant myelotoxicity, stomatitis, or alopecia observed, and no evidence of cumulative toxicity in multi-cycle patients [2].
  • Biological Activity: A clear dose-dependent reduction in tumor blood flow (measured by Ktrans via DCE-MRI) was demonstrated, confirming its vascular-targeting mechanism in humans [2].
  • Current Status: MedicinNova is limiting further development of MN-029 to activities necessary to maximize its value while pursuing initiatives to monetize the asset [1].

Experimental Protocol: Assessing Vascular Effects with DCE-MRI

For researchers designing studies for VDAs, the methodology used to evaluate the pharmacodynamic effects of MN-029 is a critical reference.

  • Objective: To quantitatively assess the acute vascular-disrupting effects of MN-029 in solid tumors.
  • Technique: Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI).
  • Key Biomarker: Ktrans (volume transfer constant), a parameter that reflects vascular permeability and blood flow [2].
  • Procedure:
    • Baseline Scan: Perform a DCE-MRI scan on the patient prior to drug administration.
    • Drug Administration: Administer MN-029 as an intravenous infusion at the prescribed dose (e.g., 4.0-225 mg/m²) [2].
    • Post-Treatment Scan: Acquire a second DCE-MRI scan at 6-8 hours after the infusion is complete [2].
    • Data Analysis: Calculate the Ktrans values from both the baseline and post-treatment scans. The change in Ktrans is calculated and correlated with the patient's exposure to the drug (AUC) to confirm target engagement [2].

Mechanism and Development Pathway

The following diagram illustrates the core mechanism of action of MN-029 and its logical path through clinical development, based on the search findings.

mn029_mechanism MN029 MN-029 Administration (IV Infusion) Microtubule Inhibition of Microtubule Assembly MN029->Microtubule Cytoskeleton Disruption of Endothelial Cell Cytoskeleton Microtubule->Cytoskeleton Vascular Tumor Blood Vessel Damage (Leakage, Clotting) Cytoskeleton->Vascular Shutdown Vascular Shutdown Vascular->Shutdown Preclinical Preclinical Models Phase1 Phase I Clinical Trials Preclinical->Phase1  Establishes MTD & Schedule DCE_MRI DCE-MRI Confirmation (Ktrans reduction) Phase1->DCE_MRI  Validates PD Effect Outcome Tumor Blood Flow Reduction Stable Disease DCE_MRI->Outcome

Diagram of MN-029's mechanism of action and key clinical validation steps.

Research and Development Context

For professionals evaluating MN-029's profile, it is useful to consider its development in the context of modern oncology drug development strategies:

  • VDA Class Considerations: The clinical results of MN-029 are characteristic of the VDA class. While effective at reducing tumor blood flow, the predominant efficacy outcome was disease stabilization rather than tumor regression [1]. This highlights a common challenge and suggests that future development of such agents might be more successful in combination with other anti-cancer treatments like cytotoxics or immunotherapies [3].
  • Modern Trial Designs: The search results highlight advanced early-stage trial designs like Phase 0 and window-of-opportunity trials [4]. While not used for MN-029, these approaches are now advocated for rare and difficult-to-treat tumors. They aim to obtain early, reliable signals of drug activity (PK/PD) in humans quickly and at a lower cost, helping to eliminate ineffective therapies earlier in the development process [4].

References

Denibulin Preclinical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Denibulin is a vascular-disrupting agent (VDA) that belongs to the class of tubulin-binding agents. It specifically targets the colchicine binding site on tubulin [1].

The established mechanism of action and common preclinical evaluation methods for denibulin and similar VDAs are summarized below:

Aspect Description
Mechanism of Action Binds to tubulin, inhibiting polymerization and causing disaggregation of the endothelial cytoskeleton in tumor blood vessels. This leads to endothelial cell rounding, increased vascular permeability, reduced blood flow, and ultimately massive tumor necrosis [1].
Primary Target Tumor vascular endothelial cells [1].
Common Preclinical Tumor Models Breast, liver, colorectal, bladder, pancreatic, prostate, lung, and melanoma models have been used for similar VDAs like CA4P [1].
Key Preclinical Imaging Modalities Dynamic Contrast-Enhanced MRI (DCE-MRI), Bioluminescence Imaging (BLI), Ultrasound (US), Photoacoustic Tomography (MSOT/PAT), Positron Emission Tomography (PET/CT) [1].

Experimental Models & Protocols

While exact protocols for denibulin are not detailed in the search results, the standard methodologies for evaluating VDAs in preclinical studies are well-established. The table below outlines the core approaches:

Experimental Area Common Protocol & Methodology

| In Vivo Efficacy | • Animal Models: Immunocompromised mice (e.g., nude mice) implanted with human tumor xenografts [1]. • Dosing: Intravenous administration of the active compound or its phosphate prodrug (e.g., MN-029 is likely a prodrug) [1]. • Endpoint Analysis: Tumor volume measurement, survival analysis, and post-treatment histology to assess necrosis. | | Imaging & Vascular Assessment | • DCE-MRI: Used to measure changes in vascular parameters like Ktrans (a measure of vascular permeability and blood flow) after VDA administration. A significant reduction in Ktrans indicates acute vascular shutdown [1]. • Bioluminescence Imaging (BLI): Useful for monitoring tumor viability over time in models engineered to express luciferase [1]. • Photoacoustic Tomography (MSOT/PAT): Can non-invasively monitor hemodynamic changes (e.g., oxygenated and deoxygenated hemoglobin) within the tumor following therapy [1]. |

Visualizing the Mechanism of Action

The following diagram, generated using Graphviz's DOT language, illustrates the established mechanism of action for tubulin-binding VDAs like denibulin, based on the reviewed literature.

G Denibulin Denibulin TubulinBinding Binds to Tubulin (Colchicine Site) Denibulin->TubulinBinding MicrotubuleDisruption Inhibits Microtubule Polymerization TubulinBinding->MicrotubuleDisruption EndothelialEffect Disruption of Endothelial Cell Cytoskeleton MicrotubuleDisruption->EndothelialEffect Permeability Increased Vascular Permeability EndothelialEffect->Permeability Rounding Endothelial Cell Rounding & Detachment EndothelialEffect->Rounding Occlusion Vascular Occlusion & Reduced Blood Flow Permeability->Occlusion Rounding->Occlusion Necrosis Tumor Ischemia & Massive Necrosis Occlusion->Necrosis

Diagram 1: Proposed mechanism of action for denibulin leading to tumor necrosis.

References

Mechanism of Action and Biological Context

Author: Smolecule Technical Support Team. Date: February 2026

To understand Denibulin's action, it's helpful to know the biological context of tumor blood vessels.

  • Targeting Abnormal Tumor Vasculature: Unlike healthy blood vessels, tumor blood vessels are often chaotic, fragile, and leaky [1]. This abnormal structure is driven by factors like hypoxia and high concentrations of pro-angiogenic factors such as VEGFA [1] [2]. Denibulin exploits this difference.
  • Cytoskeletal Disruption: As a microtubule inhibitor, Denibulin binds to tubulin and reversibly disrupts the polymerization of the microtubule network [3] [4]. In tumor endothelial cells, this leads to a rapid change in cell shape, collapse of the affected blood vessels, and a shutdown of blood flow to the tumor, causing central tumor cell death [5] [6].
  • Therapeutic Strategy: VDAs like Denibulin represent a different strategy from anti-angiogenic drugs (e.g., Bevacizumab). While anti-angiogenics prevent the formation of new vessels, VDAs attack the existing tumor vasculature [7].

Key Experimental Data and Protocols

The primary source of human data for Denibulin is the Phase I clinical trial (NCT number not available in the search results). The key methodologies from that study are summarized below.

1. Clinical Study Design This first-in-human study followed an accelerated titration design to determine the safety, pharmacokinetics (PK), and acute anti-vascular effects of Denibulin [3] [6].

Aspect Protocol Details
Patient Population 34 patients with advanced solid tumors [3].
Dosing Intravenous infusion of MN-029 (Denibulin HCl) every 3 weeks. Dose Escalation: Ranged from 4.0 mg/m² to 225 mg/m² [3].
Primary Objectives Determine safety and the Maximum Tolerated Dose (MTD) [3].
Key Assessments Physical exams, lab tests, and ECG for safety; plasma sampling for PK analysis; DCE-MRI for pharmacodynamic effects [3].

2. Dynamic Contrast-Enhanced MRI (DCE-MRI) Protocol DCE-MRI was used as a pharmacodynamic biomarker to confirm the drug's vascular-disrupting action in patients [3] [7].

Step Protocol Description
1. Imaging Schedule DCE-MRI scans were acquired at baseline and 6-8 hours post-dose [3].
2. Data Acquisition Patients received a gadolinium-based contrast agent intravenously. Sequential MRI images were rapidly acquired to track the contrast agent's movement into the tumor tissue [3] [7].
3. Data Analysis The image data were used to calculate the volume transfer constant (Ktrans), which reflects tumor vascular permeability and blood flow. A decrease in Ktrans indicates reduced tumor perfusion and successful vascular disruption [3] [6].
4. Correlation with Exposure The study found a significant linear correlation between the reduction in Ktrans and the systemic exposure to Denibulin (as measured by AUC), providing proof-of-mechanism in humans [3].

Research Context and Future Directions

Denibulin's development is part of a broader effort to target the tumor microenvironment, particularly the vasculature.

  • Combination Strategies: Preclinical data suggested Denibulin could enhance the effects of radiation and cisplatin chemotherapy [4]. Current research explores combining VDAs with other modalities, especially immunotherapy. Normalizing or disrupting tumor vasculature may improve the infiltration and efficacy of immune cells, potentially overcoming resistance to immune checkpoint inhibitors [1] [2].
  • Current Status: The search results indicate that Denibulin remains an experimental drug. Its development status after the 2011 Phase I trial is not detailed in the provided sources. For the most current information, checking recent clinical trial registries (like ClinicalTrials.gov) or later scientific publications would be necessary.

Diagram: Denibulin's Mechanism and Assessment

The following diagram illustrates Denibulin's mechanism of action in tumor endothelial cells and the experimental method used to verify its effect in a clinical trial.

G cluster_pre 1. Denibulin Administration cluster_mechanism 2. Mechanism of Action in Tumor Endothelial Cell cluster_assessment 3. Clinical Assessment via DCE-MRI Pre Intravenous (IV) Infusion of Denibulin Disruption Denibulin Binds Tubulin Reversibly Inhibits Assembly Pre->Disruption Systemic Exposure Microtubules Polymerized Microtubules Microtubules->Disruption Cytoskeleton Cytoskeleton Disrupted Disruption->Cytoskeleton Shape Loss of Cell Shape & Integrity Cytoskeleton->Shape Shutdown Vascular Shutdown & Tumor Necrosis Shape->Shutdown MRI DCE-MRI Scan (Pre- and Post-Treatment) Shutdown->MRI Expected Biological Outcome Contrast Gadolinium Contrast Injection MRI->Contrast Ktrans Calculate Ktrans (Vascular Permeability) Contrast->Ktrans Reduction Reduction in Ktrans Confirms Vascular Effect Ktrans->Reduction

Diagram: Denibulin's path from administration to vascular disruption and DCE-MRI confirmation.

References

Denibulin vascular shutdown solid tumors

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Denibulin is a small-molecule, tubulin-binding agent that acts as a Vascular Disrupting Agent (VDA). Its mechanism is distinct from anti-angiogenic drugs, as it targets the existing tumor vasculature rather than inhibiting the formation of new blood vessels [1].

The diagram below illustrates the sequential mechanism of action of tubulin-binding VDAs like denibulin.

G cluster_1 Cellular Consequences cluster_2 Systemic Outcomes Denibulin Denibulin TubulinBinding Binds to Tubulin (at colchicine site) Denibulin->TubulinBinding MicrotubuleDepolymerization Microtubule Depolymerization TubulinBinding->MicrotubuleDepolymerization EndothelialActivation Activation of Rho/Rho-kinase Pathway MicrotubuleDepolymerization->EndothelialActivation MorphologicalChanges Morphological Changes in Endothelial Cells EndothelialActivation->MorphologicalChanges VascularEffects Vascular Effects MorphologicalChanges->VascularEffects ActinStressFibers ActinStressFibers MorphologicalChanges->ActinStressFibers Induces FocalAdhesionDisruption FocalAdhesionDisruption MorphologicalChanges->FocalAdhesionDisruption Causes MembraneBlebbing MembraneBlebbing MorphologicalChanges->MembraneBlebbing Promotes CellRounding CellRounding MorphologicalChanges->CellRounding Leads to TumorNecrosis Secondary Tumor Cell Necrosis VascularEffects->TumorNecrosis VascularHyperpermeability VascularHyperpermeability VascularEffects->VascularHyperpermeability Increased BloodFlowResistance BloodFlowResistance VascularEffects->BloodFlowResistance Increased VascularShutdown VascularShutdown VascularEffects->VascularShutdown Catastrophic

Diagram: Mechanism of tubulin-binding VDAs like denibulin, leading to tumor necrosis.

This mechanism leads to extensive ischemic necrosis in the tumor core. However, a viable rim of tumor cells often persists at the periphery, which can be a source of tumor regrowth [1] [2].

Clinical Trial Data and Key Findings

A Phase I clinical trial (NCT number not provided in sources) established the foundational human data for denibulin in patients with advanced solid tumors [3] [4].

Table 1: Key Design and Demographics of the Phase I Study of Denibulin

Trial Aspect Details
Study Design Phase I, dose-escalation
Patients n=34
Dosing 4.0 - 225 mg/m², intravenous, every 3 weeks
Primary Objectives Determine safety, tolerability, and Maximum Tolerated Dose (MTD)
Secondary Objectives Assess pharmacokinetics (PK) and acute anti-vascular effects

Table 2: Efficacy, Safety, and Biomarker Results from the Phase I Study

Category Findings
Efficacy No objective tumor responses observed; 5 patients had stable disease for ≥6 months.

| Safety & MTD | MTD: 180 mg/m². Most common toxicities: Nausea, vomiting, diarrhea, fatigue, headache, anorexia. Dose-Limiting Toxicities (at 225 mg/m²): Transient ischemic attack and grade 3 transaminitis. No significant myelotoxicity, stomatitis, or alopecia. | | Pharmacokinetics (PK) | Dose-related increases in C~max~ and AUC were observed, with substantial inter-subject variability. | | Biomarker / Pharmacodynamics | Dynamic Contrast-Enhanced MRI (DCE-MRI) showed a significant linear correlation between the reduction in the volume transfer constant (K^trans^) and drug exposure, confirming target engagement and vascular shutdown [3]. |

Experimental Protocols for Assessing VDA Efficacy

For researchers designing preclinical or clinical trials for VDAs, the following methodologies are critical for quantifying the antivascular effects.

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)

DCE-MRI is the gold standard non-invasive technique for evaluating tumor vasculature and the pharmacodynamic effects of VDAs [1].

  • Purpose: To quantify tumor perfusion and vascular permeability.
  • Key Parameter: The volume transfer constant (K^trans^), which reflects blood flow and permeability. A decrease in K^trans^ after VDA administration indicates successful vascular shutdown [3] [5].
  • Typical Protocol:
    • Acquire baseline MRI scans of the tumor.
    • Administer a bolus of contrast agent (e.g., Gadolinium-DTPA or albumin-Gd-DTPA).
    • Rapidly acquire repeated T1-weighted images over the tumor region for several minutes to track contrast agent kinetics.
    • Administer the VDA (e.g., denibulin).
    • Repeat the DCE-MRI sequence at specified time points post-treatment (e.g., 6-8 hours or 24 hours) [3] [6].
  • Data Analysis: Use pharmacokinetic modeling (e.g., Tofts model) to calculate K^trans^ and other parameters like the initial area under the gadolinium concentration-time curve (IAUGC). Compare pre- and post-treatment values [5].
Histopathological Corrosion

MRI findings must be validated with traditional histology to confirm vascular damage and tumor cell death.

  • Purpose: To provide direct morphological evidence of vascular disruption and necrosis.
  • Typical Protocol (Post-mortem):
    • After in vivo imaging, excise and fix tumor tissues in formalin.
    • Embed in paraffin and section.
    • Stain with Hematoxylin and Eosin (H&E) to identify regions of necrosis (characterized by loss of cellular detail, pyknotic nuclei, and eosinophilic cytoplasm) [6].
    • Perform immunohistochemistry (IHC) for endothelial cell markers like CD31 (Platelet Endothelial Cell Adhesion Molecule) to visualize and quantify blood vessels. A significant reduction in microvessel count (MVC) is expected in VDA-treated tumors compared to controls [6].

Current Research Landscape and Limitations

Despite a mechanistically sound rationale, the development of denibulin has not advanced beyond early-phase trials. Current research on VDAs in general focuses on overcoming their inherent limitations:

  • The Viable Rim: The persistent viable rim remains the biggest challenge, leading to tumor regrowth [2].
  • Compensatory Pro-angiogenic Signaling: VDA-induced hypoxia can upregulate pro-survival factors like VEGF, potentially accelerating rebound angiogenesis [1] [7].
  • Combination Therapies: The most promising strategies now involve combining VDAs with other agents:
    • Cytotoxic Chemotherapy: To target the proliferative cells in the viable rim [8].
    • Anti-angiogenic Therapy: To suppress the rebound angiogenic response [2].
    • Nanomedicines: The altered tumor microenvironment post-VDA treatment, including upregulated integrins and neuropilin-1, can be exploited using tumor-penetrating peptides (e.g., iRGD) to enhance the delivery of nano-sized therapeutics [2] [8].

References

MN-029 reversible microtubule inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical & Clinical Data

Key quantitative findings from preclinical and clinical studies are summarized in the following tables.

Table 1: Key Efficacy Findings from Preclinical and Clinical Studies

Study Type / Model Dose / Regimen Key Efficacy Findings
Preclinical (KHT Sarcoma model) [1] 100 mg/kg (intraperitoneal) ~90% tumor necrosis at 24 hours; significant enhancement of tumor cell killing when combined with radiation or cisplatin.
Phase I Clinical Trial (Q3W) [2] [3] 4.0 - 225 mg/m², IV every 3 weeks 5 of 34 patients had stable disease ≥6 months; significant reduction in tumor blood flow parameter (Ktrans) at doses ≥120 mg/m².
Phase I Clinical Trial (Weekly) [3] [4] Up to 180 mg/m², IV weekly for 3 weeks per 4-week cycle 1 patient with metastatic pancreatic cancer achieved a partial response (74 days); 7 patients had stable disease (median 83 days).

Table 2: Safety, Tolerability, and Pharmacokinetics from Phase I Trials

Parameter Findings
Maximum Tolerated Dose (MTD) 180 mg/m² (IV, every 3 weeks) [2] [3].
Most Common Adverse Events Nausea, vomiting, diarrhea, fatigue, headache, anorexia [2] [3] [4].
Dose-Limiting Toxicities (DLTs) Transient ischemic attack and grade 3 transaminitis at 225 mg/m² [2]. Reversible acute coronary ischemia observed at 180 mg/m² [2].
Pharmacokinetics Dose-related increases in Cmax and AUC, with substantial inter-subject variability [2].

Mechanism of Action and Experimental Methodology

MN-029 is a small molecule that acts as a prodrug, metabolized in vivo to its active form, MN-022 [4]. It binds to the colchicine site on β-tubulin, leading to depolymerization of microtubules [4]. In endothelial cells, this causes cytoskeletal disruption, cell rounding, and detachment from the vessel wall [4]. The subsequent vessel leakage, clotting, and shutdown of blood flow leads to extensive ischemic necrosis, primarily in the tumor core [3] [4].

G MN029 MN-029 (Prodrug) MN022 MN-022 (Active Form) MN029->MN022  In Vivo Hydrolysis Tubulin Endothelial Cell Tubulin MN022->Tubulin  Binds Colchicine Site Disruption Microtubule Disassembly Tubulin->Disruption Cytoskeleton Cytoskeletal Collapse Disruption->Cytoskeleton Shutdown Vascular Shutdown & Tumor Necrosis Cytoskeleton->Shutdown

Key Experimental Protocols

  • In Vivo Efficacy (Preclinical): The rodent KHT sarcoma model was a standard for evaluating MN-029 [1]. Functional vessel number was assessed, and tumor cell killing was evaluated via histological analysis for necrosis approximately 24 hours post intraperitoneal administration [1]. Combination studies with radiation or cisplatin chemotherapy were conducted to measure enhanced antitumor effects [1].
  • Clinical Trial Imaging (DCE-MRI): In Phase I studies, Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) was used to measure acute anti-vascular effects [2] [3]. Scans were acquired at baseline and 6-8 hours after MN-029 infusion. The transfer constant (Ktrans) was a key pharmacokinetic parameter calculated from these scans to quantify changes in tumor vascular permeability and blood flow [2].

Research Implications and Potential

  • Combination Therapy: MN-029 leaves a viable rim of tumor cells at the periphery [4]. This provides a strong rationale for combining VDAs with other modalities like chemotherapy, radiotherapy, or anti-angiogenic drugs to target the remaining viable tumor tissue [4] [1].
  • Research Use: MN-029 is categorized as an experimental compound and is marketed "for research use only," indicating its application is currently confined to non-clinical scientific investigation [5] [6].

References

Denibulin Pharmacokinetics and Phase I Clinical Trial Data

Author: Smolecule Technical Support Team. Date: February 2026

Denibulin (MN-029) is a vascular-disrupting agent that targets the cytoskeleton of tumor vascular endothelial cells [1] [2] [3]. The following tables summarize core data from its Phase I trial.

Parameter Summary of Findings
Dose Range Studied 4.0 to 225 mg/m², administered intravenously every 3 weeks [1] [2].
Maximum Tolerated Dose (MTD) 180 mg/m² [1] [2].
Key PK Parameters Dose-related increases in maximum concentration (Cmax) and Area Under the Curve (AUC) were observed, with substantial inter-subject variability [1] [2].
Absorption, Distribution, Metabolism, Excretion Specific data on volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are noted as "Not Available" in pharmacological resources [3].
Parameter Summary of Findings
Most Common Toxicities Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia [1] [2].
Notable Absent Toxicities No clinically significant myelotoxicity, stomatitis, or alopecia were observed [1] [2].
Dose-Limiting Toxicities (DLTs) At 225 mg/m²: Transient ischemic attack and grade 3 transaminitis [1] [2]. At 180 mg/m²: One reversible episode of acute coronary ischemia [1] [2].
Cumulative Toxicity No evidence was found in patients receiving multiple courses [1] [2].
Efficacy No objective responses were noted; five patients had stable disease for ≥6 months [1] [2].

Experimental Protocols from Key Studies

The primary source of human data comes from a Phase I study. Here is a detailed breakdown of its methodology [1] [2]:

  • Trial Design: This was a first-in-human, Phase I, dose-escalation study. It followed an accelerated titration design that allowed for intra-patient dose escalation.
  • Patient Population: The study enrolled 34 patients with advanced solid tumors.
  • Dosing: Denibulin was administered as an intravenous (IV) infusion over an unspecified duration, on a schedule of once every three weeks.
  • Pharmacokinetic (PK) Sampling: Plasma samples were collected from patients after dosing. These samples were then assayed to determine the pharmacokinetic parameters of denibulin.
  • Pharmacodynamic (PD) Assessment: The acute anti-vascular effects of denibulin were measured using Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI). Scans were acquired at two time points:
    • Baseline (before dosing)
    • Post-dose (6 to 8 hours after administration)
    • The key parameter measured was Ktrans, a value that reflects the transfer rate of contrast agent from blood plasma into the tumor extracellular space, which is a marker of vascular permeability and blood flow. A significant linear correlation was found between the reduction in Ktrans and the patient's exposure to denibulin (as measured by AUC) [1] [2].

Mechanism of Action and Logical Pathway

Denibulin is a tubulin-binding agent that selectively disrupts the established vasculature within tumors. The following diagram illustrates its proposed mechanism of action and consequences.

G Denibulin Denibulin Tumor Vascular Endothelial Cell Tumor Vascular Endothelial Cell Denibulin->Tumor Vascular Endothelial Cell Inhibition of Microtubule Assembly Inhibition of Microtubule Assembly Tumor Vascular Endothelial Cell->Inhibition of Microtubule Assembly Cytoskeletal Disruption Cytoskeletal Disruption Inhibition of Microtubule Assembly->Cytoskeletal Disruption Endothelial Cell Rounding Endothelial Cell Rounding Cytoskeletal Disruption->Endothelial Cell Rounding Increased Vascular Leakage Increased Vascular Leakage Endothelial Cell Rounding->Increased Vascular Leakage Vessel Occlusion & Reduced Blood Flow Vessel Occlusion & Reduced Blood Flow Increased Vascular Leakage->Vessel Occlusion & Reduced Blood Flow Central Tumor Necrosis Central Tumor Necrosis Vessel Occlusion & Reduced Blood Flow->Central Tumor Necrosis

> Denibulin's mechanism of action as a vascular-disrupting agent.

Research Context and Current Status

  • Mechanism Context: Denibulin belongs to a class of drugs known as Vascular Disrupting Agents (VDAs). Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs target and collapse the existing vasculature within a tumor, leading to extensive central necrosis [4] [5].
  • Development Status: Denibulin was an investigational drug developed by MediciNova for solid tumors [3]. As of the latest publications (2011) and current drug databases, its status is listed as "Experimental," and it does not appear to have progressed into later-phase clinical trials [1] [3].

References

Drug Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Denibulin HCl (also known as MN-029) is a novel small-molecule vascular-disrupting agent developed for the treatment of solid tumors [1] [2] [3]. Its primary mechanism involves the reversible inhibition of microtubule assembly. This disruption specifically targets the cytoskeleton of tumor vascular endothelial cells, leading to a rapid shutdown of blood flow in solid tumors and subsequent tumor cell death [1] [2]. Preclinical studies have also shown it can enhance the antitumor effects of radiation and cisplatin chemotherapy [1].

The compound is a benzimidazole derivative, and its molecular details are summarized in the table below [3] [4].

Property Description
CAS Number 779356-64-8 [3] [4]
Molecular Formula C₁₈H₂₀ClN₅O₃S [3] [4]
Molecular Weight 421.9 g/mol [3] [4]
IUPAC Name methyl N-[5-({4-[(2S)-2-aminopropanamido]phenyl}sulfanyl)-1H-1,3-benzodiazol-2-yl]carbamate hydrochloride [3]
Mechanism Microtubule-disrupting agent (binds to the colchicine site on β-tubulin) [5] [2]
Primary Effect Disruption of tumor vascular endothelial cell cytoskeleton, causing vascular shutdown [1] [2]

Clinical Data and Pharmacokinetics

A Phase I clinical study (N=34) established the safety and pharmacokinetic profile of Denibulin HCl in patients with advanced solid tumors [2] [6]. The key findings are summarized below.

Parameter Findings
Dosing Intravenous infusion every 3 weeks; dose range tested: 4.0 - 225 mg/m² [2] [6]
Maximum Tolerated Dose (MTD) 180 mg/m² [2] [6]
Dose-Limiting Toxicities (DLTs) Transient ischemic attack and grade 3 transaminitis at 225 mg/m² [2]
Most Common Adverse Events Nausea, vomiting, diarrhea, fatigue, headache, anorexia [2] [6]
Key PK Characteristics Dose-related increase in Cmax and AUC; substantial inter-subject variability [2]
Pharmacodynamic Effect Significant linear correlation between drug exposure and reduction in Ktrans (a DCE-MRI measure of tumor vascular permeability) [2]
Anti-tumor Activity No objective responses; stable disease for ≥6 months in 5 patients [2]

The relationship between drug exposure and its biological effect can be visualized as follows:

G A Denibulin HCl IV Dose B Systemic Exposure (Increased Cmax & AUC) A->B Leads to C Action on Tumor Vasculature (Disrupts Endothelial Cell Cytoskeleton) B->C Results in D Measurable Effect (Reduction in Ktrans on DCE-MRI) C->D Detected as E Therapeutic Outcome (Tumor Vascular Shutdown) D->E Causes

General Protocol for Solubility Testing of Poorly Soluble Drugs

While explicit data for Denibulin HCl is unavailable, the following general protocol, consistent with methodologies used for similar compounds [7], can be applied to determine its solubility.

1. Principle The equilibrium solubility of a drug substance is determined by measuring its concentration in a saturated solution after equilibrium is reached between the solid and liquid phases under specific temperature and solvent conditions.

2. Materials

  • Test Compound: Denibulin HCl.
  • Solvents: A range of pharmaceutically relevant solvents (e.g., water, PBS at various pH levels, ethanol, methanol, n-butanol, acetonitrile, DMSO).
  • Equipment: Analytical balance, water bath shaker, centrifuge, HPLC system with UV detector or other validated analytical method.

3. Procedure 1. Excess Suspension Preparation: Add an excess amount of Denibulin HCl (e.g., 10-50 mg) to 1-2 mL of the selected solvent in a sealed vial. 2. Equilibration: Agitate the suspensions continuously in a water bath shaker at a constant temperature (e.g., 25°C ± 0.5°C or 37°C ± 0.5°C) for 24-48 hours to reach equilibrium. 3. Phase Separation: Centrifuge the suspensions at high speed (e.g., 10,000-15,000 rpm) for 10-15 minutes to separate the undissolved solid. 4. Sample Analysis: Carefully collect the supernatant, dilute appropriately with a compatible solvent, and analyze the concentration of Denibulin HCl using a validated HPLC-UV method. 5. Calculation: Calculate the equilibrium solubility using a pre-established calibration curve. Perform all experiments in triplicate, and report the mean ± standard deviation.

Formulation Strategies for Poorly Soluble Drugs

For a drug like Denibulin HCl with undetermined solubility, several formulation approaches can be explored to enhance its bioavailability, as suggested by patents on similar challenges [8].

  • Lipid-Based Systems: Utilizing long-chain fatty acids, fatty acid esters, or tocopherols (like vitamin E) can improve solubility and absorption [8].
  • Surfactants and Polymers: Formulations can incorporate surfactants (e.g., polyoxyl 40 hydrogenated castor oil) or polymers (e.g., polyethylene glycol) to solubilize the drug and form solid dispersions [8].
  • Prodrug Approach: Modifying the chemical structure to create a more soluble prodrug that converts to the active compound in vivo is a viable strategy [8].

Critical Notes for Researchers

  • Solubility Data Gap: The lack of publicly available solubility data for Denibulin HCl is a significant barrier to formulation work. Experimental determination is the essential first step.
  • Toxicity Profile: The Phase I study identified cardiovascular and hepatic toxicities as dose-limiting, which must be carefully considered during further development [2] [6].
  • Handling: Denibulin HCl is intended for research purposes only and is not for human consumption [1].

References

Introduction to Denibulin HCl

Author: Smolecule Technical Support Team. Date: February 2026

Denibulin HCl is a small-molecule benzimidazole-based compound classified as a microtubule-destabilizing agent (MDA) and vascular-disrupting agent (VDA). It inhibits tubulin polymerization by binding to the colchicine site on β-tubulin. This primary action disrupts the cytoskeleton of proliferating cells and selectively targets the established, aberrant endothelial cells of tumor vasculature, leading to tumor cell death and necrosis [1].

Mechanism of Action and Signaling Pathways

Denibulin HCl exerts its anti-cancer effects through a multi-faceted mechanism, as illustrated below.

G cluster_cellular Cellular Level Effects cluster_vascular Vascular Level Effects Denibulin Denibulin Tubulin Binding\n(Colchicine Site) Tubulin Binding (Colchicine Site) Denibulin->Tubulin Binding\n(Colchicine Site) Mitotic_Arrest Mitotic Arrest (G2/M Phase) Apoptosis Induction of Apoptosis Mitotic_Arrest->Apoptosis Inhibited Proliferation Inhibited Proliferation Apoptosis->Inhibited Proliferation Antitumor Efficacy Antitumor Efficacy Inhibited Proliferation->Antitumor Efficacy Vasodisruption Disruption of Tumor Vasculature Reduced Blood Flow Reduced Blood Flow Vasodisruption->Reduced Blood Flow Tumor Necrosis Tumor Necrosis Reduced Blood Flow->Tumor Necrosis Tumor Necrosis->Inhibited Proliferation Microtubule Destabilization Microtubule Destabilization Tubulin Binding\n(Colchicine Site)->Microtubule Destabilization Microtubule Destabilization->Mitotic_Arrest Disrupted Intracellular Transport Disrupted Intracellular Transport Microtubule Destabilization->Disrupted Intracellular Transport Actin Stress Fiber Formation\n(Endothelial Cells) Actin Stress Fiber Formation (Endothelial Cells) Microtubule Destabilization->Actin Stress Fiber Formation\n(Endothelial Cells) Disrupted Intracellular Transport->Apoptosis Actin Stress Fiber Formation\n(Endothelial Cells)->Vasodisruption

Comparative Quantitative Data of Benzimidazole-Based Tubulin Inhibitors

The table below summarizes key data for Denibulin and structurally or functionally related compounds, providing a research context for expected activity and potency.

Compound Name Chemical Class Primary Target Reported IC₅₀ (Cell-Based Assay) Key Experimental Findings
Denibulin HCl Benzimidazole Tubulin (Colchicine site) Information Missing Microtubule destabilization, vascular disruption [1].
Nocodazole Benzimidazole Tubulin (Colchicine site) Information Missing Potent tubulin inhibition; wide use in clinical research [1].
Compound 5g [2] Benzopyrazine-aminomidazole Hybrid Tubulin (Colchicine site) 0.03 µM (MCF-7 cells) Induced apoptosis, cell cycle arrest, inhibited tubulin polymerization.
Compound 5h [2] Benzopyrazine-aminomidazole Hybrid Tubulin (Colchicine site) 0.32 µM (MCF-7 cells) Induced apoptosis, cell cycle arrest, inhibited tubulin polymerization.
1H-benzimidazol-2-yl hydrazones [1] Benzimidazole Hydrazone Tubulin (Colchicine site) 13-20 µM (MDA-MB-231, 72h) Retarded tubulin polymerization, pro-apoptotic, disrupted cellular integrity.

General Experimental Protocols for In Vitro Analysis

The following workflows and protocols are generalized for evaluating compounds like Denibulin HCl, based on standard methodologies referenced in the literature.

Protocol 1: Assessing Antiproliferative Activity (MTT Assay)

This colorimetric assay measures cell metabolic activity as a proxy for cell viability and proliferation.

Workflow Overview:

G Start 1. Plate cells in 96-well plate (e.g., 5,000-10,000 cells/well) A 2. Incubate (24 h) Allow cell adhesion Start->A B 3. Add compound Serially dilute Denibulin HCl across wells A->B C 4. Incubate (48-72 h) Expose cells to treatment B->C D 5. Add MTT reagent (0.5 mg/mL final concentration) C->D E 6. Incubate (2-4 h) Formazan crystal formation D->E F 7. Solubilize crystals Add DMSO or SDS solution E->F G 8. Measure absorbance at 570 nm F->G End 9. Calculate IC₅₀ G->End

Detailed Reagents and Steps:

  • Cell Lines: Use relevant cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer [2] [1]).
  • Compound Preparation: Prepare a stock solution of Denibulin HCl in DMSO. Further dilute in cell culture medium immediately before use. The final DMSO concentration should typically be ≤0.1% (v/v).
  • Procedure:
    • Seed cells in a 96-well plate and culture overnight.
    • Replace medium with fresh medium containing Denibulin HCl at a range of concentrations (e.g., from 1 nM to 100 µM). Include a vehicle control (DMSO only) and a blank control (medium only).
    • Incubate plates for the desired duration (48-72 hours) at 37°C in a 5% CO₂ incubator.
    • Add MTT solution directly to each well.
    • Incubate for 2-4 hours to allow formazan crystal formation.
    • Carefully remove the medium and dissolve the formed formazan crystals in DMSO.
    • Measure the absorbance at 570 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀) [2] [1].
Protocol 2: Tubulin Polymerization Assay

This in vitro assay directly measures the compound's effect on microtubule assembly kinetics using purified tubulin.

Workflow Overview:

G Start 1. Prepare reaction mix Purified tubulin in PEM buffer + GTP A 2. Pre-incubate on ice with/without inhibitor (Denibulin vs. Control) Start->A B 3. Transfer to plate reader pre-warmed to 37°C A->B C 4. Monitor turbidity Measure absorbance at 340 nm every 60 sec for 60 min B->C D 5. Analyze polymerization kinetics: - Lag Phase - Growth Rate - Final Polymer Mass C->D End 6. Compare curves: Destabilizers = Slower polymerization, lower final mass D->End

Detailed Reagents and Steps:

  • Reagents: Purified porcine or bovine tubulin, GTP, PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
  • Procedure:
    • Reconstitute purified tubulin in cold PEM buffer supplemented with GTP according to the manufacturer's instructions.
    • Mix Denibulin HCl with the tubulin solution on ice. Include a vehicle control and a known destabilizer control (e.g., nocodazole [1]).
    • Quickly transfer the reaction mixture to a pre-warmed microplate in a spectrophotometer maintained at 37°C.
    • Immediately start kinetic measurements, recording the absorbance at 340 nm at short intervals (e.g., every 60 seconds) for 60-90 minutes.
  • Data Analysis: Plot the absorbance over time to generate a polymerization curve. Microtubule-destabilizing agents like Denibulin HCl typically prolong the initial lag phase, reduce the maximum rate (slope) of polymerization, and decrease the final plateau, indicating a lower polymer mass [1].

Research Applications and Notes

  • Vascular Disrupting Agent (VDA) Studies: Denibulin HCl is particularly valuable for in vivo research into VDAs. Its efficacy can be evaluated in rodent xenograft models by measuring tumor necrosis and reduced blood flow using non-invasive imaging techniques.
  • Combination Therapy: Research into combining microtubule destabilizers like Denibulin with other anti-angiogenic agents (e.g., those targeting VEGF or DLL4 [3]) is a promising area, potentially overcoming compensatory resistance mechanisms in tumors.
  • Cell Cycle Analysis: The G2/M phase arrest induced by Denibulin can be quantified using flow cytometry. Treat cells, then fix, stain with propidium iodide, and analyze DNA content to observe the accumulation of cells with 4N DNA content.

Key Limitations and Safety

  • Specific Protocol Gaps: The provided protocols are generalized. Optimal conditions for Denibulin HCl must be empirically determined for each cell line and assay system.
  • Handling and Storage: Denibulin HCl is for research use only. It should be handled with appropriate personal protective equipment. Store as recommended by the supplier, typically at -20°C in a dry, dark environment.

Conclusion

Denibulin HCl remains a crucial research tool for investigating the mechanisms and therapeutic potential of microtubule-destabilizing and vascular-disrupting agents. The provided application notes and generalized protocols offer a foundational framework for scientists to design and execute studies with this compound and its structural analogs.

References

Introduction to Denibulin and DCE-MRI Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Denibulin (MN-029) is a small-molecule Vascular Disrupting Agent (VDA) that binds to tubulin and disrupts the cytoskeleton of endothelial cells in established tumor vasculature. This leads to rapid vascular shutdown, causing secondary tumor cell death due to ischemia and necrosis [1]. Assessing these acute vascular effects is crucial for determining drug bioactivity and optimal biological dose in early-phase clinical trials.

DCE-MRI is a non-invasive imaging biomarker that tracks the pharmacokinetics of an injected contrast agent as it passes through tumor vasculature. It is highly sensitive to changes in vascular function, such as blood flow, capillary permeability, and blood volume, making it an ideal tool for evaluating the pharmacodynamic effects of VDAs [2] [3]. For denibulin, DCE-MRI can provide direct evidence of vascular disruption, moving beyond the Maximum Tolerated Dose (MTD) to identify a therapeutically effective Optimal Biological Dose (OBD) [4].

DCE-MRI Protocol for VDA Evaluation

This protocol outlines a standardized approach for using DCE-MRI in clinical trials of denibulin, emphasizing key parameters and timing to capture its acute effects.

Objectives
  • Primary: To quantify changes in tumor perfusion and permeability parameters (e.g., Ktrans, ve, AUC) following denibulin administration.
  • Secondary: To establish dose-response relationships and correlate imaging biomarkers with denibulin pharmacokinetics (e.g., plasma Cmax and AUC) [4].
Patient Population and Trial Design
  • Trial Phase: Phase 1 dose-escalation studies.
  • Patient Cohort: Patients with advanced solid tumors [1]. While cancer types may vary, the vascular target allows for a heterogeneous cohort [4].
MRI Acquisition Protocol

The following table summarizes the key technical parameters for DCE-MRI acquisition, which should be optimized for balance between temporal and spatial resolution.

Parameter Specification Rationale
Scanner 1.5T or 3.0T clinical MRI system Standard field strength for quantitative DCE-MRI [2].
Coil Appropriate phased-array coil (e.g., body, cardiac, neurovascular) Ensures adequate signal-to-noise ratio (SNR).
Sequence 3D T1-weighted spoiled gradient echo (SPGR/FLASH) Provides strong T1-weighting for contrast agent detection [2].
Temporal Resolution 3–10 seconds (for ~5-10 min dynamic series) Required to capture the first-pass kinetics of the contrast bolus [5].
Spatial Resolution ≤ 2 mm isotropic (or in-plane), slice thickness 3–5 mm Balances coverage and detail for heterogeneous tumors [4].
Contrast Agent Gadolinium-based (e.g., 0.1 mmol/kg Gadobutrol) Standard low-molecular-weight agent. Power injection at 2–3 mL/s followed by saline flush [6].
T1 Mapping Multiple flip angles (e.g., 2°, 5°, 10°, 15°) or variable TR Essential for converting signal intensity to quantitative contrast agent concentration [2].
Timing of Imaging Sessions
  • Baseline MRI: Within 7 days prior to the first denibulin dose.
  • Post-Treatment MRI: 2–3 days after denibulin administration. This timing is critical, as it captures the peak vascular effects while allowing for the drug's pharmacokinetic profile, as demonstrated in studies of other VDAs like crolibulin [4].

Data Analysis and Interpretation

Image Processing Workflow

The analysis of DCE-MRI data involves a multi-step process to derive physiologically meaningful parameters, as illustrated below.

G cluster_0 Essential Quantification Steps cluster_1 Data Extraction & Analysis Start Start DCE-MRI Analysis Preproc Image Preprocessing Start->Preproc T1Map Calculate Quantitative T1 Maps Preproc->T1Map CA_Model Calculate Contrast Agent Concentration T1Map->CA_Model PK_Model Apply Pharmacokinetic Model (e.g., Tofts) CA_Model->PK_Model ParamMap Generate Parameter Maps (Ktrans, ve, vp, AUC) PK_Model->ParamMap ROI Place Regions of Interest (ROI) on Tumors ParamMap->ROI Stats Extract Statistical Measures (Mean, Median, Histograms) ROI->Stats Correlate Correlate with PK/Clinical Data Stats->Correlate End Interpret and Report Correlate->End

Key Pharmacokinetic Parameters

The parameters derived from DCE-MRI provide specific insights into vascular function. The table below defines the most relevant metrics for denibulin assessment.

Parameter Definition Physiological Meaning Expected Change with Denibulin
Ktrans Volume transfer constant between blood plasma and EES [2]. A composite of blood flow and capillary permeability. Decrease (indicates reduced perfusion/permeability) [4].
ve Fractional volume of the extravascular extracellular space (EES) [2]. The leakage space for the contrast agent. Variable; may decrease due to cell swelling [4].
vp Fractional plasma volume [2]. Blood volume within the tissue. Decrease (indicates vascular collapse) [6].
kep Rate constant from EES back to plasma (kep = Ktrans/ve) [2]. A measure of contrast agent washout. Variable.
AUC / iAUC (Initial) Area Under the Gd-concentration curve [2]. A model-free measure of overall contrast uptake. Decrease (indicates reduced blood flow and volume) [4].
Dose-Response Correlation

For effective drug development, imaging biomarkers must be correlated with drug exposure. A study on the VDA crolibulin demonstrated successful modeling where:

  • Higher plasma drug levels (Cmax and AUC) were correlated with a linear combination of DCE-MRI and DW-MRI parameters (e.g., increase in tumor fraction with low ve and low ADC) [4].
  • This suggests that for denibulin, multivariable regression models incorporating several imaging parameters may be more powerful than univariable analysis for informing dose selection in future clinical studies [4].

Practical Considerations and Limitations

  • Tumor Heterogeneity: Analyze the entire tumor volume using histogram analysis rather than a single Region of Interest (ROI). This provides a more robust assessment of heterogeneous vascular response [3].
  • Standardization is Critical: Adhere to consensus guidelines for acquisition and analysis to ensure reproducibility, especially in multi-center trials. This includes standardized AIF measurement, pharmacokinetic models, and quality control [2].
  • Color Maps for Visualization: When generating parametric maps (e.g., Ktrans maps), use perceptually uniform color schemes (e.g., viridis) instead of the "rainbow" or "jet" palettes. This prevents visual misinterpretation and ensures data is accurately represented for all viewers, including those with color vision deficiencies [7].

Conclusion

Integrating a well-designed DCE-MRI protocol into denibulin clinical trials provides a powerful, non-invasive method to confirm its mechanism of action, establish proof-of-concept, and guide dose selection. By quantifying acute changes in tumor vascular function, DCE-MRI serves as a key pharmacodynamic biomarker, accelerating the rational development of this vascular disrupting agent.

References

Denibulin and Cisplatin Combination Therapy: A Theoretical Framework for Solid Tumor Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Agents

Cisplatin: A Platinum-Based Chemotherapy Standard

Cisplatin is a foundational alkylating agent and one of the most compelling chemotherapeutic drugs, first approved by the FDA in 1978. Its primary mechanism of action involves the formation of covalent, intra-strand, and inter-strand crosslinks with purine DNA bases (guanine and adenine), which interferes with DNA repair mechanisms, causes severe DNA damage, and subsequently induces apoptosis in cancer cells. As a cell cycle-non-specific agent, it is particularly effective against rapidly dividing cells. [1] [2] [3]

It is used for metastatic testicular tumors, metastatic ovarian tumors, and advanced bladder cancer. It is also used off-label for a wide range of other malignancies, including non-small cell and small cell lung cancer, head and neck cancers, esophageal cancer, and cervical cancer. [2] [3]

Denibulin: A Novel Vascular Disrupting Agent (VDA)

Denibulin (MN-029) is an investigational small molecule classified as a vascular disrupting agent (VDA). Its mechanism is distinct from traditional cytotoxics. It reversibly inhibits microtubule assembly, specifically targeting the cytoskeleton of tumor vascular endothelial cells. This results in the selective disruption of the established, but immature, tumor vasculature, shutting down tumor blood flow and causing central necrosis of solid tumors. [4] [5] [6]

A Phase I study in patients with advanced solid tumors established its safety profile and determined the maximum tolerated dose (MTD) to be 180 mg/m² when administered intravenously every three weeks. The study used Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) to confirm its pharmacodynamic effect, demonstrating a significant, exposure-related reduction in tumor vascular parameters (Ktrans). [4] [6]

Scientific Rationale for Combination Therapy

The combination of denibulin and cisplatin presents a compelling multi-mechanistic approach to target solid tumors from complementary angles, as illustrated in the following diagram:

G Start Solid Tumor Microenvironment Denibulin Denibulin (VDA) Start->Denibulin Targets Cisplatin Cisplatin (Cytotoxic) Start->Cisplatin Targets Vascular_Effect Impaired Blood Flow & Central Necrosis Denibulin->Vascular_Effect Disrupts Tumor Vasculature Cellular_Effect DNA Damage & Apoptosis Cisplatin->Cellular_Effect Cross-links DNA Outcome Enhanced Tumor Cell Death and Therapeutic Efficacy Vascular_Effect->Outcome Cellular_Effect->Outcome

Diagram 1: Theoretical combined mechanism of denibulin and cisplatin. Denibulin targets the tumor's blood supply, while cisplatin directly damages DNA in cancer cells.

This rationale is built on two pillars:

  • Complementary Mechanisms: Cisplatin acts as a direct cytotoxic agent against well-oxygenated, proliferating tumor cells, particularly in the tumor periphery. Denibulin, as a VDA, targets the supportive vasculature, inducing ischemia and necrosis in the central core of the tumor, a region often poorly penetrated by chemotherapeutic drugs and resistant to therapy. [4] [5]
  • Potential for Synergy: By disrupting the blood supply, denibulin may create a more hostile environment for the surviving tumor cells, potentially making them more vulnerable to the cytotoxic effects of cisplatin. Furthermore, addressing both the parenchyma and the stroma of the tumor simultaneously may help overcome resistance mechanisms and lead to more substantial and durable anti-tumor responses.

Preclinical Data and Clinical Status

Individual Drug Profiles

Table 1: Profile of Cisplatin and Denibulin as Monotherapies.

Parameter Cisplatin Denibulin
Drug Class Alkylating agent / Platinum compound Vascular Disrupting Agent (VDA)
Primary Mechanism DNA cross-linking, inducing apoptosis [1] [3] Disruption of tumor vascular endothelial cells, causing central necrosis [4] [5]
Key Approved/Tested Indications Testicular, ovarian, bladder cancer (and many off-label) [2] [3] Investigated in advanced solid tumors [4] [5]
Common Administration Intravenous (IV) infusion [2] Intravenous (IV) infusion [4]
Major Toxicities Nephrotoxicity, neurotoxicity, severe nausea/vomiting, myelosuppression, ototoxicity [1] [2] Nausea, vomiting, diarrhea, fatigue, transient cardiac ischemia (at high doses) [4] [6]
Key Pharmacokinetic (PK) Data Initial half-life: 20-30 min; Terminal half-life: ~24 hrs; Highly protein-bound [2] [3] Dose-related increases in Cmax and AUC observed; substantial inter-subject variability [4]
Status of Combination Therapy

As of the latest published data, no clinical trials have been conducted to evaluate the combination of denibulin and cisplatin. The primary clinical data for denibulin remains the Phase I monotherapy study published in 2011. Therefore, all discussions regarding efficacy, optimal dosing schedules, and safety of the combination are hypothetical and require empirical validation.

Proposed Experimental Protocols

Preclinical in vivo Study Protocol

Objective: To evaluate the anti-tumor efficacy and toxicity of denibulin in combination with cisplatin in a mouse xenograft model of human non-small cell lung cancer (NSCLC).

Materials:

  • Animals: 40-50 immunodeficient female mice (e.g., NOD/SCID).
  • Cell Line: A549 human NSCLC cells.
  • Drugs: Denibulin hydrochloride (research grade), Cisplatin (clinical grade).
  • Vehicle: Saline for cisplatin; appropriate aqueous vehicle for denibulin.

Methods:

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ A549 cells in 0.2 mL of Matrigel/PBS into the right flank of each mouse. [7]
  • Randomization: When tumor volumes reach 200-300 mm³, randomize mice into four treatment groups (n=10/group):
    • Group 1: Vehicle control (IV, days 1, 8, 15)
    • Group 2: Cisplatin monotherapy (e.g., 3 mg/kg, IP, weekly)
    • Group 3: Denibulin monotherapy (e.g., 75 mg/m² equivalent, IV, days 1, 8, 15)
    • Group 4: Denibulin + Cisplatin combination (same doses and schedule)
  • Dosing & Monitoring:
    • Administer denibulin IV, followed by cisplatin IP 24 hours later, to potentially maximize vascular disruption before cytotoxic agent delivery.
    • Measure tumor dimensions and mouse body weight 2-3 times per week. Calculate tumor volume: V = (Length × Width²)/2. [7]
    • Continue treatment for 4 weeks or until tumor volume in any group reaches ethical endpoint.
  • Endpoint Analysis:
    • Primary Endpoint: Tumor growth inhibition. Compare mean tumor volumes and time-to-progression (e.g., time to quadruple initial volume) between groups.
    • Secondary Endpoints:
      • Histology: Harvest tumors for H&E staining to assess necrosis and immunohistochemistry (IHC) for CD31 to evaluate microvessel density.
      • Apoptosis: Perform TUNEL assay on tumor sections to quantify apoptotic cells.
      • Toxicity: Monitor body weight loss, and collect blood for serum chemistry (creatinine, BUN) and complete blood count (CBC) at study end.
Proposed Clinical Phase Ib Trial Design

Objective: To determine the safety, tolerability, and recommended Phase II dose (RP2D) of denibulin in combination with cisplatin in patients with advanced solid tumors.

Patient Population: Adults (≥18 years) with histologically confirmed, advanced non-small cell lung cancer (NSCLC) who have received no more than one prior line of systemic therapy.

Study Design:

  • Dose Escalation: A standard 3+3 design will be used.
  • Treatment Schedule: Denibulin will be administered as a 30-minute IV infusion on Day 1 of a 21-day cycle. Cisplatin will be administered at a fixed dose of 75 mg/m² IV on Day 2, following standard hydration protocols. The sequential administration is designed to leverage the potential vascular-priming effect of denibulin.
  • Dose Levels: Denibulin dose will be escalated from a safe starting dose (e.g., 100 mg/m², below the monotherapy MTD of 180 mg/m²) through planned increments (e.g., 135 mg/m², 180 mg/m²).
  • Dose-Limiting Toxicity (DLT): DLTs will be assessed during the first cycle (21 days) and defined as specific grade 3-4 non-hematological or hematological toxicities per CTCAE v5.0.
  • Pharmacodynamic Assessment: DCE-MRI will be performed at baseline and 6-8 hours post-denibulin infusion on Cycle 1, Day 1 to confirm vascular disruption.

Anticipated Challenges and Considerations

  • Overlapping Toxicities: Both drugs cause nausea and vomiting. Proactive and aggressive anti-emetic prophylaxis is essential. While denibulin showed no significant myelosuppression or nephrotoxicity in monotherapy, careful monitoring for potential exacerbation of cisplatin's renal and hematologic toxicities is critical. [4] [2]
  • Optimal Scheduling: The proposed sequence (denibulin before cisplatin) is theoretical. Preclinical studies should compare this with the reverse sequence and concurrent administration to identify the schedule that yields the best therapeutic index.
  • Biomarker Development: Identifying biomarkers to select patients most likely to respond to VDA therapy is a key challenge. Potential biomarkers could include baseline tumor blood flow measured by DCE-MRI or circulating endothelial cell counts.

Conclusion

The combination of denibulin, a vascular disrupting agent, with cisplatin, a cornerstone cytotoxic agent, represents a rationally designed, multi-targeted strategy for treating solid tumors. While direct evidence for this specific combination is lacking, the strong biological rationale supports its investigation. The proposed preclinical and clinical protocols provide a framework to systematically evaluate the synergy, safety, and ultimate clinical potential of this promising combination therapy. Future work should focus on initiating the proposed preclinical studies to generate proof-of-concept data to justify clinical trial development.

References

Denibulin (MN-029): Application Notes for Research

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action as a Vascular-Disrupting Agent (VDA) Denibulin is a novel small-molecule vascular-disrupting agent that binds to tubulin and reversibly inhibits microtubule assembly [1] [2]. Its primary action is the disruption of the cytoskeleton in tumor vascular endothelial cells [3] [4]. This leads to endothelial cell shape change and rounding, causing a rapid and selective shutdown of blood flow within established tumor vasculature [5]. The resulting collapse in tumor perfusion induces massive downstream ischemia and necrosis [5]. Preclinical studies indicate that this vascular shutdown can lead to dose-dependent secondary tumor cell killing and enhancement of the antitumor effects of radiation therapy [4].

Summary of Clinical Trial Data (Phase I Study)

The key available data comes from a first-in-human Phase I study of Denibulin in patients with advanced solid tumors [1] [3] [2]. The tables below summarize the core findings.

Table 1: Key Findings from the Phase I Clinical Trial (Ricart et al.)

Aspect Details
Study Design Dose-escalation (4.0 - 225 mg/m²), intravenous, 3-week cycles [1]
Patients 34 patients received 151 infusions [1]
Maximum Tolerated Dose (MTD) 180 mg/m² [1] [3]
Dose-Limiting Toxicities (DLTs) Transient ischemic attack and grade 3 transaminitis at 225 mg/m² [1]
Most Common Toxicities Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia [1]
Key Anti-Vascular Effect Significant linear correlation between reduction in Ktrans (a DCE-MRI parameter measuring vascular permeability) and drug exposure [1] [3]
Anti-Tumor Activity No objective responses; five patients had stable disease ≥6 months [1]

Table 2: Dosing and Pharmacokinetics from Phase I Trial

Parameter Details
Dose Escalation 4.0, 8.0, 16, 32, 45, 63, 90, 125, 180, and 225 mg/m² [1]
Recommended Dose 180 mg/m² (the Maximum Tolerated Dose) [1]
Pharmacokinetics (PK) Dose-related increases in Cmax and AUC; substantial inter-subject variability observed [1] [3]
Anti-Vascular Assessment Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) at baseline and 6-8 hours post-dose [1]

Experimental Protocol Outline

The published study provides a high-level overview of the methodology used to evaluate Denibulin's safety and initial anti-vascular effects. A detailed laboratory protocol for combining it with radiation in a pre-clinical setting is not available in the search results.

Table 3: Overview of Key Experimental Methods from the Clinical Trial

Method Description as Reported in the Literature
Drug Administration Denibulin HCl was administered as an intravenous (IV) infusion once every three weeks [1] [2].
Dose Escalation Scheme The trial followed an accelerated titration design, allowing for intra-patient dose escalation [1] [3].
Pharmacokinetic (PK) Sampling Plasma samples were collected and assayed to determine PK parameters, including Cmax and AUC [1].
Anti-Vascular Effect Assessment DCE-MRI scans were acquired at baseline and at 6-8 hours post-dose to quantify changes in tumor vascular parameters (Ktrans) [1] [3].
Tumor Response Evaluation Standard oncologic response criteria (e.g., RECIST) were likely used to assess objective response and stable disease [3].

Mechanistic and Workflow Diagrams

The following diagrams illustrate the proposed mechanism of Denibulin and the general experimental workflow from the clinical trial, based on descriptions in the search results.

G Figure 1. Proposed Mechanism of Denibulin as a Vascular-Disrupting Agent and Pathway to Radiation Enhancement Denibulin Denibulin Administration TubulinBinding Binds Tubulin in Endothelial Cells Denibulin->TubulinBinding CytoskeletonDisrupt Disruption of Microtubule Assembly TubulinBinding->CytoskeletonDisrupt CellRounding Endothelial Cell Rounding CytoskeletonDisrupt->CellRounding VascularShutdown Increased Vascular Permeability & Vascular Shutdown CellRounding->VascularShutdown IschemiaNecrosis Tumor Ischemia & Necrosis VascularShutdown->IschemiaNecrosis Radiosensitization Radiation Enhancement (Tumor Cell Sensitization) IschemiaNecrosis->Radiosensitization Preclinical Evidence

G Figure 2. General Workflow of the Denibulin Phase I Clinical Trial Start Patient Enrollment (Advanced Solid Tumors) Baseline Baseline Assessments (DCE-MRI, Lab Tests) Start->Baseline DoseCohort Assign to Dose Cohort (4.0 - 225 mg/m²) Baseline->DoseCohort Administer IV Administration of Denibulin DoseCohort->Administer PostDoseMRI DCE-MRI at 6-8 Hours Post-Dose Administer->PostDoseMRI PK Pharmacokinetic Sampling Administer->PK SafetyEval Safety & Toxicity Monitoring Administer->SafetyEval MTD Determine Maximum Tolerated Dose (MTD) PostDoseMRI->MTD ResponseEval Tumor Response Evaluation SafetyEval->ResponseEval ResponseEval->MTD

Research Gaps and Next Steps

The search results confirm Denibulin's function as a vascular-disrupting agent and its potential to enhance radiation effects based on preclinical data [5] [4]. However, specific details on the following are lacking:

  • Optimal sequencing and dosing for combination with radiotherapy.
  • Detailed pre-clinical protocols for measuring radiation enhancement in vivo.
  • Results from later-phase clinical trials evaluating the Denibulin-radiation combination.

To acquire the detailed application notes and protocols you require, I suggest these next steps:

  • Search clinical trial registries like ClinicalTrials.gov for any subsequent studies involving Denibulin (MN-029) combined with radiotherapy.
  • Consult specialized scientific databases for primary research articles that may have built upon the initial Phase I findings, particularly in the field of vascular-disrupting agents and radiosensitization.
  • Review literature on other VDAs (e.g., Fosbretabulin/CA4P). The principles of combining these agents with radiation are often similar and may provide a useful methodological framework [5].

References

Quantitative Data Summary from Phase I Trial

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative findings from the Phase I study of denibulin in patients with advanced solid tumors [1].

Parameter Findings
Tested Doses 4.0 to 225 mg/m² [1]
Administration Route Intravenous (IV) infusion [1]
Dosing Interval Every 3 weeks [1]
Maximum Tolerated Dose (MTD) 180 mg/m² [1]
Dose-Limiting Toxicities (DLTs) Transient ischemic attack and grade 3 transaminitis (liver enzyme elevation) at 225 mg/m² [1]
Most Common Adverse Events Nausea, vomiting, diarrhea, fatigue, headache, anorexia [1]
Notable Absence of Toxicity No clinically significant myelosuppression, stomatitis, or alopecia [1]
Pharmacokinetics Dose-related increases in maximum concentration (Cmax) and area under the curve (AUC); substantial inter-subject variability observed [1]
Anti-tumor Response No objective tumor responses; 5 patients had stable disease for ≥6 months [1]

Experimental Protocol Overview

The following methodology is adapted from the published Phase I study, which investigated the safety, pharmacokinetics, and acute anti-vascular effects of denibulin [1].

Primary Objectives
  • Determine the safety profile and dose-limiting toxicities (DLTs) of denibulin.
  • Establish the Maximum Tolerated Dose (MTD).
  • Characterize the pharmacokinetic (PK) profile of the drug.
Patient Population
  • Patients with advanced solid tumors that were refractory to standard therapies.
Dosing and Administration
  • Drug Product: Denibulin hydrochloride (HCl) [2].
  • Dosing Schedule: Intravenous infusion administered on Day 1 of a 21-day cycle (once every 3 weeks) [1].
  • Trial Design: An accelerated titration design was used, which allowed for intra-patient dose escalation [1].
  • Dose Preparation: Detailed protocols for reconstitution, dilution, and infusion rates are not specified in the available source.
Safety and Efficacy Assessments
  • Safety Monitoring: Regular assessment of adverse events (graded according to Common Terminology Criteria for Adverse Events - CTCAE), physical examinations, and laboratory tests (hematology and clinical chemistry) [1].
  • Tumor Response: Evaluated using standard radiological assessments (e.g., RECIST criteria) [1].
Pharmacokinetic (PK) Sampling
  • Plasma samples were collected at various time points after the start of the infusion.
  • Samples were analyzed to determine key PK parameters, including Cmax, AUC, half-life, and clearance [1].
Pharmacodynamic (PD) Biomarker Assessment
  • Dynamic Contrast-Enhanced MRI (DCE-MRI): Used as a biomarker for vascular disruption.
  • Protocol: DCE-MRI scans were acquired at baseline and again at 6-8 hours post-dose to assess acute changes in tumor vasculature.
  • Primary PD Parameter: The volume transfer constant (Ktrans) was calculated. A significant linear correlation was found between the reduction in Ktrans and exposure to denibulin (AUC), confirming its anti-vascular effect [1].

Mechanism of Action and Therapeutic Context

The following diagram illustrates denibulin's mechanism of action as a Vascular Disrupting Agent (VDA) and its context among other similar investigational therapies.

G Denibulin Mechanism and Therapeutic Context cluster_vda Vascular Disrupting Agents (VDAs) cluster_otherTherapies Therapies for Combination cluster_moa Denibulin Mechanism of Action Denibulin Denibulin Chemo Chemotherapy Denibulin->Chemo  Potential  Combination AntiAngio Anti-angiogenic Agents Denibulin->AntiAngio  Potential  Combination TubulinBinding Binds Tubulin in Endothelial Cells Denibulin->TubulinBinding  small-molecule VDA CA4P Combretastatin A4-Phosphate (CA4P) CA4P->TubulinBinding  well-characterized VDA BNC105P BNC105P Immuno Immunotherapy CytoskeletonDisruption Disrupts Microtubule Assembly & Endothelial Cell Cytoskeleton TubulinBinding->CytoskeletonDisruption CellRounding Endothelial Cell Rounding and Detachment CytoskeletonDisruption->CellRounding VascularLeak Increased Vascular Permeability & Leakage CellRounding->VascularLeak BloodFlowStop Vessel Occlusion & Cessation of Blood Flow VascularLeak->BloodFlowStop TumorNecrosis Tumor Ischemia and Central Necrosis BloodFlowStop->TumorNecrosis

Research Implications and Future Directions

Early clinical data suggests denibulin acts as a vascular-disrupting agent. Its further development would likely follow trends in the VDA field [3] [4].

  • Combination Therapy is Key: VDAs like denibulin are often ineffective as monotherapies because a rim of tumor cells survives at the periphery, leading to tumor regrowth. The most promising approach is combining VDAs with other modalities [3] [4].
  • Rationale for Combinations:
    • With Chemotherapy: To target the remaining viable tumor cells after vascular collapse.
    • With Anti-angiogenic Agents: To simultaneously target existing vasculature (VDA) and prevent new vessel growth (anti-angiogenic). This dual targeting can be highly effective [4].
    • With Immunotherapy: The tumor necrosis induced by VDAs may potentially stimulate an immune response, creating a synergistic effect with checkpoint inhibitors [3].

References

Quantitative Data Summary of Denibulin Effects

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key quantitative findings from a Phase I clinical trial investigating denibulin (also known as MN-029) in patients with advanced solid tumors [1].

Parameter Findings/Value Context & Notes
Dosing 4.0 to 225 mg/m² Administered intravenously every 3 weeks. The Maximum Tolerated Dose (MTD) was established at 180 mg/m² [1].
Blood Flow Reduction Significant linear correlation A significant linear correlation was found between the reduction in the transfer constant (Ktrans) and the systemic exposure (AUC) to denibulin [1].
Tumor Response No objective responses; 5 patients Five patients achieved stable disease that lasted for 6 months or more [1].
Common Adverse Events Nausea, vomiting, diarrhea, fatigue, headache, anorexia Nausea and vomiting appeared to be dose-related [1].
Key Dose-Limiting Toxicities (DLTs) Transient ischemic attack, Grade 3 transaminitis Occurred at the 225 mg/m² dose level, which led to the termination of dose escalation [1].
Other Notable Toxicity Reversible acute coronary ischemia One episode observed at 180 mg/m², which led to the expansion of that cohort. The condition was reversible and without sequelae [1].
Myelotoxicity, Stomatitis, Alopecia No clinically significant observations Reported as not being clinically significant in this study [1].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies used in the Phase I study.

Clinical Dosing and Safety Monitoring Protocol

This protocol outlines the administration of denibulin and the monitoring of its safety and tolerability in a clinical setting [1].

  • Drug Formulation: Denibulin hydrochloride [2].
  • Route of Administration: Intravenous (IV) infusion [1].
  • Dosing Schedule: Administered on Day 1 of a 21-day cycle (once every 3 weeks) [1].
  • Study Design:
    • This was a first-in-human, dose-escalation study.
    • It followed an accelerated titration design, which allowed for intra-patient dose escalation to quickly identify the dose range for further study [1].
  • Endpoint Assessments:
    • Maximum Tolerated Dose (MTD): The primary goal was to determine the MTD, defined as the highest dose at which fewer than 33% of patients experience a Dose-Limiting Toxicity (DLT).
    • Safety and Tolerability: Continuous monitoring of adverse events, with specific attention to neurological, cardiovascular, and hepatic function.
    • Pharmacokinetics (PK): Plasma samples were collected and analyzed to determine key PK parameters, including maximum concentration (Cmax) and area under the curve (AUC) [1].
Protocol for Assessing Acute Anti-Vascular Effects with DCE-MRI

This protocol describes the non-invasive method used to quantify denibulin's direct effect on tumor vasculature [1].

  • Imaging Modality: Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI).
  • Timing of Imaging:
    • A baseline DCE-MRI scan was acquired before the start of treatment.
    • A follow-up scan was acquired at 6-8 hours post-dose to capture the acute vascular disruptive effects [1].
  • Key Quantitative Parameter:
    • The primary parameter analyzed was Ktrans (volume transfer constant). This parameter reflects the rate at which a contrast agent leaks from the bloodstream into the tumor tissue and is a marker of vascular permeability and blood flow [1].
  • Data Analysis:
    • Changes in Ktrans from baseline to the post-dose scan were calculated.
    • Statistical analysis (linear regression) was performed to correlate the reduction in Ktrans with the systemic exposure (AUC) to denibulin, demonstrating a pharmacodynamic relationship [1].

Mechanism and Experimental Workflow

The diagrams below, generated using Graphviz's DOT language, illustrate denibulin's mechanism of action and the experimental workflow used in the Phase I study.

Denibulin Mechanism of Action

This diagram illustrates the proposed mechanism by which denibulin disrupts tumor blood vessels.

DenibulinMoA Denibulin Mechanism of Action Denibulin Denibulin Microtubule Disruption Microtubule Disruption Denibulin->Microtubule Disruption Inhibits Assembly Endothelial Cell Cytoskeleton Collapse Endothelial Cell Cytoskeleton Collapse Microtubule Disruption->Endothelial Cell Cytoskeleton Collapse Targets Disrupted Blood Flow Disrupted Blood Flow Endothelial Cell Cytoskeleton Collapse->Disrupted Blood Flow Causes Central Tumor Necrosis Central Tumor Necrosis Disrupted Blood Flow->Central Tumor Necrosis Results In

  • Diagram Description: Denibulin is a small molecule Vascular Disrupting Agent (VDA). It selectively targets the microtubules in the cytoskeleton of endothelial cells lining the newly formed blood vessels within tumors. By inhibiting microtubule assembly, it causes the cytoskeleton to collapse. This leads to a rapid shutdown of blood flow within the tumor, depriving it of oxygen and nutrients, ultimately resulting in extensive central necrosis (cell death) [2] [1].
Phase I Study Workflow

This diagram outlines the key stages and assessments in the Phase I clinical trial of denibulin.

PhaseIWorkflow Phase I Study Experimental Workflow cluster_dosing Dosing & Escalation cluster_assessments Concurrent Assessments Dose Escalation Dose Escalation MTD Established (180 mg/m²) MTD Established (180 mg/m²) Dose Escalation->MTD Established (180 mg/m²) Stopped at 225 mg/m² Safety Monitoring Safety Monitoring Dose Escalation->Safety Monitoring Continuous PK Analysis PK Analysis Dose Escalation->PK Analysis Plasma Sampling DCE-MRI (Ktrans) DCE-MRI (Ktrans) Dose Escalation->DCE-MRI (Ktrans) Pre & 6-8h Post-Dose Correlation with PK Correlation with PK DCE-MRI (Ktrans)->Correlation with PK Significant Linear Patient Enrollment Patient Enrollment Patient Enrollment->Dose Escalation

  • Diagram Description: The Phase I study employed an accelerated titration design where cohorts of patients received escalating doses of denibulin. This process ran in parallel with continuous safety monitoring, pharmacokinetic (PK) sampling to measure drug exposure, and DCE-MRI imaging to measure the pharmacodynamic effect on tumor blood flow (Ktrans). Dose escalation continued until Dose-Limiting Toxicities (DLTs) were encountered, establishing the Maximum Tolerated Dose (MTD) at 180 mg/m². A key finding was the significant correlation between the reduction in Ktrans and the systemic exposure to the drug (AUC) [1].

Key Insights for Research and Development

  • Differentiate from Anti-Angiogenics: Denibulin is a Vascular Disrupting Agent (VDA), not an anti-angiogenic drug. It attacks the existing tumor vasculature, leading to rapid hemorrhage and necrosis [2]. This is distinct from drugs like bevacizumab, which prevent the formation of new vessels [3].
  • Leverage DCE-MRI for PD Biomarkers: The strong correlation between Ktrans reduction and drug exposure validates DCE-MRI as a powerful pharmacodynamic biomarker for denibulin's activity [1]. Future studies should incorporate this imaging modality to confirm target engagement and optimize dosing.
  • Focus on Cardiovascular Safety: The observed cardiac events (coronary ischemia, TIA) highlight a critical safety consideration for this drug class [1]. Patient selection, exclusion criteria, and rigorous cardiovascular monitoring are paramount in future trial design.

References

Denibulin maximum tolerated dose 180 mg/m2

Author: Smolecule Technical Support Team. Date: February 2026

Denibulin (MN-029) Phase I Study Summary

Denibulin is a novel vascular-disrupting agent (VDA) that reversibly inhibits microtubule assembly in tumor vascular endothelial cells, leading to cytoskeletal disruption and selective reduction of tumor blood flow [1] [2] [3]. The phase I trial aimed to determine its safety, pharmacokinetics (PK), and acute anti-vascular effects [1].

Table 1: Key Trial Design and Patient Demographics

Trial Aspect Description
ClinicalTrials.gov Identifier Not provided in available sources
Study Design First-in-human, dose-escalation
Dose Escalation Design Accelerated titration with intra-patient escalation permitted [1]
Dose Levels Tested 4.0 to 225 mg/m²
Administration IV infusion every 3 weeks
Patient Population 34 patients with advanced solid tumors
Primary Objectives Determine safety, MTD, and PK profile
Secondary Objectives Assess anti-vascular effects via DCE-MRI and antitumor activity

Safety Profile and Maximum Tolerated Dose

The trial identified the MTD as 180 mg/m² [1] [4]. Dose-limiting toxicities (DLTs) observed at 225 mg/m² included a transient ischemic attack and grade 3 transaminitis, which halted further dose escalation [1]. One reversible episode of acute coronary ischemia at 180 mg/m² prompted the expansion of that cohort to six patients [1].

Table 2: Safety and Tolerability Findings

Category Findings
Most Common Toxicities Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia [1]
Notable Absence of Toxicity No clinically significant myelotoxicity, stomatitis, or alopecia [1]
Cumulative Toxicity No evidence observed in patients receiving multiple courses [1]
Dose-Limiting Toxicities (DLTs) Transient ischemic attack, Grade 3 transaminitis (at 225 mg/m²) [1]
Other Notable Toxicity Reversible acute coronary ischemia (at 180 mg/m²) [1]
Recommended Phase II Dose 180 mg/m² [1]

Pharmacokinetics and Pharmacodynamics

  • Pharmacokinetics (PK): Denibulin exhibited dose-related increases in maximum concentration (Cmax) and area under the curve (AUC), though with substantial inter-subject variability [1].
  • Pharmacodynamics (PD): A significant linear correlation was found between the reduction in the volume transfer constant (Ktrans) measured by DCE-MRI and exposure to MN-029 (AUC), indicating a strong exposure-pharmacodynamic relationship [1].
  • Efficacy: No objective tumor responses were noted; however, five patients achieved stable disease for six months or longer [1].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies.

Protocol 1: Drug Administration and Dose Escalation

This protocol outlines the administration of the investigational product and the rules for dose escalation [1].

  • Drug Formulation: Denibulin HCl was supplied as a solution for intravenous infusion.
  • Dosing Schedule: Administered as an IV infusion over a specified duration (exact infusion time not detailed in available abstracts) every 21 days (one cycle) [1].
  • Dose Escalation Rules: The trial followed an accelerated titration design. This design allows for more rapid dose escalation in initial single-patient cohorts until a pre-specified pharmacokinetic or toxicity threshold is met, after which a more traditional cohort expansion (e.g., 3+3 design) is used [1] [5]. Intra-patient dose escalation was permitted.
Protocol 2: Dynamic Contrast-Enhanced MRI (DCE-MRI) for Vascular Effect Assessment

This protocol details the assessment of acute anti-vascular effects, a key pharmacodynamic endpoint for VDAs [1].

  • Image Acquisition:
    • Timing: Perform DCE-MRI scans at baseline and again at 6-8 hours after the first denibulin infusion [1].
    • Technique: Acquire serial MRI images before, during, and after the rapid bolus administration of a gadolinium-based contrast agent.
  • Data Analysis:
    • Parameter Calculation: Analyze signal intensity changes from the DCE-MRI time series to calculate the volume transfer constant (Ktrans), a parameter that reflects vascular permeability and blood flow [1].
    • Assessment: Compare post-dose Ktrans values with baseline to quantify the reduction in tumor vascular parameters.

Mechanism of Action and Scientific Context

The following diagram illustrates the mechanism of action of denibulin and the workflow of its clinical assessment.

G cluster_moa Mechanism of Action (Denibulin) cluster_trial Phase I Trial Key Assessments Denibulin Denibulin Tubulin β-Tubulin in Endothelial Cells Denibulin->Tubulin Binds to Colchicine Site Depoly Microtubule Depolymerization Tubulin->Depoly ShapeChange Cytoskeletal Disruption & Endothelial Cell Shape Change Depoly->ShapeChange Junction Destabilization of Cell-Cell Junctions ShapeChange->Junction Leakage Increased Vascular Leakage Junction->Leakage Occlusion Vessel Occlusion & Reduced Blood Flow Leakage->Occlusion Necrosis Tumor Ischemia & Central Necrosis Occlusion->Necrosis Start Patient Enrollment & Informed Consent DoseEsc Dose Escalation (4.0 - 225 mg/m²) Start->DoseEsc Safety Safety Monitoring & DLT Assessment DoseEsc->Safety PK Pharmacokinetic (PK) Sampling DoseEsc->PK PD Pharmacodynamic (PD) DCE-MRI DoseEsc->PD MTD MTD Determination (180 mg/m²) Safety->MTD

Regulatory and Development Context

  • VDAs in Oncology: Denibulin belongs to a class of Tubulin-Binding VDAs that target the established tumor vasculature, unlike anti-angiogenic agents that suppress new vessel growth [2]. These agents cause rapid vascular shutdown and tumor necrosis, making them particularly effective in larger tumors [2].
  • Dosage Optimization: Recent FDA guidance emphasizes optimizing dosage during oncology drug development to maximize therapeutic index, moving beyond simply identifying the maximum tolerated dose [6]. This is especially relevant for newer agents like VDAs, where efficacious doses may be below the MTD.

Conclusion and Research Applications

The phase I trial of denibulin successfully established an MTD of 180 mg/m² and provided evidence of its vascular-disrupting mechanism. The structured protocols for DCE-MRI and safety monitoring can serve as a template for evaluating other VDAs.

Future research should explore denibulin in combination therapies. As noted for other VDAs, combining them with anti-angiogenic agents or chemotherapy can enhance efficacy by targeting different aspects of the tumor vasculature and microenvironment [2].

References

Application Notes: Denibulin (MN-029) Phase I Clinical Trial

Author: Smolecule Technical Support Team. Date: February 2026

Compound Name: Denibulin hydrochloride (MN-029) Classification: Novel small-molecule Vascular Disrupting Agent (VDA) Developer: MediciNova Trial Phase: I Primary Publication: Cancer Chemotherapy and Pharmacology, 2011 [1] [2] [3]

Trial Objectives and Design

This first-in-human study aimed to determine the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of denibulin in patients with advanced solid tumors [1] [2].

  • Study Design: Open-label, dose-escalation study using an accelerated titration design, with intra-patient dose escalation permitted [1] [2].
  • Treatment Regimen: Denibulin HCl was administered as an intravenous (IV) infusion every three weeks [1] [2].
  • Endpoints:
    • Primary: Safety, tolerability, and establishment of the Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs) [1].
    • Secondary: Pharmacokinetic profile and acute anti-vascular effects assessed by Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) [1].
Patient Demographics and Dosing
  • Patients: 34 patients received a total of 151 infusions of MN-029 [1] [2].
  • Dose Escalation: Doses were escalated from 4.0 mg/m² to 225 mg/m² [1] [2].
  • Maximum Tolerated Dose (MTD): The MTD was determined to be 180 mg/m² [1] [2].
  • Dose-Limiting Toxicities (DLTs): At the highest dose tested (225 mg/m²), two DLTs were observed: a transient ischemic attack and grade 3 transaminitis (liver enzyme elevation) [1] [2].
Safety and Tolerability Profile

Denibulin was generally well tolerated. The most common adverse events were typically mild to moderate [1] [2].

Table 1: Summary of Common Adverse Events (AEs) [1] [2]

Adverse Event Incidence & Characteristics
Nausea / Vomiting Common; appeared to be dose-related
Diarrhea Frequently reported
Fatigue Frequently reported
Headache Frequently reported
Anorexia Frequently reported
Cardiovascular One reversible episode of acute coronary ischemia at 180 mg/m²; one transient ischemic attack (DLT) at 225 mg/m²
Hepatotoxicity Grade 3 transaminitis (DLT) at 225 mg/m²
Not Observed No clinically significant myelotoxicity, stomatitis, or alopecia. No evidence of cumulative toxicity.
Pharmacokinetic (PK) Data

PK analysis showed that denibulin exhibited dose-dependent pharmacokinetics, though with substantial inter-subject variability [1] [2].

Table 2: Summary of Pharmacokinetic Findings [1] [2]

PK Parameter Findings
Cmax (Maximum plasma concentration) Dose-related increases were observed.
AUC (Area Under the Curve) Dose-related increases were observed.
Inter-subject Variability Substantial variability was noted in PK parameters.
Efficacy and Biomarker Assessment

While the trial was not designed to measure efficacy, biomarker and imaging data provided evidence of biological activity.

  • Tumor Response: No objective tumor responses (partial or complete response) were noted. However, five patients achieved stable disease lasting ≥6 months [1] [2].
  • Anti-Vascular Effect (DCE-MRI): A significant linear correlation was found between the reduction in the transfer constant (Ktrans), a parameter reflecting tumor blood flow and permeability, and exposure to denibulin (as measured by AUC). This confirms a direct anti-vascular effect of the drug [1] [2].

Detailed Experimental Protocols

For researchers looking to implement similar assessments, here are the methodologies for key experiments cited in the denibulin trial.

Protocol 1: Dynamic Contrast-Enhanced MRI (DCE-MRI) for Anti-Vascular Assessment

DCE-MRI was used as a primary pharmacodynamic biomarker to evaluate the acute effects of denibulin on tumor vasculature [1] [2].

  • Image Acquisition:

    • Timing: DCE-MRI scans were acquired at baseline and acutely post-dose at 6-8 hours after the denibulin infusion [1] [2].
    • Technique: A dynamic series of images is acquired before, during, and after the rapid bolus injection of a gadolinium-based contrast agent.
    • Pre-processing: Pre-contrast T1 maps are computed, and the DCE-MRI series is co-registered to ensure accuracy [4].
  • Data Analysis:

    • Parameter Calculation: Concentration-time curves of the contrast agent within the tumor are generated. From these curves, quantitative parameters are calculated using pharmacokinetic models like the Extended Tofts Model [4].
    • Key Parameters:
      • Ktrans: The volume transfer constant between blood plasma and the extracellular extravascular space (EES), a key marker of vascular permeability and blood flow. A reduction indicates vascular shutdown [1] [4].
      • ve: The volume of EES per unit volume of tissue.
      • vp: The blood plasma volume per unit volume of tissue.
      • AUC90s: The area under the gadolinium concentration curve at 90 seconds, a semi-quantitative measure of perfusion and permeability [4].

The following diagram illustrates the mechanistic rationale for using DCE-MRI to assess VDA activity and the subsequent biological effects.

G A Denibulin Administration (IV Infusion) B Binds to Tubulin in Endothelial Cells A->B C Disruption of Microtubule Cytoskeleton B->C D Endothelial Cell Rounding & Detachment C->D E Increased Vascular Permeability & Collapse D->E F Reduced Tumor Blood Flow (Ischemia) E->F G DCE-MRI Biomarker Change F->G H Tumor Cell Death (Central Necrosis) F->H MRI DCE-MRI Protocol MRI->G Measures PK Pharmacokinetic Analysis PK->G Correlates with AUC/Cmax

Protocol 2: Pharmacokinetic (PK) Sampling and Analysis

This protocol outlines the method for characterizing the pharmacokinetic profile of denibulin [1] [2].

  • Sample Collection: Serial blood samples are collected from patients at predefined time points before, during, and after the denibulin infusion. Typical time points include pre-dose, at the end of infusion, and at multiple intervals post-infusion (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).
  • Sample Processing: Plasma is separated from blood cells via centrifugation and stored at -80°C until analysis.
  • Bioanalytical Assay: Plasma concentrations of denibulin are quantified using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
  • PK Parameter Calculation: Non-compartmental analysis is performed on the concentration-time data for each patient to determine key PK parameters using specialized software (e.g., Phoenix WinNonlin):
    • Cmax: The maximum observed plasma concentration.
    • Tmax: The time to reach Cmax.
    • AUC0-t: The area under the concentration-time curve from time zero to the last measurable time point.
    • AUC0-∞: The area under the concentration-time curve from time zero extrapolated to infinity.
    • Half-life (t½): The time required for the plasma concentration to reduce by half.
    • Clearance (CL): The volume of plasma cleared of the drug per unit time.
    • Volume of Distribution (Vd): The apparent volume in which the drug is distributed.

References

Understanding Drug Stability and Storage

Author: Smolecule Technical Support Team. Date: February 2026

Drug stability is systematically determined through stability testing as outlined in ICH guidelines. The required storage conditions are defined based on how the drug product performs under various temperature and humidity stresses [1].

The table below outlines standard stability study conditions used in the pharmaceutical industry to establish appropriate storage claims [1]:

Study Type Storage Condition Minimum Time Period at Submission Purpose
Long Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH 12 months Determines the proposed shelf life and label storage conditions.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months Provides a bridge when accelerated data shows a change.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 months Predicts potential degradation and evaluates short-term excursions.

These studies monitor critical quality attributes, and the resulting storage instructions (e.g., "Store below 25°C" or "Store below 30°C") are based on the data from these tests [1].

Protocol for Stability Testing of Anticancer Drugs

For a researcher needing to establish storage conditions for a new formulation or confirm the stability of a drug substance, the following protocol provides a detailed framework. The workflow involves preparation, controlled storage, periodic testing, and data-driven decision making for shelf-life determination.

Start Start A Define Stability Study Protocol Start->A End End B Prepare Drug Batches A->B C Package in Market Container B->C D Place in Stability Chambers C->D E Withdraw Samples at Intervals D->E Initial, 3, 6, 9, 12, 18, 24, 36 mo F Perform Analytical Testing E->F G Analyze Data & Establish Shelf Life F->G H Assign Expiration Date G->H H->End

Objective

To determine the appropriate storage conditions and expiration dating period for an anticancer drug substance or product by assessing its stability under a variety of environmental conditions [2].

Materials and Equipment
  • Drug Product: At least three pilot or commercial-scale batches for initial studies [2].
  • Primary Container-Closure System: The exact packaging intended for the market product [2].
  • Stability Chambers: Environmental chambers capable of maintaining controlled temperature (±2°C) and relative humidity (±5% RH).
  • Analytical Instruments: HPLC/UPLC, dissolution apparatus, and other equipment with validated, stability-indicating methods that can distinguish the active ingredient from its degradation products [2].
Experimental Procedure
  • Protocol Development: Create a written protocol specifying batch details, container-closure systems, testing time points, and the specific analytical tests to be performed [2].
  • Batch Selection and Packaging: Package the drug product in its final market container-closure system. The smallest marketed container size is often the most critical for testing, as it has the highest surface-area-to-volume ratio, making it most susceptible to degradation from factors like moisture or oxygen permeation [2].
  • Storage and Sampling:
    • Store samples according to the conditions in the stability studies table above.
    • Sample Pull Points: Withdraw samples at predetermined intervals (e.g., initially, 3 months, 6 months, 9 months, 12 months, 18 months, 24 months, and annually thereafter) [2].
  • Testing: At each interval, test the samples for [2]:
    • Appearance (color, clarity)
    • Assay (potency of active ingredient)
    • Degradation Products (impurities)
    • Dissolution (for solid dosage forms)
    • pH (for liquid formulations)
    • Microbiological Testing (for sterile or preservative-containing products)
Data Analysis
  • Calculate the Mean Kinetic Temperature (MKT), a single derived temperature that reflects the cumulative thermal stress experienced over a range of temperatures [1].
  • Plot degradation profiles over time for each storage condition.
  • Use statistical models to extrapolate data and propose a tentative expiration date, which is typically supported by long-term, real-time data [2].

Key Considerations for Handling Anticancer Drugs

The following diagram summarizes the logical flow for determining and validating drug storage conditions, from initial testing to ongoing monitoring.

A Initial Stability Testing B Define Storage Claim (SmPC) A->B Supports C Validate Home Storage B->C e.g., Patient Study D Ongoing Stability Monitoring C->D Confirms D->A Verifies

  • Stability Claims: The storage conditions defined in the Summary of Product Characteristics (SmPC) are legally binding and must be strictly adhered to. For patients, most oral anticancer medicines are stored adequately at home and may even be suitable for redispensing programs if returned unused within a short period (e.g., 3 months), provided they have not been exposed to excessive temperatures [1].
  • Ongoing Testing: Stability testing is not a one-time event. A portion of every annual production batch should be added to the stability program to ensure continued product quality [2].

References

Denibulin Pharmacokinetic and Trial Overview

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key findings from the Phase I, first-in-human study of denibulin in patients with advanced solid tumors [1]:

Parameter Description / Value
Drug Name Denibulin (as denibulin HCl; MN-029) [1] [2]
Drug Class Vascular Disrupting Agent (VDA), small molecule tubulin-binding agent [1] [2]
Mechanism of Action Binds to tubulin, reversibly inhibiting microtubule assembly in tumor vascular endothelial cells. This disrupts the cytoskeleton, causing vascular leakage, occlusion, and shutdown of blood flow, leading to tumor necrosis [1] [2] [3].
Study Design Phase I, dose-escalation trial in patients with advanced solid tumors [1].
Dosing Intravenous (IV) infusion every 3 weeks; doses ranged from 4.0 mg/m² to 225 mg/m² [1].
Maximum Tolerated Dose (MTD) 180 mg/m² [1].
Dose-Limiting Toxicities (DLTs) Transient ischemic attack and grade 3 transaminitis (liver enzyme elevation) at 225 mg/m² [1].
Most Common Adverse Events Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia [1].

| Key PK Findings | - Cmax and AUC showed dose-related increases.

  • Substantial inter-subject variability was observed [1]. | | Reported PK Parameters | Specific numerical values for volume of distribution, half-life, clearance, protein binding, and route of elimination are not available in the published literature [1] [2]. | | Anti-tumor Activity | No objective responses; five patients had stable disease for ≥6 months [1]. |

Mechanism of Action and Experimental Assessment

Denibulin is a vascular-disrupting agent (VDA) that selectively targets the established vasculature of tumors. Its mechanism and the primary method for confirming its biological activity in clinical trials are outlined below.

Denibulin Mechanism of Action

The diagram below illustrates the mechanism of action of tubulin-binding VDAs like denibulin [1] [3]:

G Start Denibulin Administration (IV) A Binds to Tubulin in Endothelial Cells Start->A B Disruption of Microtubule Assembly A->B C Cytoskeleton Collapse B->C D Endothelial Cells Round Up C->D E Increased Vascular Leakage D->E F Vessel Occlusion & Reduced Blood Flow E->F G Tumor Ischemia & Massive Central Necrosis F->G

Protocol: Assessing Vascular Effects with DCE-MRI

The anti-vascular effect of denibulin was evaluated acutely using Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI). This protocol measures changes in tumor perfusion and permeability [1] [4].

1. Purpose To provide a non-invasive, quantitative biomarker of denibulin's pharmacodynamic effect by measuring the reduction in tumor blood flow following drug administration [1] [4].

2. Experimental Workflow The key steps for implementing DCE-MRI in a clinical trial of a VDA are as follows [4]:

G Step1 Step 1: Baseline Scan Step2 Step 2: Drug Administration (Denibulin IV Infusion) Step1->Step2 Step3 Step 3: Post-Dose Scan (6-8 hours after infusion) Step2->Step3 Step4 Step 4: Data Analysis Step3->Step4 Step5 Step 5: Outcome Measure Step4->Step5 Param Primary PK Parameter: Ktrans (Volume Transfer Constant) Step4->Param Result Significant negative correlation between reduction in Ktrans and exposure to Denibulin (AUC) Step5->Result

3. Key Parameter: Ktrans

  • What it is: Ktrans is the volume transfer constant between blood plasma and the extravascular extracellular space (EES).
  • Interpretation: It is a composite parameter influenced by both blood flow and vascular permeability. A decrease in Ktrans after VDA administration indicates a successful reduction in tumor perfusion [4].
  • Finding for Denibulin: The Phase I study found a significant linear correlation between the reduction in Ktrans and the systemic exposure to denibulin (measured by AUC), demonstrating a clear dose-dependent vascular effect [1].

Research Application and Notes

  • Use of DCE-MRI: DCE-MRI is a critical tool for proof-of-mechanism in early-stage clinical trials of VDAs and anti-angiogenic agents. It can detect a pharmacodynamic response (reduced blood flow) within hours or days, long before changes in tumor size are apparent, thus serving as an early biomarker of drug activity [4].
  • Combination Therapy Rationale: VDAs like denibulin are often investigated in combination with other agents. They primarily cause necrosis in the central core of tumors but leave a viable rim of cells at the periphery. Therefore, a key strategy is to combine VDAs with other therapies such as chemotherapy, radiotherapy, anti-angiogenic agents (e.g., bevacizumab), or immunotherapy to target the remaining cancer cells and improve overall efficacy [5] [3].

Knowledge Gaps and Future Directions

The available data on denibulin is from a single Phase I trial published in 2011, and its development status beyond this point is unclear [1]. A major gap is the lack of detailed pharmacokinetic parameters. Future research would require more comprehensive PK studies to fully characterize the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for optimal dosing regimen design.

References

Clinical Application Note: Denibulin (MN-029)

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Compound Overview Denibulin HCl is a novel small-molecule vascular-disrupting agent. Its mechanism of action involves the reversible inhibition of microtubule assembly within the cytoskeleton of tumor vascular endothelial cells. This disruption leads to rapid changes in tumor vascular function, characterized by reduced blood flow and vascular permeability, which can be measured quantitatively using DCE-MRI [1] [2] [3].

2.0 Key Clinical Findings from Phase I Study A first-in-human Phase I study (N=34) established the safety profile and acute anti-vascular effects of Denibulin in patients with advanced solid tumors [1] [2].

2.1 Safety and Tolerability

  • Maximum Tolerated Dose (MTD): 180 mg/m² [1] [2].
  • Dose-Limiting Toxicities (DLTs): At 225 mg/m², DLTs included a transient ischemic attack and grade 3 transaminitis [1].
  • Common Adverse Events: Nausea, vomiting (dose-related), diarrhea, fatigue, headache, and anorexia. Notably, no clinically significant myelotoxicity, stomatitis, or alopecia was observed [1].
  • Cardiovascular Events: One reversible episode of acute coronary ischemia occurred at the MTD (180 mg/m²), leading to cohort expansion [1].

2.2 Efficacy and Pharmacodynamic Assessment

  • Tumor Response: No objective responses were noted; however, five patients achieved stable disease for ≥6 months [1].
  • Pharmacokinetics: Cmax and AUC values increased with dose, though substantial inter-subject variability was noted [1].
  • Vascular Effects: A significant linear correlation was found between the reduction in the DCE-MRI parameter Ktrans and systemic exposure to Denibulin (AUC), demonstrating a dose-dependent anti-vascular effect [1] [3] [4].

Table 1: Summary of Denibulin Phase I Trial Key Data

Parameter Findings
Escalated Doses 4.0 - 225 mg/m² IV, every 3 weeks [1]
Maximum Tolerated Dose (MTD) 180 mg/m² [1] [2]
Key Dose-Limiting Toxicities Transient ischemic attack, Grade 3 transaminitis (at 225 mg/m²) [1]
Most Common Toxicities Nausea, vomiting, diarrhea, fatigue, headache, anorexia [1]
Anti-Vascular Effect Significant correlation between drug exposure (AUC) & reduction in Ktrans [1] [3]

Experimental Protocol: DCE-MRI for VDA Assessment

This protocol outlines the procedure for using DCE-MRI to evaluate acute vascular effects in clinical trials of VDAs like Denibulin [1] [5] [3].

1.0 Objective To non-invasively quantify changes in tumor vascular perfusion and permeability following administration of a vascular-disrupting agent, thereby providing proof-of-mechanism and informing on dose-response relationships.

2.0 Imaging Technique Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is the modality of choice due to its wide applicability across body regions and ability to generate quantitative parameters related to blood flow and vessel leakiness [3] [4].

3.0 Pre-Imaging Procedures

  • Patient Preparation: Standard MRI safety screening (e.g., for metallic implants, claustrophobia). Fasting is not typically required.
  • Scanner Requirements: 1.5T or 3.0 MRI scanner with a multichannel body coil. The specific coil used should be appropriate for the tumor region of interest (e.g., body coil for abdominal tumors).
  • Baseline Imaging: It is highly recommended to implement a dual-baseline protocol, where patients are scanned twice before treatment initiation (e.g., 2 days apart) to establish the scan-rescan coefficient of variability (CoV) and determine the threshold for statistically significant change [3].

4.0 DCE-MRI Acquisition Protocol The following steps detail a generalized acquisition workflow. Specific parameters (e.g., flip angle, temporal resolution) must be optimized for the scanner and anatomical site.

Table 2: Key Steps in DCE-MRI Data Acquisition

Step Procedure Description Purpose
1. Localizers Acquire standard anatomical localizer sequences. To identify and plan subsequent scans over the target tumor.
2. T1 Mapping Acquire multiple scans at different flip angles (e.g., 2°, 10°, 15°). To calculate the native T1 relaxation time of tissues, which is essential for quantitative model-based analysis.
3. DCE Time Series Administer contrast agent as an IV bolus (0.1 mmol/kg Gd-based agent) followed by a saline flush. Simultaneously, initiate a fast T1-weighted sequence (e.g., 3D spoiled gradient echo) repeated for 5-10 minutes. To dynamically track the uptake and washout of contrast in the tumor and feeding blood vessels.
4. Anatomical Imaging Acquire high-resolution post-contrast T1-weighted images. For improved anatomical correlation and tumor segmentation.

5.0 Data Analysis

  • Image Processing: Data must be processed using validated software. The workflow involves:
    • Motion Correction: Aligning all images in the dynamic series to correct for patient movement.
    • Segmentation: Manually or semi-automatically delineating the Region of Interest (ROI) on all slices containing the target tumor.
    • Arterial Input Function (AIF) Selection: Identifying a major artery (e.g., aorta, iliac artery) within the field of view to define the blood concentration of contrast over time.
  • Parameter Calculation: Fit the concentration-time data from the tumor ROI and AIF to a pharmacokinetic model (e.g., Extended Tofts Model) to generate quantitative parameter maps [5]:
    • Ktrans: Volume transfer constant between blood plasma and the extravascular extracellular space (EES). A decrease indicates reduced blood flow or permeability. This was the primary parameter correlated with Denibulin exposure [1] [3].
    • ve: Volume of EES per unit volume of tissue.
    • vp: Blood plasma volume per unit volume of tissue.
    • AUC (Area Under the gadolinium concentration curve at 90 seconds): A semi-quantitative measure of contrast uptake.

6.0 Timing in Clinical Trials For VDAs like Denibulin, the post-treatment scan should be conducted within hours to a few days after the first dose to capture the acute vascular effects. In the Denibulin Phase I trial, DCE-MRI was performed at baseline and 6-8 hours post-dose [1].

Experimental Workflow and Data Analysis

The diagram below illustrates the logical flow from image acquisition to final parameter analysis in a Denibulin trial.

cluster_processing Data Processing & Analysis cluster_acquisition DCE-MRI Acquisition Protocol Start Patient Enrollment (Advanced Solid Tumors) A Baseline DCE-MRI Scan Start->A B Denibulin IV Infusion (MTD: 180 mg/m²) A->B C Post-Dose DCE-MRI Scan (6-8 hours) A->C T1 Mapping & Dynamic Series B->C D Image Processing C->D E Quantitative Analysis D->E D->E F Correlation & Output E->F

Important Considerations for VDA Trials

  • Imaging as a Screening Tool: Demonstrating a dose-dependent reduction in vascular parameters via DCE-MRI validates the drug's mechanism of action. However, this is a necessary but not sufficient condition for proving clinical efficacy, which must still be established through traditional oncology endpoints in later-phase trials [3].
  • Heterogeneous Response: VDA effects can be spatially heterogeneous within a tumor. Analysis should consider the entire tumor volume rather than single-slice measurements to capture this complexity [5].
  • Trial Design: The successful application of DCE-MRI in the Denibulin Phase I study highlights the value of integrating functional imaging biomarkers early in clinical development to guide dose selection and confirm biological activity [1] [3] [4].

References

Denibulin (MN-029) Technical Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data from the Phase 1 clinical study of denibulin, which is essential for establishing a baseline understanding of its performance [1] [2].

Parameter Details & Findings
Drug Classification Novel small-molecule Vascular Disrupting Agent (VDA) [3].
Mechanism of Action Binds to the colchicine site on tubulin, reversibly inhibiting microtubule assembly in tumor vascular endothelial cells, leading to cytoskeletal disruption and vascular collapse [1] [3] [4].
Recommended Phase II Dose (MTD) 180 mg/m² administered intravenously every 3 weeks [1] [2].
Key Pharmacokinetic Observation "Substantial inter-subject variability" was observed in PK parameters ((C_{max}) and AUC), despite overall dose-related increases [1] [2].
Primary Efficacy Biomarker Reduction in (K^{trans}) (a volume transfer constant measured by DCE-MRI), which showed a significant linear correlation with drug exposure [1] [2].
Most Common Toxicities Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia [1] [2].
Notable Dose-Limiting Toxicities (DLTs) Transient ischemic attack and Grade 3 transaminitis at 225 mg/m² [1] [2].

Frequently Asked Questions for Researchers

Q1: What is the most likely cause of high inter-subject variability in denibulin pharmacokinetic data?

A: The precise cause of the substantial inter-subject variability in (C_{max}) and AUC noted in the Phase 1 trial is not detailed in the available literature [1] [2]. When encountering this in experimental data, you should investigate the following potential sources:

  • Metabolic Differences: Variability in the activity of cytochrome P450 (CYP) enzymes or other metabolic pathways responsible for denibulin's clearance.
  • Protein Binding: Differences in plasma protein binding between subjects, which can affect the volume of distribution and free (active) drug concentration.
  • Patient Factors: Underlying differences in liver function, body composition, or concomitant medications in the study population.

Q2: How can we objectively measure the acute anti-vascular effect of denibulin in a clinical trial setting?

A: The established methodology from the Phase 1 study is Dynamic Contrast-Enhanced MRI (DCE-MRI).

  • Protocol: Acquire DCE-MRI scans at baseline and then again at 6-8 hours post-dose [1] [2].
  • Primary Metric: Calculate the volume transfer constant, (K^{trans}), which reflects tumor vascular permeability and blood flow. A significant reduction in (K^{trans}) after administration is a direct indicator of successful vascular disruption [1] [2] [5].
  • Workflow: The following diagram illustrates the key steps in this assessment protocol.

G A Baseline DCE-MRI Scan B Administer Denibulin (IV) A->B C Wait 6-8 Hours Post-Dose B->C D Post-Dose DCE-MRI Scan C->D E Calculate K_trans Maps D->E F Compare & Analyze K_trans Reduction E->F

Q3: What are the critical safety signals to monitor in studies involving denibulin?

A: Based on the Phase 1 trial, the most critical safety concerns are cardiovascular and hepatic events [1] [2].

  • Cardiovascular Monitoring: Closely monitor for signs of myocardial ischemia and transient ischemic attacks (TIA), particularly at doses approaching or exceeding the MTD (180 mg/m²). These were identified as dose-limiting toxicities.
  • Hepatic Monitoring: Regular assessment of liver function tests (LFTs) is crucial, as Grade 3 transaminitis (elevated liver enzymes) was also a dose-limiting toxicity.
  • General Tolerability: Implement proactive management strategies for gastrointestinal side effects (nausea, vomiting, diarrhea), as these were the most common toxicities and appeared to be dose-related.

Guidance for Finding More Current Information

The core data available is from a 2011 study. To find more recent developments for your research:

  • Check Clinical Trial Registries: Search for "denibulin" or "MN-029" on clinicaltrials.gov to see if later-phase trials were initiated and what their outcomes were.
  • Investigate the Developer: Research the pipeline and publications from MediciNova, the company that developed denibulin, to see if development was continued in other indications or with different formulations.
  • Explore Related Agents: Look into the clinical profiles of other Vascular Disrupting Agents that bind to the colchicine site, such as fosbretabulin or crolibulin [5]. The challenges and insights from these drugs can be highly informative for denibulin research.

References

Clinical Management of Transient Ischemic Attack (TIA)

Author: Smolecule Technical Support Team. Date: February 2026

A TIA is a transient episode of neurological dysfunction caused by focal brain ischemia without acute infarction [1]. It is a medical emergency because it is a strong predictor of a subsequent stroke; up to 20% of patients who have a TIA have a stroke within 90 days, with half of those occurring within the first two days [2]. Therefore, urgent evaluation and management are critical.

The table below summarizes the primary goals and actions in managing a patient with a suspected TIA.

Goal Key Actions & Assessments

| Urgent Evaluation & Diagnosis [3] [1] [4] | • Rapid neurological assessment. • Brain imaging (MRI with DWI preferred or CT) to rule out infarction/hemorrhage. • Imaging of cervicocephalic vasculature (e.g., carotid ultrasound, CTA). • Cardiac assessment (ECG, echocardiogram). | | Immediate Medical Treatment [5] [2] [4] | • Antiplatelet Therapy: Aspirin, clopidogrel, or aspirin/dipyridamole. Dual antiplatelet therapy (aspirin + clopidogrel) may be used short-term for high-risk patients. • Anticoagulation: If a cardioembolic source (e.g., atrial fibrillation) is identified. • Risk Factor Management: Aggressive control of blood pressure and cholesterol (statins). | | Surgical & Procedural Interventions [5] [4] | • Carotid Endarterectomy: For significant symptomatic carotid artery stenosis (typically >50-70%). • Carotid Angioplasty and Stenting: An alternative for certain patients. |

Denibulin (MN-029) in Clinical Trials

Denibulin is a vascular-disrupting agent (VDA) that reversibly inhibits microtubule assembly in tumor vascular endothelial cells, leading to vascular collapse and tumor necrosis [6] [7]. Its clinical profile from a Phase I study is summarized below.

Aspect Details from Phase I Study
Mechanism of Action Microtubule destabilizer; vascular-disrupting agent (VDA) [6] [7].
Maximum Tolerated Dose (MTD) 180 mg/m² administered intravenously every 3 weeks [6].
Common Toxicities Nausea, vomiting, diarrhea, fatigue, headache, anorexia. No significant myelotoxicity, stomatitis, or alopecia was common [6].
Dose-Limiting Toxicities (DLTs) At 225 mg/m²: One patient experienced a transient ischemic attack (TIA), and another had grade 3 transaminitis [6].
Anti-Vascular Effect A significant linear correlation was found between reduction in the vascular parameter Ktrans (measured by DCE-MRI) and drug exposure, confirming its vascular-disrupting activity [6].

Research Context for Vascular-Disrupting Agents

Although specific protocols for denibulin are not available in the search results, the broader class of tubulin-binding VDAs provides a relevant research framework.

  • Experimental Imaging: Preclinically, the effects of VDAs like denibulin are often evaluated non-invasively using Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI). This technique can measure changes in tumor vascular parameters, such as permeability and blood flow, after drug administration [7].
  • Mechanistic Class Effect: Denibulin belongs to a class of small-molecule VDAs that bind tubulin and disrupt the endothelial cell cytoskeleton. This leads to endothelial cell shape change, increased vascular permeability, and ultimately, reduced tumor blood flow [7]. The following diagram illustrates this core mechanism.

G VDA Vascular-Disrupting Agent (VDA) Tubulin Binds Tubulin VDA->Tubulin Microtubule Disrupts Microtubule Polymerization Tubulin->Microtubule Cytoskeleton Endothelial Cell Cytoskeleton Collapse Microtubule->Cytoskeleton Morphology Endothelial Cell Rounding Cytoskeleton->Morphology Permeability Increased Vascular Permeability Morphology->Permeability BloodFlow Reduced Tumor Blood Flow Permeability->BloodFlow Necrosis Tumor Necrosis BloodFlow->Necrosis

Guidance for Your Technical Support Content

Since the search results lack the specific technical details for laboratory experimentation, I suggest the following paths to create the troubleshooting guides and FAQs your audience needs:

  • Consult Primary Literature: A deeper dive into the primary research articles cited in the clinical trial results ( [6]) may yield more methodological details.
  • Contact the Innovator: If denibulin was acquired from a specific company or research institution, their scientific support team would be the best source for detailed experimental protocols.
  • Adapt from Related VDAs: Consider reviewing experimental methods for other well-characterized VDAs, such as Combretastatin A-4 phosphate (CA4P). The general principles for evaluating vascular effects (e.g., using DCE-MRI) are often similar across the class [7].

References

Denibulin and Hepatotoxicity: Clinical Trial Profile

Author: Smolecule Technical Support Team. Date: February 2026

Denibulin is a vascular-disrupting agent that reversibly inhibits microtubule assembly. The key safety findings from its first-in-human Phase I study are summarized below.

Table 1: Summary of Denibulin-Associated Transaminitis from Phase I Trial [1] [2]

Aspect Details
Reported Event Grade 3 transaminitis (elevation of transaminase levels).
Dose Level at Event 225 mg/m² (the highest dose level tested).
Designation Dose-Limiting Toxicity (DLT).
Outcome The event contributed to the cessation of dose escalation.
Maximum Tolerated Dose (MTD) Established at 180 mg/m².
Other Common Toxicities Nausea, vomiting, diarrhea, fatigue, headache, and anorexia.
Cumulative Toxicity No evidence of cumulative toxicity was observed.

Troubleshooting & Experimental Guidance

For researchers conducting preclinical or early clinical work with microtubule inhibitors, the following guidance is recommended for monitoring and managing hepatotoxicity.

Table 2: Monitoring and Management Protocol for Drug-Induced Liver Injury (DILI)

Step Action & Methodology
1. Baseline Assessment Conduct standard liver function tests (LFTs): ALT, AST, ALP, and Total Bilirubin prior to first dose [3].
2. Routine Monitoring Monitor LFTs regularly throughout the dosing and follow-up periods. The Phase I study design can serve as a reference for frequency.
3. DILI Diagnosis Use established criteria: ALT ≥5x ULN, ALP ≥2x ULN, or ALT ≥3x ULN + Bilirubin ≥2x ULN (Hy's Law) [3]. Causality can be assessed with the Roussel Uclaf Causality Assessment Method (RUCAM) [3].
4. Dose Modification Follow a protocol for managing elevated LFTs. For Grade 3 transaminitis, this typically requires immediate dosing interruption. Subsequent doses should be reduced or permanently discontinued based on the severity and persistence of the abnormality.
5. Investigate Emerging Biomarkers Consider incorporating novel biomarkers like Glutamate Dehydrogenase (GLDH), which is more liver-specific than ALT and not confounded by muscle injury [4] [5].

The following diagram illustrates the decision pathway for managing suspected DILI in a clinical or research setting, based on the established guidelines and the denibulin trial experience.

Start Baseline LFTs (ALT, AST, ALP, Bilirubin) Monitor Regular Monitoring During Dosing Start->Monitor Decision Suspected DILI? (ALT ≥5x ULN, ALP ≥2x ULN, or ALT ≥3x ULN + Bilirubin ≥2x ULN) Monitor->Decision Decision->Monitor No RUCAM Assess Causality Using RUCAM Decision->RUCAM Yes Interrupt Immediately Interrupt Dosing RUCAM->Interrupt Investigate Investigate Alternative Causes Consider Novel Biomarkers (e.g., GLDH) Interrupt->Investigate Resolve LFTs Return to Eligibility Criteria? Investigate->Resolve Reduce Resume at Reduced Dose per Protocol Resolve->Reduce Yes Discontinue Permanently Discontinue (Grade 3+ DLT) Resolve->Discontinue No

Figure 1: DILI Management and Dose Decision Pathway

Frequently Asked Questions (FAQs)

Q1: What is the clinical significance of Grade 3 transaminitis with denibulin? In the Phase I trial, Grade 3 transaminitis was a dose-limiting toxicity (DLT). This means it was a severe or life-threatening adverse event that defined the upper limit of the drug's tolerable dosage, leading to the establishment of the Maximum Tolerated Dose at 180 mg/m² [1] [2].

Q2: Are there any known drug-drug interactions that could increase the risk of hepatotoxicity with denibulin? The available search results do not provide specific drug interaction data for denibulin. As a general practice, caution should be exercised when co-administering with other drugs known to cause hepatotoxicity. Consult the latest investigator's brochure for the most current information.

Q3: How does hepatotoxicity with denibulin compare to other microtubule inhibitors? The profile appears to differ. Denibulin's Phase I trial reported no clinically significant myelotoxicity or alopecia, with Grade 3 transaminitis being a key DLT at the highest dose [1]. In contrast, the microtubule inhibitor eribulin more commonly causes neutropenia and peripheral neuropathy, with liver enzyme elevations being frequent but rarely severe or leading to clinically apparent liver injury [6] [7] [8]. This suggests different off-target tissue sensitivities within the drug class.

References

Known Coronary Ischemia Risk with Denibulin

Author: Smolecule Technical Support Team. Date: February 2026

A phase I study of Denibulin in patients with advanced solid tumors identified a risk of coronary ischemia.

Summary of Key Safety Findings from Phase I Trial [1]

Aspect Details
Incidence One reversible episode of acute coronary ischemia observed at 180 mg/m².
Outcome Event occurred without sequelae and with preservation of myocardial function.
Dose-Limiting Toxicity (DLT) At 225 mg/m², a transient ischemic attack (TIA) occurred.
Maximum Tolerated Dose (MTD) 180 mg/m².
Other Common Toxicities Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia.
Toxicities Not Observed No clinically significant myelotoxicity, stomatitis, or alopecia.

Mechanism and Drug Class Context

Denibulin is a vascular-disrupting agent (VDA) that reversibly inhibits microtubule assembly in tumor vascular endothelial cells, disrupting the cytoskeleton [1]. This mechanism is distinct from other microtubule-targeting agents.

VDAs that bind to the colchicine site on tubulin, like Denibulin, are known to target tumor blood vessels. This vascular effect is likely linked to the coronary ischemia observed [2]. Other agents in this class, such as the CA-4P analog ZD6126, have also been discontinued from clinical development due to cardiotoxicity observed at pharmacological doses [2].

Risk Management Workflow

The diagram below outlines a workflow for monitoring and managing coronary ischemia risk based on the phase I trial findings.

Denibulin_Risk_Management Start Patient on Denibulin DoseCheck Verify Dose ≤ 180 mg/m² (MTD) Start->DoseCheck Symptoms Monitor for Symptoms: Chest Pain, Shortness of Breath DoseCheck->Symptoms Asymptomatic Asymptomatic Symptoms->Asymptomatic Continue Monitoring Symptomatic Symptomatic Present Symptoms->Symptomatic Manage Immediate Management: - Discontinue Denibulin - Cardiac Workup - Supportive Care Symptomatic->Manage Outcome Outcome: Reversible with Preserved Myocardial Function Manage->Outcome

Denibulin Coronary Ischemia Risk Management Workflow

Frequently Asked Questions

  • What is the safe dose of Denibulin to minimize coronary risk? The maximum tolerated dose (MTD) established in the phase I study is 180 mg/m². Dose-limiting toxicities, including a transient ischemic attack (TIA), occurred at the higher dose of 225 mg/m² [1].

  • Are the effects of coronary ischemia from Denibulin permanent? In the single documented case, the episode of acute coronary ischemia was reversible and occurred without sequelae, with preservation of myocardial function [1].

  • How does Denibulin's safety profile compare to other microtubule inhibitors? Denibulin's mechanism is distinct. For example, the microtubule-depolymerizing drug Eribulin has a different clinical profile and is noted for a potentially lower incidence and severity of peripheral neuropathy compared to other agents like ixabepilone and paclitaxel [3]. In contrast, Denibulin's primary noted severe toxicity is vascular [1].

Research and Troubleshooting Considerations

The information available is from a single, early-phase clinical trial published in 2011. For comprehensive troubleshooting, you would typically need access to the full clinical study report, which includes detailed protocols for patient monitoring and management of adverse events. As this is not available in the search results, the following steps are recommended:

  • Consult Full Trial Data: Seek the complete publication or clinical trial registry data for comprehensive safety information.
  • Preclinical Models: Be aware that standard animal models of myocardial infarction (e.g., through coronary artery ligation) do not replicate the specific vascular-disrupting mechanism of Denibulin-induced ischemia [4].
  • Monitor Broadly: Besides coronary events, also monitor for other neurological events like Transient Ischemic Attack (TIA), which was a dose-limiting toxicity [1].

References

Denibulin nausea vomiting control

Author: Smolecule Technical Support Team. Date: February 2026

Denibulin Clinical Trial Data

The table below summarizes the key findings on nausea and vomiting from the phase I clinical trial of denibulin (MN-029) [1].

Trial Aspect Details for Denibulin (MN-029)
Trial Phase Phase I [1]
Reported Nausea & Vomiting Common toxicities; appeared to be dose-related [1]
Other Common Toxicities Diarrhea, fatigue, headache, anorexia [1]
Maximum Tolerated Dose (MTD) 180 mg/m² [1]
Dose-Limiting Toxicities (at 225 mg/m²) Transient ischemic attack and grade 3 transaminitis (led to end of dose escalation) [1]

Current Antiemetic Strategies

While the denibulin trial did not publish a specific antiemetic protocol, modern consensus recommendations for high-emetic-risk chemotherapy provide a strong framework. The key modern strategy involves a four-drug regimen [2] [3].

The table below outlines the standard antiemetic agents and their roles based on current guidelines [2] [3].

Antiemetic Agent Class Role in Prophylaxis Examples
NK1 Receptor Antagonist Fixed part of regimen for acute & delayed phases Aprepitant, Fosaprepitant, Rolapitant
5-HT3 Receptor Antagonist Fixed part of regimen for acute phase Ondansetron, Granisetron, Palonosetron
Corticosteroid Fixed part of regimen (note steroid-sparing updates) Dexamethasone
Olanzapine Fixed part of regimen for delayed phase (new standard) Olanzapine

Recent evidence supports using low-dose olanzapine (2.5 mg) as it is non-inferior to the 10 mg dose in controlling nausea and vomiting and significantly reduces the side effect of daytime somnolence [3]. For certain chemotherapies, guidelines now recommend stopping dexamethasone after the first day [2].

Proposed Experimental Protocols

For researchers designing preclinical or clinical studies, here are detailed protocols informed by general emesis research.

Protocol 1: Preclinical Assessment in Vomit-Competent Animal Models

This protocol is for evaluating the emetogenic potential of denibulin or the efficacy of antiemetics before human trials [4].

  • Animal Models: Use ferrets, dogs, or Suncus murinus (house musk shrew) as they possess a vomiting reflex.
  • Dosing: Administer denibulin intravenously across a dose range, including the equivalent of the human MTD (180 mg/m²).
  • Observation & Metrics: Closely monitor animals for a defined period post-dosing. Quantify:
    • Number of emetic episodes: Count of vomiting events.
    • Latency to first emesis: Time from drug administration to first vomit.
    • Number of retches: Count of unproductive vomiting efforts.
    • Nausea-like behavior: Document behaviors such as lying down or excessive salivation.
  • Tissue Collection: Post-experiment, collect tissue samples (e.g., brainstem dorsal vagal complex, gastrointestinal tract) for immunohistochemical analysis to study activation of emetic pathways [4].
Protocol 2: Clinical Antiemetic Regimen for a Denibulin Trial

This is a proposed antiemetic regimen for a clinical trial protocol based on 2023 MASCC/ESMO consensus recommendations [2] [3].

  • Day 1 (Day of Denibulin Infusion)
    • NK1 Receptor Antagonist: e.g., Aprepitant 125 mg orally OR Fosaprepitant 150 mg IV, 30 minutes pre-infusion.
    • 5-HT3 Receptor Antagonist: e.g., Palonosetron 0.25 mg IV OR Ondansetron 8-16 mg orally, 30-60 minutes pre-infusion.
    • Dexamethasone: 12 mg orally/IV, pre-infusion.
    • Olanzapine: 2.5 mg orally, before sleep on day 1.
  • Days 2-4 (For Delayed Phase Nausea/Vomiting)
    • Olanzapine: 2.5 mg orally, once daily before sleep.
    • Aprepitant (if used on day 1): 80 mg orally, once daily on days 2 and 3.
    • Dexamethasone: Based on the denibulin's emetogenic profile, consider if needed per protocol (note steroid-sparing trends).

Neurological Pathways of Nausea and Vomiting

Nausea and vomiting are defense mechanisms coordinated by the brain in response to various threats. The following diagram illustrates the primary pathways involved, which are targeted by antiemetic drugs [4] [5] [6].

G cluster_brain Central Nervous System (Brain) Stimuli Emetic Stimuli (e.g., Chemotherapy, Toxins) ECC Enterochromaffin (EC) Cells in GI Tract Stimuli->ECC Luminal Irritants CTZ Chemoreceptor Trigger Zone (CTZ) (Area Postrema) Stimuli->CTZ Bloodborne Toxins/Drugs Vagus Vagal Afferent Nerves ECC->Vagus Releases Serotonin (5-HT) Activates 5-HT3 Receptors DVC Brainstem 'Vomiting Centre' (Dorsal Vagal Complex, DVC) Vagus->DVC Cortex Cerebral Cortex (Conscious Perception of Nausea) DVC->Cortex Sensation of Nausea Neural Projections Response Emesis Motor Response DVC->Response Efferent Signals via Vagus & Spinal Nerves CTZ->DVC Releases Neurotransmitters (Dopamine, Substance P) Cortex->DVC Psychogenic Stimuli

This diagram shows two main pathways [4] [5]:

  • Peripheral Pathway: Emetic stimuli in the gut cause enterochromaffin cells to release serotonin (5-HT), which activates 5-HT3 receptors on vagal nerves, signaling the brainstem.
  • Central Pathway: Bloodborne drugs or toxins directly stimulate the Chemoreceptor Trigger Zone (CTZ) in the brain, which lacks a blood-brain barrier. The CTZ and vagal signals are integrated in the Dorsal Vagal Complex (DVC or "vomiting centre"), which coordinates the motor act of vomiting. The cerebral cortex is involved in the conscious sensation of nausea [4].

Frequently Asked Questions (FAQs)

Q: Are nausea and vomiting a major dose-limiting toxicity for denibulin? A: According to the phase I study, while nausea and vomiting were common and dose-related, they were not classified as Dose-Limiting Toxicities (DLTs). The DLTs that ended dose escalation were a transient ischemic attack and grade 3 transaminitis at the 225 mg/m² dose level [1].

Q: Why is a multi-drug antiemetic regimen necessary? A: Using drugs that block different receptor pathways (NK1, 5-HT3, dopamine) provides a broader protective effect. This is crucial because emetic signals are mediated by multiple neurotransmitters (e.g., serotonin, substance P, dopamine) simultaneously [4] [2]. Blocking only one pathway is often insufficient for highly emetogenic agents.

Q: What is the role of olanzapine, an antipsychotic, in managing nausea? A: Olanzapine is effective because it blocks multiple neurotransmitter receptors involved in nausea and vomiting, including dopamine (D2) and serotonin (5-HT3) receptors. Its addition to standard antiemetic regimens has significantly improved the control of delayed nausea, which has historically been difficult to manage [2] [3].

References

Troubleshooting Guide: Denibulin HCl Stability

Author: Smolecule Technical Support Team. Date: February 2026

If you are experiencing issues such as precipitate formation, loss of potency, or inconsistent experimental results, consult the following table.

Observation Potential Root Cause Corrective & Preventive Actions
Precipitation in solution Low aqueous solubility; Degradation products; Solution pH outside stable range. Use a co-solvent (e.g., DMSO); Confirm solution pH is optimal (typically 5-7); Filter solution before use [1].
Loss of antiproliferative activity Chemical degradation of active compound; Adsorption to container surfaces. Prepare fresh stock solutions; Use low-adsorption tubes; Verify storage conditions (-20°C or lower) [1] [2].
Inconsistent tubulin polymerization assay results Drug instability under assay conditions; Light-induced degradation. Protect from light during experiments; Run assays immediately after preparing drug solutions; Include a positive control (e.g., Nocodazole) [2].

Frequently Asked Questions (FAQs)

Q1: What are the critical storage conditions for Denibulin HCl?

Store the solid powder at -20°C or lower, in a dry, desiccated environment, and protect from light. For stock solutions, use anhydrous DMSO and aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C or lower [1] [2].

Q2: What is the recommended pH range for Denibulin HCl in aqueous solutions?

While specific data for Denibulin is unavailable, related benzimidazole-hydrazone compounds show greatest stability in slightly acidic conditions around pH 5. You should avoid strongly alkaline conditions (e.g., pH 10), which can greatly accelerate degradation [3].

Q3: Which analytical methods are best for monitoring Denibulin HCl stability?

A combination of techniques is most effective:

  • High-Performance Liquid Chromatography (HPLC): The primary method for detecting chemical degradation and quantifying potency. Use a C18 column and a UV/Vis or photodiode array (PDA) detector [4].
  • Mass Spectrometry (LC-MS): To identify specific degradation products and confirm the integrity of the molecule [4].
  • Absorbance Spectroscopy: A quick method to check for gross changes in the sample, though it is less specific [1].

Experimental Protocols for Stability Assessment

Protocol: Forced Degradation Study

This study helps identify likely degradation products and validate stability-indicating analytical methods.

Workflow Diagram: Forced Degradation Study

Start Prepare Denibulin HCl Solution Acid Acidic Stress (pH ~3, 40°C) Start->Acid Base Basic Stress (pH ~10, 40°C) Start->Base Oxidative Oxidative Stress (3% H₂O₂) Start->Oxidative Light Photostability (ICH Q1B) Start->Light Analyze Analyze Samples (HPLC, LC-MS) Acid->Analyze Base->Analyze Oxidative->Analyze Light->Analyze Compare Compare Chromatograms vs. Control Analyze->Compare

Materials & Methods:

  • Drug Solution: Prepare a 1 mg/mL solution of Denibulin HCl in an appropriate solvent (e.g., water with a co-solvent if needed).
  • Stress Conditions:
    • Acidic Hydrolysis: Mix 1 mL of drug solution with 1 mL of 0.1 M HCl. Heat at 40°C for 24 hours [3].
    • Basic Hydrolysis: Mix 1 mL of drug solution with 1 mL of 0.1 M NaOH. Heat at 40°C for 24 hours [3].
    • Oxidative Stress: Mix 1 mL of drug solution with 1 mL of 3% w/v Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours.
    • Photostability: Expose solid drug powder to visible and UV light as per ICH Q1B guidelines for 24 hours [4].
  • Analysis: Neutralize the acid/base samples. Analyze all stressed samples and an unstressed control using HPLC with a C18 column and a mobile phase like acetonitrile/water. Monitor at 254 nm or use a PDA detector.
Protocol: Monitoring Stability in Cell-Based Assays

Ensuring Denibulin remains stable and active throughout your biological experiments is critical.

Workflow Diagram: Bioassay Stability Check

Prep Prepare working solution in assay buffer Split Split into two portions Prep->Split Test Test Antiproliferative Activity (MTT Assay) on MDA-MB-231 cells Split->Test T = 0 hours Store Store at assay temperature (e.g., 37°C) Split->Store CompareIC50 Compare IC50 values Test->CompareIC50 Store->Test T = 24/48/72 hours

Materials & Methods:

  • Cell Line: Highly invasive breast cancer cell line MDA-MB-231 [1] [2].
  • Drug Treatment:
    • Prepare a working dilution of Denibulin HCl in cell culture medium (e.g., DMEM) immediately before adding to cells (T=0 sample).
    • Prepare an identical solution and incubate it in a tissue culture incubator (37°C, 5% CO₂) for the duration of your assay (e.g., 72 hours). This is the "aged" solution.
  • Viability Assay (MTT):
    • Seed MDA-MB-231 cells in a 96-well plate.
    • Treat cells with a concentration series of both the T=0 and "aged" drug solutions.
    • After 72 hours, add MTT reagent and incubate for 2-4 hours.
    • Solubilize the formed formazan crystals and measure the absorbance at 570 nm [2].
  • Analysis: Calculate the IC50 values for both the T=0 and "aged" drug solutions. A significant increase in the IC50 (reduced potency) of the "aged" solution indicates degradation under assay conditions.

Important Note on Data Limitations

The information provided is based on the chemical class of Denibulin (a benzimidazole-hydrazone derivative) and general stability guidelines [1] [2] [4]. You should validate these protocols with your specific batch of Denibulin HCl.

References

Summary of Denibulin Safety Profile & Dosing

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details
Most Common Toxicities Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia [1] [2].
Notable Absence of Toxicity No clinically significant myelosuppression (bone marrow suppression), stomatitis, or alopecia were reported [1] [2].
Maximum Tolerated Dose (MTD) 180 mg/m² [1] [2].
Dose-Limiting Toxicities (DLTs) At 225 mg/m²: Transient ischemic attack and Grade 3 transaminitis (liver enzyme elevation) [1] [2].
Other Notable Adverse Events One reversible episode of acute coronary ischemia at 180 mg/m² [1] [2]. No evidence of cumulative toxicity with multiple treatment courses [1] [2].

Experimental Protocols & Methodologies

The quantitative data above comes from a standard phase I dose-escalation study design. The following workflow outlines the key experimental procedures for assessing safety and biological activity in these trials.

G cluster_1 Key Assessments & Methods Start Study Population: Patients with Advanced Solid Tumors A Dose Escalation (4.0 to 225 mg/m²) IV infusion every 3 weeks Start->A B Safety & Toxicity Monitoring A->B C Pharmacokinetic (PK) Analysis (Plasma samples for Cmax and AUC) A->C D Functional Imaging (DCE-MRI & DW-MRI at baseline and 6-8h post-dose) A->D E Endpoint Assessment B->E C->E D->E

Detailed Methodology

The diagram above summarizes the core workflow. Here are the specific technical details for the key experimental components:

  • Dosing Schedule: In the cited studies, denibulin was administered intravenously on a 21-day cycle [1] [2]. Some studies employed an accelerated titration design with intra-patient dose escalation [1] [2].
  • Safety Monitoring: Patients were closely monitored for adverse events, which were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE). This determined the Dose-Limiting Toxicities (DLTs) and established the Maximum Tolerated Dose (MTD) [1] [2].
  • Pharmacokinetic (PK) Analysis: Plasma samples were collected from patients after denibulin infusion. These were analyzed to determine key PK parameters, including the maximum plasma concentration (C~max~) and the area under the plasma concentration-time curve (AUC), which indicate the body's exposure to the drug [1] [2].
  • Functional Imaging with DCE-MRI: Dynamic Contrast-Enhanced MRI (DCE-MRI) was a critical biomarker for denibulin's vascular-disrupting activity.
    • Protocol: Scans were acquired at baseline and 6-8 hours post-dose [1] [2].
    • Analysis: The imaging data were used to calculate the volume transfer constant (K^trans^), a parameter that reflects tumor vascular permeability and blood flow. A significant linear correlation was found between the reduction in K^trans^ and exposure to denibulin (AUC), confirming its anti-vascular effect [1] [2].

FAQs for Researchers

Q: What are the critical dose-limiting toxicities to monitor in pre-clinical and clinical development of denibulin? A: The primary dose-limiting toxicities are neurological (e.g., transient ischemic attack) and hepatic (e.g., Grade 3 transaminitis). Cardiovascular events (e.g., acute coronary ischemia) were also observed at the MTD and require careful monitoring [1] [2].

Q: Does denibulin cause myelosuppression, a common issue with many chemotherapies? A: No. Available data from phase I trials indicate no clinically significant myelotoxicity (bone marrow suppression), which is a distinct advantage over many cytotoxic agents and may allow for easier combination with other drugs [1] [2].

Q: What is the recommended biomarker to demonstrate the biological activity of denibulin in a clinical trial? A: DCE-MRI is the most validated biomarker. A reduction in the parameter K^trans^ 6-8 hours after dosing provides direct evidence of the drug's vascular-disrupting effect and has been shown to correlate with drug exposure [1] [2].

Q: Is there evidence of cumulative toxicity with repeated cycles of denibulin? A: No. The phase I studies reported no evidence of cumulative toxicity in patients receiving multiple courses of therapy [1] [2].

References

Denibulin (MN-029) Technical Profile

Author: Smolecule Technical Support Team. Date: February 2026

The information below is structured from a Phase I dose-escalation study in patients with advanced solid tumors, which established the foundational safety and dosing parameters for denibulin [1] [2].

1. Key Patient Selection Criteria from Phase I Trial

Criterion Category Inclusion Details Exclusion / Cautionary Notes
Patient Population Adults with advanced solid tumors that were refractory to standard therapy or for whom no standard therapy existed [1]. No objective tumor responses were noted; 5 patients had stable disease ≥6 months [1].
Performance Status Not explicitly stated in abstract, but typical for Phase I trials: Adequate performance status (e.g., ECOG 0-2) and life expectancy [1]. -
Organ Function Not explicitly stated in abstract, but typical for Phase I trials: Adequate bone marrow, liver, and renal function [1]. Dose-limiting toxicities at 225 mg/m² included grade 3 transaminitis; monitor liver function [1].
Cardiovascular Health - Cohort at 180 mg/m² expanded due to a reversible episode of acute coronary ischemia. A transient ischemic attack was a dose-limiting toxicity at 225 mg/m². Exercise caution in patients with cardiovascular risk factors [1].

2. Dosing, Administration & Safety Profile

Parameter Summary from Phase I Study
Recommended Dose Maximum Tolerated Dose (MTD): 180 mg/m² [1].
Dosing Schedule Intravenous (IV) infusion on Day 1 of a 21-day cycle [1]. The study used an accelerated titration design with intra-patient dose escalation.
Common Adverse Reactions (Most Frequent) Nausea, vomiting, diarrhea, fatigue, headache, anorexia. Nausea and vomiting appeared to be dose-related [1].
Common Adverse Reactions (Other) No clinically significant myelotoxicity, stomatitis, or alopecia was observed [1].
Serious Adverse Reactions Reversible acute coronary ischemia, transient ischemic attack, grade 3 transaminitis [1].
Cumulative Toxicity No evidence of cumulative toxicity in patients receiving multiple courses [1].

3. Experimental Protocol: Assessing Anti-Vascular Effect

The Phase I study used Dynamic Contrast-Enhanced MRI (DCE-MRI) to provide proof-of-mechanism by measuring acute changes in tumor vascular function [1] [3].

  • Workflow Overview: The following diagram illustrates the key steps in this experimental protocol.

G Start Patient Dosing with Denibulin A Acquire Baseline DCE-MRI Scan Start->A B Administer IV Contrast Agent A->B C Acquire Post-Dose DCE-MRI Scan (6-8 hours after denibulin) B->C D Quantitative Image Analysis C->D E Calculate Ktrans Parameter D->E F Correlate Ktrans Reduction with Drug Exposure (AUC) E->F

  • Key Biomarker: The volume transfer constant (Ktrans) was the primary pharmacokinetic parameter derived from DCE-MRI. A significant linear correlation was found between the reduction in Ktrans and the area under the curve (AUC) of denibulin, confirming a dose-dependent vascular effect [1] [3].

Frequently Asked Questions (FAQs)

Q1: What is the confirmed mechanism of action of denibulin? Denibulin is a vascular-disrupting agent (VDA). It reversibly inhibits microtubule assembly, specifically targeting the cytoskeleton of tumor vascular endothelial cells. This leads to the selective obstruction of pre-existing tumor blood vessels, causing tumor cell death from ischemia and hemorrhagic necrosis [1] [3].

Q2: How does denibulin differ from anti-angiogenic agents? While both target tumor vasculature, their mechanisms and timing differ. Anti-angiogenic drugs (e.g., bevacizumab) prevent the formation of new blood vessels. In contrast, denibulin is a VDA that rapidly collapses and disrupts the existing tumor vasculature [3].

Q3: What is the current development status of denibulin? The information found is from a Phase I clinical trial completed in 2011 [1] [2]. I did not find any results for more recent Phase II or III trials in the current search. For the most up-to-date status, it is recommended to check clinical trial registries such as ClinicalTrials.gov or the pharmaceutical company's pipeline.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Significant hepatotoxicity Drug-induced liver injury, identified as a DLT at highest dose. Adhere to the MTD of 180 mg/m². Implement robust liver function monitoring (LFTs) throughout the treatment cycle. Dose reduction or discontinuation may be necessary [1].
Cardiovascular event Underlying cardiovascular risk; potential drug effect. Conduct thorough cardiovascular screening prior to enrollment. Monitor patients closely for signs of ischemia during and after infusion [1].
Lack of observed vascular effect in DCE-MRI Incorrect dosing; issues with DCE-MRI protocol. Verify drug potency and administration. Ensure DCE-MRI acquisition (timing, contrast dose) and post-processing (Ktrans modeling) are performed according to standardized guidelines [3].

References

Denibulin & Therapeutic Window Optimization: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

What is Denibulin? Denibulin is a novel small molecule classified as a Vascular Disrupting Agent (VDA), currently in the experimental stage for the treatment of solid tumors [1]. Its proposed mechanism of action involves the selective disruption of newly formed tumor blood vessels. This disruption shuts down tumor blood flow, leading to central necrosis of the solid tumor [1].

The Challenge of Therapeutic Window Optimization A drug's therapeutic window is the dose range between the minimum amount that is effective and the maximum amount that can be given without unacceptable side effects. Optimizing this window is a central challenge in oncology drug development.

Traditional methods like the "3+3" dose-escalation design, which aims to find the Maximum Tolerated Dose (MTD), are often poorly suited for modern targeted therapies [2]. Studies show that this approach can lead to poorly optimized doses, with nearly 50% of patients in late-stage trials requiring dose reductions and over 50% of recently approved cancer drugs needing post-approval dosing re-evaluation by the FDA [2]. This highlights the critical need for more sophisticated strategies that balance both efficacy and safety from early development stages.


Frequently Asked Questions & Troubleshooting

FAQ 1: What is the primary mechanism of action of Denibulin, and how can we measure its biological activity in preclinical models?

  • Answer: Denibulin is a Vascular Disrupting Agent (VDA). Its primary mechanism is the selective disruption of newly-formed tumor blood vessels, which shuts down tumor blood flow and causes central necrosis in solid tumors [1].
  • Troubleshooting: If you are not observing the expected anti-tumor effect in your preclinical model, the issue may lie in confirming that the compound is indeed disrupting tumor vasculature.
  • Recommended Action:
    • Direct Measurement of Blood Flow: Use functional imaging techniques (e.g., Dynamic Contrast-Enhanced MRI or Contrast-Enhanced Ultrasound) to directly measure and quantify changes in tumor blood flow following Denibulin administration. Preclinical studies in rats have shown Denibulin can reduce tumor blood flow [1].
    • Histological Confirmation: Post-sacrifice, analyze tumor tissues for histological evidence of necrosis, particularly in the central, poorly perfused regions of the tumor.

FAQ 2: Our clinical trial data shows a high rate of dose-limiting toxicities. How can we redesign our dose-finding strategy?

  • Answer: A high rate of dose-limiting toxicities indicates that the current dosing strategy may be pushing beyond the therapeutic window. This is a common issue with traditional MTD-based approaches [2].
  • Troubleshooting: Relying solely on the outdated "3+3" trial design can fail to identify the optimal dose that maximizes efficacy while minimizing toxicity, especially for a targeted agent like Denibulin.
  • Recommended Action: Adopt modern dose-optimization frameworks as encouraged by regulatory bodies like the FDA's Project Optimus [2]. Key steps include:
    • Implement Novel Trial Designs: Use model-informed drug development (MIDD) approaches and adaptive trial designs. These methods use mathematical modeling to respond to both efficacy and toxicity data, allowing for more nuanced dose escalation and de-escalation [2].
    • Incorporate Expansion Cohorts: Use backfill and expansion cohorts in early-stage trials. This means enrolling more patients at dose levels below the MTD to better characterize the safety and efficacy profile across a wider range [2].
    • Leverage Biomarkers: Incorporate biomarker testing (e.g., changes in circulating tumor DNA - ctDNA) to get an earlier and more sensitive read on drug activity, which can help identify a potentially effective dose before long-term toxicities emerge [2].

FAQ 3: What key experiments are needed to support the selection of a final recommended dose for a registrational trial?

  • Answer: The FDA now recommends that drug sponsors directly compare multiple dosages in a trial designed to assess antitumor activity, safety, and tolerability before selecting a final dose for approval [2].
  • Troubleshooting: Selecting doses for this critical comparison can be difficult without sufficient data.
  • Recommended Action: Follow a structured data integration process:
    • Run a dose-ranging study that includes several candidate doses.
    • Collect comprehensive data on efficacy (e.g., tumor shrinkage, biomarker response) and safety (e.g., type and frequency of adverse events) for each dose.
    • Use a quantitative framework like a Clinical Utility Index (CUI) to integrate this multi-faceted data and provide a rationale for selecting the dose with the best overall benefit-risk profile [2].

Experimental Protocols & Data Presentation

Table 1: Key Considerations for Dosage Optimization Experiments

Experiment Phase Primary Objective Key Methodologies & Data to Collect Rationale & Regulatory Context

| First-in-Human (FIH) Trial | Identify safe dose ranges for initial human testing and further study. | - Model-informed starting dose selection (vs. animal weight-based scaling).

  • Novel dose-escalation designs (e.g., CRM, BOIN).
  • Collect early efficacy signals (e.g., PK/PD data). | Improves upon traditional methods by accounting for differences between animal models and humans. Provides a more nuanced safety profile [2]. | | Proof-of-Concept Trial | Deeply evaluate the benefit-risk ratio of multiple doses. | - Direct comparison of 2-3 doses.
  • Use of expansion cohorts.
  • Biomarker analysis (e.g., ctDNA).
  • Application of Clinical Utility Index (CUI). | Fulfills FDA requirement for dose comparison prior to approval. Identifies the most promising dose using a holistic view of all data [2]. | | Registrational Trial | Definitively establish the benefit-risk profile of the selected dose in a large population. | - Population PK/PD modeling.
  • Exposure-response analysis.
  • Seamless/adaptive trial designs. | Uses larger datasets to confirm the dose choice and can extrapolate to untested scenarios, supporting the final drug label [2]. |

General Protocol for Investigating Denibulin's Mechanism

  • Objective: To confirm the vascular disrupting activity of Denibulin in a preclinical in vivo model.
  • Model: Mice or rats bearing human solid tumor xenografts.
  • Procedure:
    • Randomization: Once tumors reach a predetermined volume (e.g., 150-200 mm³), randomize animals into treatment and control groups.
    • Dosing: Administer Denibulin (at the chosen dose level) or vehicle control via the intended route (e.g., intravenous).
    • Functional Imaging: Pre-dose and at specified timepoints post-dose (e.g., 1h, 6h, 24h), perform functional imaging (e.g., DCE-MRI) to quantify tumor perfusion parameters like Ktrans.
    • Endpoint Analysis: At the end of the study, harvest tumors for histological analysis (H&E staining) to assess the degree of necrosis.

Mechanism of Action & Experimental Workflow

The following diagram illustrates the proposed mechanism of action for Denibulin and a general workflow for its preclinical evaluation, created according to your specifications using the DOT language.

denibulin_workflow cluster_mechanism Denibulin Mechanism of Action (Preclinical) cluster_workflow Key Experimental Workflow Denibulin Denibulin TumorVessels Newly-Formed Tumor Vasculature Denibulin->TumorVessels  Targets   BloodFlowReduction Reduced Tumor Blood Flow TumorVessels->BloodFlowReduction  Disrupts   CentralNecrosis Central Tumor Necrosis BloodFlowReduction->CentralNecrosis  Induces   Start Start InVivoModel Establish In Vivo Tumor Model Start->InVivoModel AdministerCompound Administer Denibulin InVivoModel->AdministerCompound AssessBloodFlow Assess Tumor Blood Flow (Imaging) AdministerCompound->AssessBloodFlow HistologicalAnalysis Tissue Harvest & Histology AssessBloodFlow->HistologicalAnalysis DataIntegration Integrate Data & Confirm MOA HistologicalAnalysis->DataIntegration End End DataIntegration->End

Diagram 1: Denibulin's proposed mechanism and a general preclinical evaluation workflow.

A Final Note on Available Data

The information available from my search on Denibulin is foundational but not exhaustive. The chemical and early mechanistic data is available [1], but I could not find specific clinical trial results, detailed pharmacokinetic data (absorption, half-life, etc.), or finalized dosing regimens.

To advance your work, I strongly recommend:

  • Consulting Primary Literature: Search for peer-reviewed publications on Denibulin (also known as MN-029) on platforms like PubMed.
  • Checking Clinical Trial Registries: Search clinicaltrials.gov for any past or ongoing trials involving Denibulin to understand the doses that have been tested in humans.
  • Engaging with Regulatory Guidance: Deeply study the FDA's "Project Optimus" and related guidance documents, as they represent the current regulatory standard for oncology dose optimization [2].

References

General Principles for Managing Infusion Reactions in Oncology

Author: Smolecule Technical Support Team. Date: February 2026

While Denibulin-specific data is unavailable, the following general principles for managing Infusion-Related Reactions (IRRs) from cancer therapy [1] provide a foundational framework for researchers.

Definition & Mechanism An IRR is an adverse reaction to the infusion of pharmacological or biological substances [1]. They can be:

  • Non-immune-mediated: Often occur during or immediately after the first infusion (common with monoclonal antibodies and taxane chemotherapies) [1].
  • Immune-mediated (e.g., IgE-mediated): Typically manifest upon subsequent exposures (common with platinums) [1].

Common Signs and Symptoms IRRs can involve multiple body systems [1]:

System Involved Signs & Symptoms
Mucocutaneous Pruritus (itching), urticaria (hives), skin flushing (in up to 90% of cases)
Respiratory Wheezing, dyspnea (difficulty breathing)
Circulatory Hypotension (in 30-35% of cases)
Abdominal Diarrhea, cramps, nausea, vomiting

Proposed Experimental Protocol for IRR Monitoring

For preclinical or early-phase clinical research, consider this structured monitoring protocol adapted from general oncology guidelines [1].

Start Start Infusion Monitor Continuous Monitoring Start->Monitor Decision Signs of IRR? Monitor->Decision Continue Continue Infusion & Monitoring Decision->Continue No Interrupt INTERRUPT INFUSION Decision->Interrupt Yes Assess Assess Severity & Provide Care Interrupt->Assess Restart Consider Restart Assess->Restart Resume Resume at Reduced Rate Restart->Resume Mild/Moderate & Symptoms Resolved Stop STOP INFUSION (Severe Reaction) Restart->Stop Severe

Protocol Steps:

  • Pre-infusion Baseline: Record vital signs and patient status.
  • Monitoring During Infusion: Closely monitor for 60 minutes after initiation, then every 30 minutes. Key parameters include:
    • Cutaneous: Flushing, rash, urticaria.
    • Respiratory: Dyspnea, wheezing, cough.
    • Cardiovascular: Tachycardia, hypotension, hypertension.
    • General: Fever, chills, rigors, nausea, vomiting, back pain.
  • Action on Suspected IRR: Immediately interrupt the infusion. Assess severity using CTCAE v5.0 criteria [1].
  • Management & Restart Decision:
    • Mild/Moderate Reactions: Manage symptoms (e.g., antihistamines, antipyretics). Once resolved, consider restarting the infusion at a reduced rate (e.g., 50% slower) with additional monitoring [1].
    • Severe or Life-Threatening Reactions: Permanently discontinue the infusion and administer emergency care. Do not restart.

Frequently Asked Questions for Researchers

  • What is the difference between a "rechallenge" and a "restart"?

    • Restart: Resuming the infusion of the same drug, usually at a reduced rate after an IRR, once symptoms have fully resolved. This term is used in the context of managing an acute reaction [1].
    • Rechallenge: Re-treating a patient with the same therapeutic class of drug after disease progression, following prior clinical benefit [1].
  • Where can I find the official grading system for adverse events? The Common Terminology Criteria for Adverse Events (CTCAE) Version 5.0, published by the National Cancer Institute (NCI), is the standard for grading IRR severity in oncology trials [1].

  • Why is specific information on Denibulin so limited? Denibulin is listed as an experimental vascular disrupting agent, and its development status for solid tumors is currently suspended [2]. Detailed clinical data from human trials, including specific adverse event profiles, may not be in the public domain.

References

Denibulin (MN-029) Key Pharmacokinetic Data at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary findings from the Phase I study of denibulin in patients with advanced solid tumors [1].

Parameter Summary from Phase I Study
Drug Full Name Denibulin HCl (also referred to as MN-029) [1]
Mechanism of Action Novel vascular-disrupting agent (VDA); reversibly inhibits microtubule assembly in tumor vascular endothelial cells [1].
Doses Studied 4.0 to 225 mg/m² administered intravenously every 3 weeks [1].

| Key PK Findings | - Cmax & AUC: Showed dose-related increases [1].

  • Inter-subject Variability: Substantial variability was observed in these parameters [1]. | | Identified Variability Factors | The study design and reported results primarily highlight dose level as a key factor influencing systemic exposure [1]. | | Maximum Tolerated Dose (MTD) | 180 mg/m² [1]. | | Common Adverse Effects | Nausea, vomiting (dose-related), diarrhea, fatigue, headache, and anorexia [1]. |

A Practical Guide for Researchers

For researchers working with VDAs like denibulin, here are answers to common troubleshooting questions based on general pharmacokinetic principles and the specific findings from the denibulin study.

Q1: What are the primary factors likely contributing to the pharmacokinetic variability of denibulin?

While the Phase I study did not perform a formal analysis of covariates, the observation of "substantial inter-subject variability" is a common challenge in early drug development, especially in oncology [1]. Based on established pharmacokinetic principles, the following factors should be investigated in future studies [2] [3]:

  • Physiological Factors: Body size/composition, age, organ function (particularly hepatic, as metabolism is a potential route of elimination).
  • Genetic Factors: Polymorphisms in genes coding for drug-metabolizing enzymes or transport proteins.
  • Pathological Factors: The specific type, stage, and vascularity of the advanced solid tumor, as well as overall patient health status.

Q2: How can we design experiments to better characterize denibulin's pharmacokinetics?

Given the limited public data, a robust population pharmacokinetic (PopPK) approach is recommended for future studies. Here is a conceptual workflow for such an analysis.

cluster_1 Data Collection Phase cluster_2 Modeling & Application Start Start: PopPK Study Design A Data Collection Start->A B Base Model Development A->B A1 Collect rich or sparse PK samples A2 Record patient covariates: - Body size & age - Organ function (e.g., CrCl) - Genetic markers - Tumor type & burden C Covariate Model Building B->C D Model Validation C->D C1 Test covariates for statistical & clinical significance E Final Model Application D->E E1 Simulate regimens to optimize dosing for specific subpopulations

The workflow outlines a structured approach to understanding pharmacokinetic variability. Here are the core methodologies involved:

  • Modeling Technique: Use nonlinear mixed-effects modeling (NONMEM) to analyze population pharmacokinetic data. This method is powerful for identifying and quantifying different sources of variability (both inter- and intra-patient) from sparse, real-world data collections [4] [5].
  • Key Covariates to Test: As shown in the denibulin study and other oncology PK analyses, prioritize investigating the impact of renal function (e.g., Cockcroft-Gault creatinine clearance) and performance status on drug clearance [1] [5]. Body size should also be evaluated for its influence on the volume of distribution [5].
  • Model Evaluation: Use diagnostic plots and statistical tests (like likelihood ratio tests) to ensure the model robustly describes the observed data and has good predictive performance [5].

Key Takeaways for Your Team

  • Current Knowledge is Limited: The most detailed public information comes from a single Phase I trial [1]. More comprehensive analyses (like PopPK) are likely conducted internally by the drug developer but are not in the public domain.
  • Focus on General VDA Principles: For troubleshooting experiments, leaning on the well-established principles of vascular-disrupting agents and population pharmacokinetics is a reliable strategy.
  • Consult Regulatory Documents: For the most complete picture, check official regulatory documents (like FDA/EMA assessment reports) for denibulin, if publicly available, as they may contain more detailed pharmacokinetic analyses.

References

Mechanisms of Action and Tumor Resistance to VDAs

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core mechanism of VDAs and the primary pathways through which tumors develop resistance, based on the information gathered.

Aspect Core Mechanism of VDAs Proposed Tumor Resistance Mechanisms
Primary Target Tumor endothelial cells [1] Pre-existing mature, pericyte-covered vessels at the tumor periphery [1]
Cellular Effect Binds tubulin, disrupting microtubule network → Endothelial cell shape change (rounding), loss of vascular integrity [1] Surviving rim cells receive nutrients from intact host vasculature, allowing rapid repopulation [1]
Tumor Outcome Rapid vascular collapse, ischemia, hypoxia, and central necrosis [1] Tumor regrowth from the viable rim, leading to inadequate long-term efficacy as a monotherapy [1]
Therapeutic Implication Effective at destroying the tumor core [1] Requires combination with other therapies to eliminate the residual tumor rim [1]

Troubleshooting Guide: Common Experimental Challenges

This table outlines frequent issues encountered in VDA research and potential solutions to consider for your experimental design.

Problem Area Specific Challenge Potential Solutions & Considerations
Model Selection In vivo models show inconsistent treatment responses. Use orthotopic or patient-derived xenograft (PDX) models that better mimic human tumor stroma and vasculature. Correlate findings with vascular density measurements.

| Efficacy Assessment | Monotherapy is ineffective in achieving complete tumor regression. | Develop combination therapy protocols. As research suggests, partner VDAs with: • Radiotherapy [1]Chemotherapy (e.g., carboplatin, paclitaxel) [1]Antiangiogenic agents (e.g., bevacizumab) [1]Immunotherapy [1] | | Response Measurement | Difficulty in non-invasively quantifying acute vascular shutdown and its downstream effects. | Implement advanced imaging protocols as biomarkers. Pre-clinical studies utilize: • Dynamic Contrast-Enhanced MRI (DCE-MRI): Assesses vascular permeability and blood flow [1]. • BOLD MRI: Measures blood oxygenation and hypoxia [1]. • Contrast-Enhanced Ultrasound (CE-US): Evaluates vascular patency [1]. • Photoacoustic Tomography (MSOT/PAT): Provides optical imaging of hemodynamics [1]. |

Experimental Workflow for Evaluating VDA Response

The diagram below outlines a generalized workflow for evaluating a VDA like Denibulin in a pre-clinical setting, incorporating the troubleshooting considerations.

Key Takeaways for Researchers

  • Focus on Combination Therapies: The literature is clear that the future of VDAs lies in rational combination strategies. Your research should prioritize identifying and testing synergistic partners to target the resistant tumor rim effectively [1].
  • Invest in Robust Biomarkers: Utilizing non-invasive imaging techniques is not just for endpoint analysis but is crucial for tracking the dynamic response to treatment and making timely adjustments to therapy protocols [1].
  • Acknowledge the Limitations: The search results indicate that while the general mechanism of VDA resistance is well-understood, specific, granular troubleshooting data for Denibulin (such as optimal dosing, scheduling, or off-target effects) may be proprietary or still under investigation in non-public clinical trials.

References

Denibulin Monotoxicity Profile from Phase I Studies

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the safety data from phase I clinical trials that established the safety and maximum tolerated dose (MTD) of denibulin as a single agent in patients with advanced solid tumors [1] [2] [3].

Category Details
Maximum Tolerated Dose (MTD) 180 mg/m² (administered intravenously every 3 weeks) [1] [3] [4]
Dose-Limiting Toxicities (DLTs) Transient ischemic attack and Grade 3 transaminitis (occurred at 225 mg/m²) [1] [3] [4]. One reversible episode of acute coronary ischemia was also reported at 180 mg/m² [1] [3].
Most Common Adverse Events Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia [1] [3] [4].
Less Common or Absent Toxicities No clinically significant myelosuppression (myelotoxicity), stomatitis, or alopecia were observed. No evidence of cumulative toxicity with multiple treatment courses [1] [3] [4].

Mechanism of Action and Workflow

Understanding the drug's mechanism can help anticipate interactions in combination therapies. Denibulin is a vascular-disrupting agent (VDA) that targets established tumor blood vessels [5].

The following diagram illustrates its mechanism and the typical workflow for assessing its effects in a pre-clinical or clinical setting:

G cluster_0 Mechanism of Action cluster_1 Observed Effects A Denibulin Administration B Binds to Tubulin A->B C Inhibits Microtubule Assembly B->C D Disruption of Endothelial Cell Cytoskeleton C->D E Increased Vascular Leakiness D->E F Vessel Occlusion & Reduced Blood Flow E->F G Central Tumor Necrosis F->G

Frequently Asked Questions (FAQs)

Q1: What is the recommended phase II dose for denibulin monotherapy? Based on the cited phase I studies, the recommended dose for further monotherapy development was 180 mg/m² administered as an intravenous infusion every three weeks [1] [2] [3].

Q2: Are there any specific organ toxicities to monitor with denibulin? Yes. While generally well-tolerated, the dose-limiting toxicities involved cardiovascular events (transient ischemic attack, acute coronary ischemia) and hepatic toxicity (grade 3 transaminitis). Monitoring cardiac and liver function is advised, especially at higher doses [1] [3] [4].

Q3: Was any efficacy observed with denibulin monotherapy in early trials? No objective tumor responses (shrinkage) were reported in one major phase I study. However, five patients achieved stable disease for six months or longer, suggesting some level of disease control [1] [3] [4]. Another study reported one partial response in a patient with advanced pancreatic cancer [2].

Q4: Why is there no data on denibulin combination therapy? Denibulin remains an experimental drug. The available public data primarily comes from early-phase (I) clinical trials, which are designed to first determine the safety and appropriate dose of a new drug by itself. Combination studies typically occur in later phases of development, for which public data may not yet be available or may not have been conducted.

Troubleshooting Guide for Pre-Clinical Combination Studies

Since clinical data on combinations is unavailable, here are general principles for troubleshooting pre-clinical experiments based on the denibulin monotoxicity profile and VDA mechanisms [6].

  • Challenge: Unexpected Cardiovascular Toxicity

    • Background: VDAs as a class have been associated with cardiovascular side effects, which was also a DLT for denibulin [1] [3] [6].
    • Solution: Implement rigorous cardiovascular monitoring in animal models (e.g., ECG, cardiac enzymes). When designing combinations, avoid adding other drugs with known cardiovascular risks (e.g., some kinase inhibitors). Consider dose schedules that may mitigate this risk.
  • Challenge: Lack of Enhanced Efficacy in Combination

    • Background: Denibulin causes central tumor necrosis but leaves a viable rim of tumor cells, which can lead to regrowth [6].
    • Solution: Rational combination is key. Consider pairing denibulin with:
      • Cytotoxic Chemotherapy: Targets the actively proliferating cells in the rim.
      • Antiangiogenic Agents (e.g., Bevacizumab): Suppresses the formation of new vessels that the tumor uses to recover. This is a supported strategy for VDAs [6].

References

Comparison of Select Vascular Disrupting Agents

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes available information on Denibulin and other key VDAs. Please note that much of this data comes from early-phase clinical trials or market research reports, and development status may have changed.

Drug Name Class / Type Key Indications (Trials) Mechanism of Action Phase of Development (Last Reported) Reported Efficacy & Safety Notes

| Denibulin (MN-029) [1] [2] | Small Molecule / Tubulin-binding Agent [3] | Advanced solid tumors [1] | Binds tubulin, disrupting the cytoskeleton of tumor endothelial cells, leading to vascular shutdown and tumor necrosis [1] [2] | Phase I (Completed 2011) [1] | Efficacy: Stable disease ≥6 months in 5/34 pts; significant reduction in Ktrans on DCE-MRI [1]. Safety: MTD 180 mg/m²; nausea, vomiting, diarrhea, fatigue; transient ischemic attack and transaminitis at higher doses [1]. | | Plinabulin [4] | Small Molecule | Chemotherapy-induced neutropenia [4] | Not fully detailed in sources; some VDAs in this class are tubulin-binding [3] | Phase (Not specified in sources) | Information not available in search results. | | VB-111 (ofranergene obadenovec) [4] | Ligand-Directed Agent / Gene Therapy [3] | Recurrent platinum-resistant ovarian cancer [4] | Not fully detailed in sources; ligand-directed agents target specific receptors on tumor endothelium [5] | Phase (Not specified in sources) | Information not available in search results. | | Bavituximab [4] | Ligand-Directed Agent / Monoclonal Antibody | Not specified in sources | Not fully detailed in sources | Phase (Not specified in sources) | Information not available in search results. | | Padeliporfin [4] | Small Molecule | Not specified in sources | Not fully detailed in sources | Phase (Not specified in sources) | Information not available in search results. |

Experimental Data and Protocol for Denibulin

The most robust experimental data available from the search results is from a Phase I clinical trial of Denibulin. Here is a summary of the methodology and findings.

  • Clinical Trial Design: This was a first-in-human, dose-escalation study involving 34 patients with advanced solid tumors [1].
    • Dosing: Patients received intravenous Denibulin at doses ranging from 4.0 to 225 mg/m² every three weeks [1].
    • Primary Objectives: To determine the safety, maximum tolerated dose (MTD), pharmacokinetics (PK), and acute anti-vascular effects of Denibulin [1].
  • Pharmacokinetic Assessment: Plasma samples were collected and analyzed to determine PK parameters, including maximum concentration (Cmax) and area under the curve (AUC). The study found these parameters increased with dose, though there was substantial variability between subjects [1].
  • Anti-Vascular Effect Assessment: The acute effect on tumor vasculature was measured using Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI).
    • Protocol: DCE-MRI scans were acquired at baseline and again at 6-8 hours post-treatment with Denibulin [1].
    • Biomarker: The primary parameter analyzed was Ktrans, a volume transfer constant that reflects blood flow and vascular permeability.
    • Result: A significant linear correlation was found between the reduction in Ktrans and the patient's exposure to Denibulin (as measured by AUC), providing evidence of its desired vascular-disrupting action [1].

Mechanisms of Action in Cancer Therapy

It is crucial to distinguish Vascular Disrupting Agents (VDAs) from Anti-Angiogenic Agents, as they target the tumor blood supply in different ways [5]. The following diagram illustrates this distinction and Denibulin's specific role.

References

Denibulin efficacy solid tumors

Author: Smolecule Technical Support Team. Date: February 2026

Available Data on Denibulin

The table below summarizes the key findings from the identified Phase I study on denibulin (also referred to as MN-029) [1].

Trial Phase Patient Population Key Efficacy Findings Most Common Adverse Events Recommended Phase 2 Dose

| Phase I [1] | 34 patients with advanced solid tumors | - No objective tumor responses observed [1].

  • Stable disease ≥6 months in 5 patients [1].
  • Significant linear correlation between reduced tumor vascular parameters (Ktrans) and drug exposure [1]. | Nausea, vomiting, diarrhea, fatigue, headache, anorexia [1]. | 180 mg/m² (IV, every 3 weeks) [1]. |

Experimental Protocol from Key Study

The primary source of data comes from a first-in-human, dose-escalation study designed to determine the safety and pharmacokinetics of denibulin [1].

  • Study Design: Used an accelerated titration design with intra-patient dose escalation. Doses ranged from 4.0 to 225 mg/m², administered intravenously on a 21-day cycle [1].
  • Patients: Enrolled 34 patients with advanced solid tumors, who received a total of 151 infusions [1].
  • Efficacy Assessment: Anti-vascular effects were assessed acutely (6-8 hours post-dose) using Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI). This technique measures changes in vascular permeability and blood flow within the tumor [1].
  • Endpoint Analysis: The primary endpoints were safety, tolerability, and determination of the maximum tolerated dose (MTD). Pharmacokinetic parameters (Cmax and AUC) were also analyzed [1].

Mechanism of Action and Drug Class Context

Denibulin is a vascular-disrupting agent (VDA). Its mechanism differs from angiogenesis inhibitors, as it targets established tumor blood vessels rather than preventing new vessel formation [2].

The following diagram illustrates the mechanism of tubulin-binding VDAs like denibulin:

G VDA Tubulin-Binding VDA (e.g., Denibulin) Microtubule Microtubule Disruption in Endothelial Cells VDA->Microtubule Signaling Activation of Signaling Pathway Microtubule->Signaling Changes Cytoskeletal & Morphological Changes Signaling->Changes Rounding Endothelial Cell Rounding Changes->Rounding Leakage Increased Vascular Leakage Rounding->Leakage Obstruction Vessel Obstruction & Collapse Rounding->Obstruction Necrosis Tumor Ischemia & Central Necrosis Leakage->Necrosis Obstruction->Necrosis

This mechanism leads to rapid shutdown of blood flow, causing massive cancer cell death in the central tumor region. However, a thin rim of viable tumor cells often remains, receiving nutrients from untargeted host vasculature, which is a recognized limitation of VDA monotherapy [2].

Research Status and Future Directions

The available data suggests that denibulin, like other VDAs, may be more effective as part of a combination therapy. The future of this drug class appears to lie in rational combinations aimed at overcoming the limitations of monotherapy [2].

  • Current Research Focus: There is a "resurgence of interest" in VDAs, with efforts focused on developing next-generation agents and testing them in combination with other treatments [2].
  • Rational Combinations: Preclinical and clinical studies are exploring VDAs in combination with:
    • Immunotherapy: To modulate the tumor microenvironment and enhance anti-tumor immune responses [2].
    • Cytotoxic Chemotherapy: Such as carboplatin or paclitaxel [2].
    • Radiotherapy [2].
    • Antiangiogenic Agents: Like bevacizumab, to target both existing vessels and their regrowth [2].

References

Denibulin stable disease duration

Author: Smolecule Technical Support Team. Date: February 2026

Denibulin Clinical Trial Data

The table below summarizes the available efficacy data for denibulin from a Phase I/II trial.

Trial Details Patient Population Key Efficacy Findings

| Phase I/II (cited in [1]) | Metastatic Triple-Negative Breast Cancer (TNBC); 21 patients with GR-positive tumors [1] | • Progression-Free Survival (PFS): Median PFS of 11.1 weeks [1]Tumor Response: 4 patients with partial response (≥30% tumor reduction); 8 patients with stable disease; 11 with progressive disease [1] |

Experimental Protocol for VDA Evaluation

The following methodology is commonly used in clinical trials to assess the effects of Vascular Disrupting Agents (VDAs) like denibulin. This outlines the workflow for non-invasive evaluation of treatment response, which is critical for determining endpoints like stable disease.

Start Patient Enrollment & Baseline Imaging A Administer VDA (e.g., Denibulin) Start->A B Acute Phase Imaging (0-72 hours post-dose) A->B C Long-Term Monitoring Imaging (Weekly/Weeks post-dose) A->C D Image Analysis B->D C->D E Endpoint Assessment D->E Param1 • Vascular Permeability • Blood Flow Param1->B Param2 • Tumor Necrosis • Tumor Volume Param2->C End1 • Stable Disease • Partial/Complete Response End1->E End2 • Progressive Disease End2->E

Key Methodological Details:

  • Imaging Modalities: Clinical trials for VDAs rely heavily on non-invasive imaging. The most common modality is Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI), which is used to measure changes in vascular function and permeability [2] [3]. Other techniques like Dynamic Contrast-Enhanced Computed Tomography (DCE-CT) and Ultrasound (DCE-US) are also employed [2].
  • Primary Endpoints: The key parameters measured are:
    • Vascular Parameters (Acute): A significant reduction in vascular flow and an increase in vascular permeability within hours of drug administration are hallmarks of VDA activity [2] [4].
    • Tumor Response (Long-term): This is assessed using standardized criteria like RECIST (Response Evaluation Criteria In Solid Tumors). "Stable disease" is defined as neither sufficient shrinkage to qualify as a partial response nor sufficient increase to qualify as progressive disease [1].
  • Tumor Viability Assessment: VDAs typically cause extensive central necrosis. However, a rim of viable tumor cells often remains, which can lead to regrowth. Imaging helps distinguish this necrotic core from viable tissue [2] [4].

Key Context for Denibulin's Development

  • Mechanism of Action: Denibulin (also known as MN-029) is a tubulin-binding agent classified as a Vascular Disrupting Agent (VDA) [2] [5]. It binds to the colchicine site on tubulin, disrupting the cytoskeleton of endothelial cells in established tumor blood vessels. This leads to vessel occlusion and massive tumor cell death due to ischemia [2] [3].
  • Development Status: Denibulin has been evaluated in early-phase clinical trials. Its development for solid tumors is currently pursued by MediciNova [5]. A Phase I trial involving 34 subjects used DCE-MRI to evaluate its effects [2].

References

Denibulin (MN-029) Phase I Clinical Trial Summary

Author: Smolecule Technical Support Team. Date: February 2026

The key findings from the Phase I clinical trial of Denibulin in patients with advanced solid tumors are summarized in the table below.

Parameter Results & Findings
Trial Phase Phase I [1] [2] [3]
Primary Objective Determine safety, pharmacokinetics (PK), & acute anti-vascular effects [1] [2]
Patient Population 34 patients with advanced solid tumors [1] [2] [3]
Dosing Regimen Intravenous (IV) infusion every 3 weeks; doses ranged from 4.0 to 225 mg/m² [1] [2]
Maximum Tolerated Dose (MTD) 180 mg/m² [1] [2] [3]
Most Common Toxicities Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia [1] [2]
Dose-Limiting Toxicities (DLTs) At 225 mg/m²: Transient ischemic attack & Grade 3 transaminitis [1] [2]
Other Notable Toxicities One reversible episode of acute coronary ischemia at 180 mg/m² [1] [2]
Absence of Common Toxicities No clinically significant myelotoxicity, stomatitis, or alopecia observed [1] [2]
Efficacy (Tumor Response) No objective responses; 5 patients had stable disease ≥6 months [1] [2]
Pharmacokinetics (PK) Dose-related increases in Cmax and AUC; substantial inter-subject variability observed [1] [2]
Pharmacodynamic Evidence Significant linear correlation between reduction in Ktrans (DCE-MRI parameter) & drug exposure, indicating decreased tumor vascularity [1] [2]

Detailed Experimental Protocols

The trial employed several key methodologies to assess the drug's effects.

  • Study Design: This was a first-in-human, dose-escalation study using an accelerated titration design. It allowed for intra-patient dose escalation to efficiently determine the MTD [1] [2].
  • Pharmacokinetic (PK) Sampling: Plasma samples were collected from patients after drug administration. These samples were analyzed to determine key PK parameters, including the maximum concentration (Cmax) and the area under the concentration-time curve (AUC), which measure the body's exposure to the drug [1] [2].
  • Assessment of Anti-Vascular Effects: Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) was used as a functional biomarker. Scans were acquired at baseline and 6-8 hours post-dose. The primary parameter measured was Ktrans, which reflects the rate of contrast agent transfer from blood vessels into the tumor tissue. A reduction in Ktrans indicates a reduction in tumor blood flow and vascular permeability, serving as direct evidence of the drug's vascular-disrupting activity [1] [2].

Mechanism of Action and Logical Pathway

Denibulin is a novel small molecule classified as a Vascular Disrupting Agent (VDA) [4]. Its mechanism is distinct from anti-angiogenic drugs, which prevent the formation of new blood vessels. Instead, VDAs target and disrupt the existing vasculature of established tumors.

The following diagram illustrates the logical pathway of how Denibulin exerts its effect.

denibulin_mechanism start Denibulin Administration (IV) A Binds to Tubulin in Endothelial Cells start->A B Inhibits Microtubule Assembly A->B C Disrupts Cytoskeleton of Tumor Vascular Endothelial Cells B->C D Induces Endothelial Cell Apoptosis C->D E Collapse of Tumor Blood Vessels D->E F Reduction in Tumor Blood Flow (↓Ktrans) E->F G Central Tumor Necrosis F->G H Stable Disease (≥6 months in some patients) G->H

Context on Vascular Disrupting Agents (VDAs)

To understand Denibulin's place in research, it's helpful to know the broader category of VDAs. The experimental drug EPC2407 (Crolibulin) is another microtubule-targeted VDA that has shown potent antivascular activity in preclinical models of prostate cancer, leading to reduced tumor blood flow and increased necrosis [5]. This demonstrates the continued research interest in this drug class.

Furthermore, conjugating natural products with other bioactive molecules is a growing field in oncology drug discovery. These hybrids aim to improve selectivity toward cancer cells and overcome drawbacks like poor bioavailability and drug resistance [6].

References

At a Glance: Denibulin vs. Combretastatin A-4

Author: Smolecule Technical Support Team. Date: February 2026

The table below provides a high-level comparison of these two compounds.

Feature Denibulin (MN-029) Combretastatin A-4 (CA-4) & its Prodrug CA-4P
Drug Type Novel vascular-disrupting agent (VDA) [1] [2] Natural product VDA; CA-4P is a water-soluble prodrug [3] [4]
Origin Synthetic [1] Isolated from the South African bush willow, Combretum caffrum [3] [4]
Primary Mechanism Binds tubulin, disrupting the cytoskeleton of tumor vascular endothelial cells [1] [2] Binds to the colchicine site on tubulin, inhibiting polymerization and disrupting tumor vasculature [3] [4]
Clinical Status Phase I clinical trial (as of 2011) [1] [2] Preclinical studies; prodrug CA-4P in Phase II/III trials [3] [4]
Key Findings Generally well-tolerated; caused reduction in tumor vascular parameters; no objective responses observed [1] [2] Potent anti-angiogenic and vascular-disrupting activity; induces apoptosis in tumor cells; evidence of neurotoxicity in zebrafish models [5] [4]

Detailed Mechanisms of Action

Both Denibulin and Combretastatin A-4 belong to a class of drugs known as Vascular-Disrupting Agents (VDAs). They target the existing blood vessels within tumors, causing a rapid shutdown of blood flow, which leads to widespread tumor cell death (necrosis) [6] [4].

  • Shared Tubulin-Targeting Mechanism: Both compounds exert their primary effects by binding to tubulin, the building block of microtubules. Microtubules form the cytoskeleton of cells and are critical for maintaining cell shape and division [1] [7] [4]. By inhibiting tubulin polymerization, these drugs cause a rapid and selective collapse of the cytoskeleton in endothelial cells that line tumor blood vessels. This leads to vessel occlusion and catastrophic tumor ischemia [1] [4].
  • Combretastatin's Additional Direct Effects: While its vascular effects are prominent, CA-4 also has direct antiproliferative effects on cancer cells. It can arrest cell division and induce mitochondrial apoptosis (the intrinsic pathway) and ER stress-mediated apoptosis in various cancer cell lines, such as hepatocellular carcinoma (HepG-2) and breast cancer cells (MCF-7) [5] [7]. CA-4 has also been shown to suppress key cell survival pathways, including MAPK/ERK and PI3K/AKT [5].

The following diagram illustrates the primary and secondary mechanisms of action for Combretastatin A-4, which are more extensively documented in preclinical models.

CA4_Mechanism CA4 Combretastatin A-4 (CA-4) TubulinBind Binds Tubulin at Colchicine Site CA4->TubulinBind VascularEffect Vascular Disrupting Effect TubulinBind->VascularEffect DirectEffect Direct Cellular Effect TubulinBind->DirectEffect EndothelialDamage Endothelial Cell Cytoskeleton Disruption VascularEffect->EndothelialDamage TubulinPolymerization Inhibition of Tubulin Polymerization DirectEffect->TubulinPolymerization MitoticArrest Mitotic Arrest DirectEffect->MitoticArrest PathwaySuppression Suppression of MAPK/ERK & PI3K/AKT DirectEffect->PathwaySuppression BloodFlowShutdown Tumor Blood Flow Shutdown EndothelialDamage->BloodFlowShutdown Apoptosis Induction of Apoptosis MitoticArrest->Apoptosis PathwaySuppression->Apoptosis


Comparison of Key Experimental Data

The tables below summarize the experimental findings and methodologies for Denibulin and Combretastatin A-4.

Denibulin (MN-029) Clinical Phase I Data [1] [2]
Aspect Summary
Study Objective Determine safety, pharmacokinetics (PK), and acute anti-vascular effects.
Patient Population 34 patients with advanced solid tumors.
Dosing IV, 4.0-225 mg/m² every 3 weeks.

| Key Safety Findings | Most Common Toxicities: Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia. Key Dose-Limiting Toxicities (DLTs): Transient ischemic attack, grade 3 transaminitis (at 225 mg/m²). Notable Absence: No significant myelotoxicity, stomatitis, or alopecia. | | Efficacy Findings | Objective Responses: None. Stable Disease: 5 patients had stable disease for ≥6 months. | | Biomarker / Imaging | DCE-MRI showed a significant linear correlation between reduction in Ktrans (a measure of vascular permeability) and drug exposure. | | Conclusion | Maximum Tolerated Dose (MTD) was 180 mg/m². Generally well-tolerated with evidence of vascular disruption. |

Combretastatin A-4 Preclinical & Mechanistic Data
Aspect Summary Experimental Protocol Highlights
Anti-angiogenesis Inhibited intersegmental vessel (ISV) growth in zebrafish embryos; blocked vessel plexus formation in regenerated adult zebrafish fins [4]. Zebrafish Model: Used transgenic Tg(kdrl:EGFP) embryos. Treated with 7-9 ng/ml CA-4 from 8-55 hours post-fertilization (hpf). Vessels visualized and measured via confocal microscopy [4].

| Cytotoxicity & Apoptosis | Induced apoptosis in breast cancer cells (MCF-7) and hepatocellular carcinoma cells (HepG-2) via mitochondrial and ER stress pathways [5] [7]. | Annexin V/PI Staining: MCF-7 cells treated with CA-4 analogue, apoptosis quantified by flow cytometry [5]. Western Blot: Analysis of apoptosis markers (e.g., Bax, Bcl-2) and pathway proteins (ER stress, MAPK/ERK, PI3K/AKT) in treated HepG-2 and MCF-7 cells [5] [7]. | | Signaling Pathways | Suppressed MAPK/ERK and PI3K/AKT survival pathways; upregulated p53 and Bax/Bcl-2 ratio [5]. | Western Blot & RT-PCR: Protein and mRNA expression levels of pathway components were measured after treatment with CA-4 analogue over a time course [5]. | | Neurotoxicity | Induced significant apoptosis in the central nervous system of zebrafish embryos; impaired motor neuron development [4]. | Zebrafish Model: Used transgenic Tg(hb9:EGFP) for motor neurons. Treated embryos with 7-9 ng/ml CA-4. Apoptosis visualized via TUNEL assay; neuron morphology analyzed by confocal microscopy [4]. |


Key Implications for Research

  • Clinical Translation: Denibulin's development appears to have halted after its Phase I trial, which showed limited efficacy (no objective responses) [1]. In contrast, the Combretastatin A-4 prodrug CA-4P has advanced to later-stage clinical trials, indicating a more promising therapeutic profile [3] [4].
  • Therapeutic Potential & Toxicity: Combretastatin A-4 demonstrates potent multi-faceted action but its potential for neurotoxicity, as seen in zebrafish models, is a critical consideration for further drug development [4]. This has driven extensive research into novel CA-4 analogues designed to maintain efficacy while improving safety and pharmaceutical properties [5] [7].
  • Research Focus: Current literature shows strong and ongoing interest in developing synthetic analogues of CA-4 to overcome limitations like poor solubility and toxicity [5] [3] [7]. Denibulin, on the other hand, has little recent published research, suggesting it is no longer a primary focus in the field.

References

Mechanism of Action and Experimental Assessment

Author: Smolecule Technical Support Team. Date: February 2026

The anti-tumor effect of Denibulin is indirect, achieved by selectively damaging the established blood vessels within a tumor.

  • Cellular Mechanism: Denibulin binds to the colchicine domain of β-tubulin, preventing its polymerization into microtubules [1]. This depolymerization triggers a signaling cascade involving the RhoA pathway, leading to cytoskeletal collapse, changes in endothelial cell shape, increased vascular permeability, and ultimately, blood vessel blockage [1].
  • Experimental & Clinical Protocols: The efficacy of VDAs like Denibulin is typically assessed both in vitro and in clinical trials using specific functional imaging.
    • In vitro Tubulin Assembly Assay: The potency of a VDA is evaluated by incubating it with purified tubulin and measuring the concentration (IC₅₀) that inhibits tubulin polymerization by 50% using a spectrophotometer [1].
    • Clinical DCE-MRI Imaging: In clinical trials, patients undergo DCE-MRI before and after drug administration. Changes in parameters like Ktrans (which reflects vascular permeability and blood flow) are calculated, providing a quantitative measure of the drug's vascular disrupting effect [2] [3] [4].

The following diagram illustrates the signaling pathway triggered by Denibulin and the standard experimental workflow for its assessment.

G cluster_pathway Denibulin Mechanism & Signaling Pathway cluster_assess Key Experimental Assessments Denibulin Denibulin Administration TubulinBind Binds β-tubulin (Colchicine Site) Denibulin->TubulinBind Depolymerization Microtubule Depolymerization TubulinBind->Depolymerization GEF_H1_Release Release of GEF-H1 Depolymerization->GEF_H1_Release RhoA_Activation Activation of RhoA GTPase GEF_H1_Release->RhoA_Activation Cascade Cytoskeletal Reorganization ↑ Actin Stress Fibers ↑ Endothelial Cell Permeability RhoA_Activation->Cascade Outcome Vascular Disruption & Tumor Necrosis Cascade->Outcome InVitro In Vitro: Tubulin Polymerization Assay Preclinical Preclinical Models: Tumor Blood Flow Measurement Clinical Clinical Trial Biomarker: DCE-MRI (Ktrans reduction)

Denibulin in the Context of Other Cancer Therapies

It is important to distinguish Denibulin from other major classes of cancer therapeutics that also interact with blood vessels or tubulin.

Therapeutic Class Representative Drugs Primary Target & Mechanism Key Difference from Denibulin (a VDA)
Vascular Disrupting Agents (VDAs) Denibulin, Combretastatin A-4 Phosphate Destroys existing tumor blood vessels by targeting endothelial cell cytoskeleton, causing rapid vascular collapse [1] [5]. The defining characteristic of this class.
Antiangiogenic Agents (AAs) Bevacizumab (Avastin), Sunitinib Inhibits the formation of new blood vessels (angiogenesis) by targeting signaling factors like VEGF [1] [5]. VDAs attack existing vasculature; AAs prevent new vessel growth.
Microtubule Stabilizers Paclitaxel, Docetaxel Promotes microtubule assembly and stability, arresting cell division in cancer cells [6] [7]. Has a direct cytotoxic effect on tumor cells and generally does not disrupt vasculature [1].
Other Microtubule Destabilizers Vinca Alkaloids (e.g., Vincristine) Inhibits microtubule polymerization, binding at the "vinca" site on tubulin to arrest cell division [6] [7]. Primarily a direct antimitotic effect on tumor cells; vascular effects are not their primary mechanism [1].

Conclusion

  • Novel Mechanism: It belongs to a class of drugs that directly disrupt established tumor vasculature, an approach distinct from antiangiogenics or classic cytotoxics.
  • Quantifiable Effect: Its biological activity can be directly measured in clinical settings using DCE-MRI, providing a clear pharmacodynamic biomarker.
  • Clinical Hurdles: Like other VDAs in its class, its development has faced challenges. While it demonstrated a measurable anti-vascular effect and was generally well-tolerated, its development for solid tumors appears to be suspended [8].

References

Denibulin MRI Biomarker Correlation Data

Author: Smolecule Technical Support Team. Date: February 2026

Trial Phase VDA Agent Imaging Modality Biomarker Correlation Finding Clinical Context
Phase I [1] [2] Denibulin (MN-029) Dynamic Contrast-Enhanced MRI (DCE-MRI) Ktrans (volume transfer constant) Significant negative linear correlation between reduction in Ktrans and drug exposure (AUC) [1] [2]. Patients with advanced solid tumors; imaging at 6-8 hours post-dose [1].

Detailed Experimental Protocol

For researchers looking to replicate or understand this biomarker assessment, the following methodological details are critical.

  • Clinical Trial Design: This was an open-label, multi-site Phase I study (NCT00423410) designed to determine the safety and pharmacokinetics of denibulin in patients with advanced solid tumors. The study followed a dose-escalation design [3] [4].
  • Dosing and Timing: Patients received intravenous denibulin at doses ranging from 4.0 to 225 mg/m². The key DCE-MRI scans were acquired at two time points: at baseline and at 6-8 hours post-dose on day 1 of the first treatment cycle [1].
  • MRI Acquisition and Analysis:
    • Technique: Dynamic Contrast-Enhanced MRI (DCE-MRI).
    • Biomarker Calculated: Ktrans, which is the volume transfer constant between blood plasma and the extravascular extracellular space (EES). This parameter is related to both blood flow and the permeability-surface area product, making it a sensitive marker for vascular function [2].
    • Endpoint: The change in Ktrans from baseline to the 6-8 hour post-dose scan was calculated and correlated with pharmacokinetic parameters, specifically the area under the plasma concentration-time curve (AUC) for denibulin [1] [2].

Mechanism of Action and Experimental Workflow

The correlation between denibulin and reduced Ktrans is rooted in its mechanism of action as a Vascular Disrupting Agent (VDA). The following diagram illustrates the drug's pathway and the subsequent experimental workflow to measure its effect.

G cluster_0 Denibulin Mechanism of Action cluster_1 DCE-MRI Biomarker Workflow A Denibulin Administration (IV) B Binds to Tubulin in Endothelial Cells A->B C Disruption of Cytoskeleton B->C D Endothelial Cell Rounding and Detachment C->D E Vascular Leakage & Reduced Blood Flow D->E F Acquire Baseline DCE-MRI E->F Causes G Administer Denibulin F->G H Acquire Post-Dose DCE-MRI (6-8 hours) G->H I Calculate Ktrans Maps H->I J Correlate ΔKtrans with Drug Exposure (AUC) I->J

Interpretation and Research Significance

The significant negative correlation observed means that higher exposure to denibulin resulted in a greater reduction in tumor Ktrans values [1] [2]. This is interpreted as a direct, dose-dependent anti-vascular effect:

  • Ktrans Reduction: Indicates a shutdown of tumor blood flow and a decrease in vascular permeability, which is the intended pharmacological effect of a VDA [2].
  • Biomarker Utility: This DCE-MRI data served as a key proof-of-mechanism biomarker in the Phase I trial, providing objective evidence that the drug was hitting its biological target, even in the absence of immediate tumor shrinkage [2].

References

Denibulin and Alternative Vascular-Disrupting Agents at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Agent Name (Code) Primary Target / Mechanism Key Clinical Findings & Experimental Evidence Maximum Tolerated Dose (MTD) / Dose in Study

| Denibulin (MN-029) | Tubulin (colchicine site); disrupts cytoskeleton of tumor endothelial cells [1] [2]. | - Safety: Generally well-tolerated. Most common toxicities were nausea, vomiting, diarrhea, fatigue, headache, and anorexia [1] [2].

  • Efficacy: No objective tumor responses observed; however, 5 out of 34 patients had stable disease for ≥6 months. A significant reduction in tumor vascular permeability (Ktrans) was observed via DCE-MRI, correlating with drug exposure [1] [2]. | 180 mg/m² (IV, every 3 weeks) [1] [2] | | Fosbretabulin (CA4P) | Tubulin (colchicine site); causes rapid vascular shutdown in tumors [3]. | - Status: One of the most advanced VDAs; has been in Phase 3 trials and granted orphan drug status for specific cancers [3].
  • Efficacy: Clinical trials have demonstrated its ability to significantly reduce tumor blood flow as measured by DCE-MRI and DCE-CT [3]. | Information not specified in search results. | | Crolibulin (EPC2407) | Tubulin (colchicine site) [4]. | - Imaging: In a Phase 1 study, DCE-MRI and DW-MRI showed changes suggestive of decreased tumor perfusion and cell swelling 2-3 days post-treatment. These changes correlated with plasma drug concentration [4].
  • Combination Potential: Findings can inform its dosing in future combination therapies with cytotoxic or immune-oncology agents [4]. | 13-24 mg/m² (IV, daily for 3 days, 21-day cycle) [4] | | Ombrabulin (AVE8062) | Tubulin [3]. | - Status: Reached Phase 3 clinical trials [3].
  • Imaging: Its effects have been evaluated using DCE-Ultrasound in clinical studies [3]. | Information not specified in search results. | | Plinabulin (NPI2358) | Tubulin [3]. | - Clinical Data: A DCE-MRI study of 38 patients showed post-treatment decreases in tumor perfusion [3]. | Information not specified in search results. |

Mechanism of Action: How VDAs Target the Endothelium

VDAs like Denibulin belong to a class of small molecules that bind to tubulin, specifically at the colchicine site [3]. This binding inhibits microtubule polymerization, which is crucial for maintaining the structural integrity and shape of cells.

The mechanism is highly selective for the endothelial cells lining tumor blood vessels. This selectivity arises because tumor vasculature is structurally abnormal—it is fragile, rapidly formed, and often lacks proper pericyte coverage [3]. When Denibulin disrupts the microtubule cytoskeleton in these vulnerable endothelial cells, it triggers a specific signaling cascade that leads to:

  • Cytoskeletal Disruption: The endothelial cell loses its structural shape.
  • Cell Rounding: The cell retracts and rounds up.
  • Increased Vascular Permeability & Blood Flow Blockage: The rounded cells detach from the vessel wall and from each other, causing massive leakage and physically obstructing the blood vessel [3].
  • Ischemic Tumor Cell Death: The vascular collapse cuts off the blood supply, leading to extensive tumor necrosis (cell death) in the central core of the tumor [3] [5].

The following diagram illustrates this sequential process of vascular disruption:

G Start Denibulin Administration A Binds to Tubulin (Colchicine Site) Start->A B Inhibits Microtubule Polymerization A->B C Disruption of Endothelial Cell Cytoskeleton B->C D Endothelial Cell Rounding and Retraction C->D E Vascular Permeability & Blood Flow Obstruction D->E F Massive Tumor Necrosis (Central Core) E->F

Experimental Protocols for Assessing VDA Effects

A key strength of VDA research is the use of non-invasive imaging to objectively measure drug effects on tumor vasculature in both preclinical and clinical settings.

1. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)

  • Purpose: To quantitatively assess tumor perfusion and vascular permeability [1] [4].
  • Protocol:
    • Image Acquisition: MRI scans are acquired at baseline and at a specific time point after drug administration (e.g., 6-8 hours for Denibulin [1], 2-3 days for Crolibulin [4]). A contrast agent (e.g., gadolinium) is injected intravenously, and a rapid series of images is taken to track its flow into the tumor tissue [1] [4].
    • Data Analysis: The image data is used to generate quantitative parameter maps. Key parameters include:
      • Ktrans: The volume transfer constant, representing vascular permeability and blood flow. A reduction indicates successful vascular disruption [1].
      • AUC90s: The Area Under the Gadolinium concentration curve at 90 seconds, a measure of blood flow and perfusion [4].
      • ve: The extravascular-extracellular volume fraction [4].

2. Diffusion-Weighted Magnetic Resonance Imaging (DW-MRI)

  • Purpose: To measure the apparent diffusion coefficient (ADC) of water within tumor tissue, which is related to cell density and viability [4].
  • Protocol:
    • Image Acquisition: MRI sequences are sensitized to the random motion (diffusion) of water molecules.
    • Data Analysis: ADC maps are computed from the images. An initial decrease in ADC may indicate cell swelling after therapy, while a subsequent increase can indicate successful treatment leading to cell death and reduced density [4].

Research Implications and Future Directions

The data indicates that while Denibulin successfully demonstrated a measurable anti-vascular effect in humans, its development as a monotherapy was likely limited by modest efficacy (primarily disease stabilization) [1]. This is a common challenge for VDAs, as a rim of viable tumor cells often survives at the periphery, leading to tumor regrowth [3].

Consequently, the future of VDAs, including Denibulin, lies in rational combination therapies. Preclinical studies have shown that Denibulin can significantly enhance the antitumor effects of radiation and cisplatin chemotherapy [5]. The current research focus is on combining VDAs with other agents such as:

  • Chemotherapy: To target the surviving tumor rim [3].
  • Antiangiogenic Agents: To prevent the regrowth of new vessels [3].
  • Immunotherapy: The vascular disruption may help to expose tumor antigens and improve the immune response, an area of active investigation (e.g., the MODULATE trial) [3].

References

Denibulin (MN-29) Clinical Trial Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Summary of Findings
Clinical Trial Phase Phase I (First-in-human) [1]
Primary Objective Determine safety, pharmacokinetics (PK), and acute anti-vascular effects [1]
Patient Population 34 patients with advanced solid tumors [1]
Dosing IV administration every 3 weeks (4.0 - 225 mg/m²); MTD: 180 mg/m² [1]
Most Common Adverse Events (AEs) Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia [1]
Notable Toxicities Reversible acute coronary ischemia (at 180 mg/m²), transient ischemic attack, grade 3 transaminitis (at 225 mg/m²) [1]
Absence of Certain Toxicities No clinically significant myelotoxicity, stomatitis, or alopecia observed [1]
Pharmacokinetics (PK) Dose-related increases in Cmax and AUC; substantial inter-subject variability noted [1]
Efficacy (Monotherapy) No objective responses; 5 patients had stable disease ≥6 months [1]
Biomarker / Mechanism Significant linear correlation between reduction in Ktrans (from DCE-MRI) and drug exposure, confirming vascular disruption [1]

Experimental Protocol & Mechanistic Insight

The data in the table above was generated using the following key methodologies.

  • Study Design: This was a dose-escalation study following an accelerated titration design. Patients received intravenous infusions of Denibulin every three weeks, with the dose increasing in subsequent cohorts until the Maximum Tolerated Dose (MTD) was identified [1].
  • Safety Monitoring: Safety was assessed by tracking the incidence and severity of adverse events, which were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) [1].
  • Efficacy Assessment: Tumor response was evaluated using standard radiographic imaging (likely RECIST criteria) to determine objective tumor shrinkage (response) or stable disease [1].
  • Pharmacodynamic Biomarker: Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) was used as a non-invasive biomarker to confirm the drug's mechanism of action. Scans were acquired at baseline and 6-8 hours post-dose to measure changes in the volume transfer constant (Ktrans), a parameter related to tumor blood flow and vascular permeability. A significant decrease in Ktrans indicates successful vascular disruption [1] [2].

The following diagram illustrates the core mechanism of action of Vascular Disrupting Agents (VDAs) like Denibulin and how their effect is measured.

G Denibulin Denibulin TubulinBinding Binds Tubulin in Endothelial Cells Denibulin->TubulinBinding CytoskeletonDisruption Disrupts Cytoskeleton TubulinBinding->CytoskeletonDisruption EndothelialRounding Endothelial Cell Rounding CytoskeletonDisruption->EndothelialRounding VascularLeakage Increased Vascular Leakage EndothelialRounding->VascularLeakage BloodFlowBlockage Vascular Collapse & Blood Flow Blockage VascularLeakage->BloodFlowBlockage TumorNecrosis Tumor Necrosis BloodFlowBlockage->TumorNecrosis DCEMRI DCE-MRI Measurement (Reduction in Ktrans) BloodFlowBlockage->DCEMRI

Context and Limitations for Researchers

  • Therapeutic Class Context: Denibulin belongs to a class of drugs known as Small-Molecule Vascular Disrupting Agents (VDAs) [3] [2]. These agents selectively target the established, abnormal blood vessels in tumors. They cause rapid vascular shutdown, leading to massive tumor cell death (necrosis) in the central core of the tumor [2].
  • Common Challenge with VDAs: A well-known limitation of VDAs is their general ineffectiveness as monotherapies for achieving complete tumor regression. While they effectively cause central necrosis, a thin rim of viable tumor cells at the periphery often survives, which can lead to tumor regrowth. This is a key reason why current research focuses on combining VDAs with other therapies like chemotherapy, radiation, or immunotherapy [2] [4].
  • Status of the Field: The search results indicate that, despite decades of research, no small-molecule VDA has yet received FDA approval. Development has been hampered by challenges such as identifying an optimal biological dose (beyond just the maximum tolerated dose) and the need for robust biomarkers to confirm vascular effects in patients [5] [4]. Several other VDAs, such as Fosbretabulin (CA4P) and Crolibulin, have also been investigated in clinical trials with similar hurdles [2] [5].

References

How Vascular Disrupting Agents (VDAs) Like Denibulin Are Assessed

Author: Smolecule Technical Support Team. Date: February 2026

Denibulin (MN-029) is a tubulin-binding agent and Vascular Disrupting Agent (VDA). VDAs target the established blood vessels in tumors, causing vascular shutdown and massive tumor cell death [1]. The primary methods for evaluating their effectiveness are non-invasive imaging techniques, which allow researchers to monitor acute vascular changes and long-term outcomes [1].

The table below summarizes the key imaging modalities used in clinical trials for VDA response assessment:

Imaging Modality Full Name Primary Measured Parameters Role in VDA Assessment
DCE-MRI Dynamic Contrast-Enhanced Magnetic Resonance Imaging Vascular permeability, blood flow, blood volume Primary method to detect reduction in blood flow/permeability post-VDA administration [1].
DWI-MRI Diffusion-Weighted Magnetic Resonance Imaging Apparent Diffusion Coefficient (ADC) of water Assesses changes in cellularity; can indicate tumor cell death [1].
BOLD MRI Blood Oxygen Level Dependent MRI Tissue oxygenation Monitors changes in tumor hypoxia following vascular disruption [1].
FDG-PET Fluorodeoxyglucose Positron Emission Tomography Metabolic activity (glucose uptake) Evaluates reduction in tumor metabolism as a result of nutrient deprivation [1].
CE-US Contrast-Enhanced Ultrasound Blood volume and flow Provides real-time, low-cost assessment of vascular perfusion [1].

Experimental Protocols for Key Assessments

Here are more detailed methodologies for two core techniques used in VDA trials, based on general practices for these imaging modalities.

  • Dynamic Contrast-Enhanced MRI (DCE-MRI)

    • Pre-treatment Baseline: An initial MRI scan is performed to establish the baseline vascular properties of the tumor.
    • Contrast Injection: A bolus of a paramagnetic contrast agent (e.g., Gadolinium-based) is injected intravenously.
    • Image Acquisition: Rapid, repeated T1-weighted MRI scans are acquired over a period of several minutes to track the inflow and washout of the contrast agent within the tumor tissue.
    • Data Analysis: Time-intensity curves are generated from the image data. Pharmacokinetic modeling (e.g., using the Tofts model) is applied to quantify parameters such as Ktrans (volume transfer constant, reflecting permeability and blood flow) and the initial area under the curve (iAUC). A successful VDA response is indicated by a significant reduction in these parameters shortly after drug administration [1].
  • Diffusion-Weighted MRI (DWI-MRI)

    • Image Acquisition: MRI sequences are applied with motion-probing gradient pulses to make the signal sensitive to the random motion (diffusion) of water molecules in tissue.
    • Calculation of ADC: Images are acquired with at least two different "b-values" (gradient strengths). From these, an Apparent Diffusion Coefficient (ADC) map is calculated pixel-by-pixel.
    • Interpretation: In viable tumors with high cellular density, water diffusion is restricted, resulting in a low ADC. Following successful VDA treatment, tumor cell death leads to a loss of membrane integrity, allowing for increased water diffusion and a rise in the ADC value [1].

Experimental Workflow for VDA Assessment

The diagram below illustrates the typical workflow for non-invasively assessing a VDA's effect in a pre-clinical or clinical setting, integrating the methodologies described above.

VDA_Assessment_Workflow Start Pre-Clinical/Clinical Trial Setup Step1 Administer VDA (e.g., Denibulin) Start->Step1 Step2 Acute Phase Imaging (0-24 hours post-dose) Step1->Step2 Step3 Follow-up Phase Imaging (Days to Weeks post-dose) Step2->Step3 Sub2a DCE-MRI (Vascular Permeability) Step2->Sub2a Sub2b BOLD MRI (Tissue Oxygenation) Step2->Sub2b Sub2c CE-US (Blood Flow) Step2->Sub2c Step4 Ex Vivo/Biomarker Analysis Step3->Step4 Sub3a DWI-MRI (Cellularity) Step3->Sub3a Sub3b FDG-PET (Metabolic Activity) Step3->Sub3b Sub3c Anatomic MRI (Tumor Volume) Step3->Sub3c DataAnalysis Data Analysis & Integration Step4->DataAnalysis Sub4a Histology (Necrosis, Microvessel Density) Step4->Sub4a Sub4b Biomarker Assays Step4->Sub4b Sub2a->DataAnalysis Sub2b->DataAnalysis Sub2c->DataAnalysis Sub3a->DataAnalysis Sub3b->DataAnalysis Sub3c->DataAnalysis Sub4a->DataAnalysis Sub4b->DataAnalysis

Figure 1: A generalized workflow for non-invasively assessing the effects of a Vascular Disrupting Agent (VDA) like Denibulin in a trial setting. The process involves sequential imaging and analysis to capture acute vascular changes and longer-term tissue outcomes.

References

Denibulin (MN-029) Clinical Profile at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key findings from the Phase I clinical trial of Denibulin in patients with advanced solid tumors [1] [2].

Parameter Summary of Findings
Mechanism of Action Vascular-disrupting agent (VDA) that reversibly inhibits microtubule assembly in tumor vascular endothelial cells [1].
Maximum Tolerated Dose (MTD) 180 mg/m² administered intravenously every 3 weeks [1] [2].
Dose-Limiting Toxicities (DLTs) Transient ischemic attack and grade 3 transaminitis (liver enzyme elevation) at 225 mg/m² [1] [2].
Most Common Toxicities Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia [1] [2].
Key Safety Observations No significant myelosuppression, stomatitis, or alopecia. No evidence of cumulative toxicity [1] [2]. A reversible episode of acute coronary ischemia occurred at the MTD (180 mg/m²) [1] [2].
Anti-tumor Efficacy (Phase I) No objective tumor responses observed. Five patients achieved stable disease lasting ≥6 months [1] [2].
Pharmacodynamic Evidence A significant linear correlation was found between drug exposure (AUC) and a reduction in Ktrans, a dynamic contrast-enhanced MRI (DCE-MRI) parameter indicating decreased tumor vascular permeability and blood flow [1] [2].

Understanding the Mechanism: How VDAs Like Denibulin Work

Denibulin belongs to a class of drugs known as tubulin-binding vascular disrupting agents (VDAs) [3] [4]. Its mechanism is distinct from anti-angiogenic drugs (which prevent new blood vessel formation) and instead targets the established, often abnormal, blood vessels within a tumor [5] [4].

The diagram below illustrates the sequence of events triggered by this class of drugs.

G VDA Tubulin-Binding VDA (e.g., Denibulin) Microtubule Microtubule Depolymerization VDA->Microtubule Signaling Activation of RhoA/ROCK Signaling Pathway Microtubule->Signaling Morphology Endothelial Cell Rounding & Retraction Signaling->Morphology Permeability Increased Vascular Permeability Morphology->Permeability Occlusion Vascular Occlusion & Blood Flow Shutdown Permeability->Occlusion Necrosis Massive Tumor Necrosis Occlusion->Necrosis

Key Experimental Protocols for Evaluating VDAs

The evaluation of Denibulin's efficacy in its clinical trial relied on specific, well-established methodologies. Here are the details of the core protocols used.

Phase I Clinical Trial Design
  • Objective: To determine the safety, pharmacokinetics, maximum tolerated dose (MTD), and acute anti-vascular effects of Denibulin [1] [2].
  • Patient Population: Adults with advanced solid tumors [1] [2].
  • Dosing Schedule: Intravenous administration once every 3 weeks [1] [2].
  • Study Design: Accelerated titration design with intra-patient dose escalation across a dose range of 4.0 to 225 mg/m² [1] [2].
  • Endpoint Measurements:
    • Safety & MTD: Monitored for dose-limiting toxicities (DLTs) to establish the MTD [1] [2].
    • Pharmacokinetics (PK): Plasma samples were collected and analyzed to determine key PK parameters like maximum concentration (Cmax) and area under the curve (AUC) [1] [2].
    • Pharmacodynamics (PD): Dynamic contrast-enhanced MRI (DCE-MRI) was used to assess acute effects on tumor vasculature [1] [2].
Dynamic Contrast-Enhanced MRI (DCE-MRI)
  • Purpose: To non-invasively evaluate changes in tumor blood flow and vascular permeability following VDA administration [1] [3].
  • Protocol:
    • Imaging Schedule: DCE-MRI scans were acquired at baseline and 6-8 hours after Denibulin infusion [1] [2].
    • Contrast Agent: A gadolinium-based contrast agent was injected intravenously during the scan [1].
    • Data Analysis: The primary parameter measured was Ktrans (volume transfer constant), which reflects the rate at which the contrast agent leaks from the blood plasma into the tumor tissue. A decrease in Ktrans indicates reduced blood flow and/or vascular permeability, serving as direct evidence of vascular disruption [1] [3].

Interpretation and Context for Researchers

  • Denibulin's Profile: The Phase I data confirms that Denibulin acts as a VDA with a manageable safety profile at its MTD. The dose-dependent reduction in Ktrans provides strong proof-of-concept for its mechanism [1] [2].
  • The Competitive Landscape: While Denibulin's development seems to have halted after Phase I, other VDAs have advanced further. For instance, Fosbretabulin (CA4P) and Crolibulin (EPC2407) have reached Phase II/III trials, exploring their use in combination with other therapies like chemotherapy or immunotherapy [3] [6] [4].
  • The Combination Therapy Paradigm: A key insight from VDA research is that these agents are often most effective in combination. They typically cause necrosis in the central tumor region but leave a viable rim, which can be effectively targeted with chemotherapy, radiotherapy, or other agents [3] [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

421.0975384 g/mol

Monoisotopic Mass

421.0975384 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0U575HR16Q

Pharmacology

Denibulin Hydrochloride is the hydrochloride salt of denibulin, a small molecular vascular disrupting agent, with potential antimitotic and antineoplastic activities. Denibulin selectively targets and reversibly binds to the colchicine-binding site on tubulin and inhibits microtubule assembly. This results in the disruption of the cytoskeleton of tumor endothelial cells, ultimately leading to cell cycle arrest, blockage of cell division and apoptosis. This causes inadequate blood flow to the tumor and eventually leads to a decrease in tumor cell proliferation., a small molecule vascular disrupting agent (VDA), with potential antimitotic and antineoplastic activity. Denibulin selectively targets and reversibly binds to the colchicine-binding site on tubulin and inhibits microtubule assembly. This results in the disruption of the cytoskeleton of tumor endothelial cells (EC), ultimately leading to cell cycle arrest, blockage of cell division and apoptosis. This causes inadequate blood flow to the tumor and eventually leads to a decrease in tumor cell proliferation.

Other CAS

779356-64-8

Wikipedia

Denibulin hydrochloride

Dates

Last modified: 02-18-2024
1. Traynor, Anne M.; Gordon, Michael S.; Alberti, Dona; Mendelson, David S.; Munsey, Mark S.; Wilding, George; Gammans, Richard E.; Read, William L. A dose escalation, safety, and tolerability study of MN-029 in patients with advanced solid tumors. Investigational New Drugs (2010), 28(4), 509-515. CODEN: INNDDK ISSN:0167-6997. AN 2010:638288
2. Lee, Ray M.; Gewirtz, David A. Colchicine site inhibitors of microtubule integrity as vascular disrupting agents. Drug Development Research (2008), 69(6), 352-358. CODEN: DDREDK ISSN:0272-4391. CAN 150:229065 AN 2009:13930
3. Cai, Sui X. Small molecule vascular disrupting agents: potential new drugs for cancer treatment. Recent Patents on Anti-Cancer Drug Discovery (2007), 2(1), 79-101. CODEN: RPADDY ISSN:1574-8928. CAN 146:414035 AN 2007:141194
4. Shi, Wenyin; Siemann, Dietmar W. Preclinical studies of the novel vascular disrupting agent MN-029. Anticancer Research (2005), 25(6B), 3899-3904. CODEN: ANTRD4 ISSN:0250-7005. CAN 144:285716 AN 2005:1291495
5. Ryan, Anderson Joseph. Vascular damaging agents, such as ZD6126 for administration as an intravenous infusion for treatment of solid tumors. PCT Int. Appl. (2005), 26 pp. CODEN: PIXXD2 WO 2005110426 A1 20051124 CAN 143:483170 AN 2005:1242338
6. Traynor Anne M; Gordon Michael S; Alberti Dona; Mendelson David S; Munsey Mark S; Wilding George; Gammans Richard E; Read William L A dose escalation, safety, and tolerability study of MN-029 in patients with advanced solid tumors. Investigational new drugs (2010), 28(4), 509-15.
7. Cai Sui X Small molecule vascular disrupting agents: potential new drugs for cancer treatment. Recent patents on anti-cancer drug discovery (2007), 2(1), 79-101.
8. Shi Wenyin; Siemann Dietmar W Preclinical studies of the novel vascular disrupting agent MN-029. Anticancer research (2005), 25(6B), 3899-904.

Explore Compound Types